1-PalMitoyl-2-arachidoyllecithin
描述
属性
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h14,16,20-21,23,25,29,31,42H,6-13,15,17-19,22,24,26-28,30,32-41H2,1-5H3/b16-14-,21-20-,25-23-,31-29-/t42-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZPXYDJLKNOIY-JXPKJXOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255137 | |
| Record name | 1-Palmitoyl-2-arachidonoylphosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
782.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(16:0/20:4(5Z,8Z,11Z,14Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6931-56-2, 35418-58-7 | |
| Record name | 1-Palmitoyl-2-arachidonoylphosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PC(16:0/20:4(5Z,8Z,11Z,14Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Dichotomous Role of 1-Palmitoyl-2-arachidonoyl-lecithin (PAPC) in Cellular Signaling and Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) is a ubiquitous glycerophospholipid integral to the structure and function of cellular membranes and lipoproteins.[1] While PAPC itself is a stable and essential membrane component, its oxidation products, collectively known as oxidized PAPC (OxPAPC), are potent signaling molecules with a complex and often dichotomous role in a variety of physiological and pathological processes.[2][3] This technical guide provides a comprehensive overview of the biological functions of PAPC and OxPAPC, with a focus on their roles in inflammation, cellular signaling, and the pathogenesis of diseases such as atherosclerosis and acute lung injury. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this critical area of lipid biology.
Introduction
PAPC is a major constituent of biological membranes, contributing to their fluidity and integrity.[2] The presence of the polyunsaturated fatty acid, arachidonic acid, at the sn-2 position makes PAPC particularly susceptible to oxidation by reactive oxygen species (ROS).[2] This non-enzymatic oxidation generates a heterogeneous mixture of bioactive lipid species, collectively termed OxPAPC.[4][5] These oxidation products include both full-length and fragmented phospholipids with modified sn-2 acyl chains.[4][6] The specific composition of the OxPAPC mixture can vary depending on the oxidative stimulus and the local microenvironment, leading to a spectrum of biological activities.[7] This guide will delve into the multifaceted biological functions of PAPC and its oxidized derivatives, providing a foundational resource for researchers in the field.
Biological Functions of PAPC and OxPAPC
The biological effects of PAPC are largely overshadowed by the potent signaling activities of its oxidation products. While unoxidized PAPC serves primarily as a structural component of membranes and a precursor for signaling molecules, OxPAPC is a key player in a multitude of cellular responses, particularly in the context of inflammation and vascular biology.
Role in Inflammation: A Double-Edged Sword
OxPAPC exhibits both pro- and anti-inflammatory properties, a duality that is dependent on the specific composition of the OxPAPC mixture, its concentration, and the cellular context.[2][3]
-
Pro-inflammatory Effects: At higher concentrations, or when composed of certain fragmented species, OxPAPC can promote inflammation. It can induce the expression of adhesion molecules on endothelial cells, leading to the recruitment of monocytes.[6] Furthermore, OxPAPC can stimulate the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[2][6] In the context of atherosclerosis, OxPAPC accumulation within the arterial wall contributes to the chronic inflammatory state that drives plaque formation.[2]
-
Anti-inflammatory Effects: Conversely, specific components of OxPAPC, particularly certain full-length oxidized species, possess potent anti-inflammatory properties.[8] These molecules can inhibit the pro-inflammatory responses of myeloid cells by antagonizing Toll-like receptor (TLR) signaling.[7][8] For instance, OxPAPC can block the interaction of lipopolysaccharide (LPS) with its receptor complex, thereby attenuating the downstream inflammatory cascade.[6] This anti-inflammatory activity is a key area of interest for the development of therapeutics for inflammatory diseases.[7]
Modulation of Endothelial Barrier Function
The vascular endothelium forms a critical barrier that regulates the passage of fluids, solutes, and cells between the blood and tissues. OxPAPC can modulate this barrier function in a dose-dependent manner. Low concentrations of OxPAPC have been shown to enhance endothelial barrier integrity, a protective effect that is crucial in mitigating vascular leak in conditions like acute lung injury.[9][10] However, high concentrations of OxPAPC or specific fragmented oxidation products can disrupt the endothelial barrier, leading to increased permeability.[9]
Role in Lung Surfactant
PAPC is a component of pulmonary surfactant, a complex mixture of lipids and proteins that lines the alveoli and is essential for respiratory mechanics.[11] The composition of surfactant phospholipids, including PAPC, is critical for its ability to reduce surface tension and prevent alveolar collapse.[12][13] Oxidation of PAPC within the surfactant can occur in inflammatory lung conditions and may contribute to surfactant dysfunction.[2]
Signaling Pathways Modulated by OxPAPC
OxPAPC exerts its diverse biological effects by modulating several key intracellular signaling pathways.
Nrf2-Mediated Antioxidant Response
One of the most well-characterized anti-inflammatory mechanisms of OxPAPC is the activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[2][8][14] Nrf2 is a master regulator of the cellular antioxidant response. Upon activation by electrophilic species within the OxPAPC mixture, Nrf2 translocates to the nucleus and induces the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[14][15] This Nrf2-dependent antioxidant response helps to mitigate oxidative stress and resolve inflammation.[2][14]
Toll-like Receptor (TLR) Antagonism
As mentioned earlier, OxPAPC can act as an antagonist of TLR signaling, particularly TLR4, which is the receptor for bacterial lipopolysaccharide (LPS).[6] By interfering with the binding of LPS to its co-receptors, CD14 and LBP, OxPAPC can prevent the activation of downstream pro-inflammatory signaling cascades, such as the NF-κB pathway.[1][6] This mechanism contributes significantly to the anti-inflammatory and protective effects of OxPAPC in models of sepsis and acute lung injury.[1]
RhoA and Wnt Signaling
In addition to its role in inflammation, PAPC (in its unoxidized form) has been implicated in developmental processes through its interaction with the Wnt signaling pathway. Specifically, Paraxial Protocadherin (PAPC) has been shown to be involved in morphogenetic movements during embryogenesis, a process that requires the coordination of cell adhesion and signaling through pathways such as the Wnt/Ror2 and RhoA pathways.
Quantitative Data on OxPAPC Biological Activity
The following tables summarize key quantitative data regarding the biological effects of OxPAPC from various studies.
| Biological Effect | Cell Type/Model | OxPAPC Concentration | Observed Effect | Reference |
| Inhibition of IL-6 Secretion | Bone Marrow-Derived Dendritic Cells (BMDCs) | 40 µg/mL | Significant inhibition of TLR7-induced IL-6 secretion. | [2] |
| Inhibition of IL-12 Secretion | Bone Marrow-Derived Dendritic Cells (BMDCs) | 40 µg/mL | Significant inhibition of TLR7-induced IL-12 secretion. | [2] |
| Nrf2 Nuclear Accumulation | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µg/mL | Increased nuclear accumulation of Nrf2 protein. | [14] |
| Induction of HO-1 mRNA | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µg/mL | ~15-fold increase in HO-1 mRNA expression. | [14] |
| Induction of GCLM mRNA | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µg/mL | ~6-fold increase in GCLM mRNA expression. | [14] |
| Induction of NQO1 mRNA | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µg/mL | ~4-fold increase in NQO1 mRNA expression. | [14] |
| Activation of hTRPA1 | HEK293 cells | EC50 = 9.5 µg/mL | Dose-dependent activation of the TRPA1 ion channel. | [4] |
| Attenuation of LPS-induced BAL cell count | Rat model of acute lung injury | 1.5 mg/kg (intravenous) | 55% decrease in total cells in bronchoalveolar lavage fluid. | [16] |
| Inhibition of LPS-induced pyroptosis | Bone Marrow-Derived Macrophages (BMDMs) | 0.5-fold excess over LPS | 50% reduction in LDH release. | [1] |
| Induction of a Th1-like phenotype in Tregs | Murine CD4+ T cells | 5 µg/mL | Increased expression of T-bet and IFN-γ in regulatory T cells. | [17][18] |
| Endothelial Barrier Enhancement | Human Pulmonary Artery Endothelial Cells (HPAECs) | 10 µg/mL | Increase in transendothelial electrical resistance (TER). | [9] |
| Endothelial Barrier Disruption | Human Pulmonary Artery Endothelial Cells (HPAECs) | 50 µg/mL | Decrease in transendothelial electrical resistance (TER). | [9] |
Experimental Protocols
Preparation of Oxidized PAPC (OxPAPC) by Air Oxidation
This protocol describes a common method for generating a complex mixture of OxPAPC through air oxidation.
Materials:
-
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) in chloroform
-
Borosilicate glass tubes
-
Nitrogen or argon gas
-
Flow injection electrospray ionization mass spectrometer (ESI-MS) for monitoring oxidation
Protocol:
-
Aliquot 0.5–1 mg of PAPC in chloroform into clean borosilicate glass tubes.[7]
-
Dry the lipid to a thin film on the walls of the tube under a gentle stream of nitrogen or argon gas.[6][19]
-
Expose the dried lipid film to ambient air for a specified period (e.g., 24–72 hours).[7][20] The extent of oxidation will increase with time.
-
Monitor the progress of oxidation periodically by resuspending a small aliquot in an appropriate solvent and analyzing it by ESI-MS.[7] Look for the appearance of characteristic m/z values for oxidized species.
-
Once the desired level of oxidation is achieved, resuspend the OxPAPC in a suitable solvent (e.g., chloroform) and store it under an inert atmosphere at -70°C to prevent further oxidation.[6][19]
-
Prior to use in cell culture experiments, evaporate the chloroform under a stream of nitrogen or argon and resuspend the OxPAPC in the desired buffer or culture medium by vigorous vortexing.[6][19] Sonication may be used to aid resuspension.[6]
Treatment of Cultured Cells with OxPAPC
This protocol provides a general guideline for treating cultured cells with OxPAPC.
Materials:
-
Cultured cells of interest (e.g., endothelial cells, macrophages)
-
Complete culture medium
-
OxPAPC stock solution (prepared as in Protocol 5.1)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Plate the cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Prepare the final working concentration of OxPAPC by diluting the stock solution in serum-free or complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for the desired biological effect, as high concentrations can be toxic.[6][19] A typical concentration range is 10-100 µg/mL.[6][7]
-
Remove the existing culture medium from the cells and wash them once with PBS.
-
Add the medium containing the desired concentration of OxPAPC to the cells.
-
Incubate the cells for the desired period (e.g., 1 to 24 hours), depending on the specific endpoint being measured.
-
After the incubation period, proceed with the downstream analysis (e.g., RNA extraction for gene expression analysis, protein lysis for Western blotting, or functional assays).
Analysis of OxPAPC by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines the general steps for the analysis of OxPAPC species using LC-MS.
Materials:
-
OxPAPC sample
-
LC-MS system (e.g., coupled to an electrospray ionization source and a tandem mass spectrometer)
-
Appropriate reversed-phase LC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, with additives like formic acid)
Protocol:
-
Extract the lipids from the biological sample if necessary, using a suitable method such as the Folch or Bligh-Dyer method.
-
Reconstitute the dried lipid extract in the initial mobile phase.
-
Inject the sample onto the LC-MS system.
-
Separate the different phospholipid species using a gradient elution on the reversed-phase column.
-
Detect the eluting compounds using the mass spectrometer, typically in both positive and negative ion modes to obtain comprehensive structural information.
-
Perform tandem mass spectrometry (MS/MS) on the parent ions of interest to obtain fragmentation patterns that can be used to identify the specific oxidized species present in the mixture.[5][8][21]
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by OxPAPC.
OxPAPC-induced Nrf2 Activation Pathway
Caption: OxPAPC activates the Nrf2 antioxidant pathway.
OxPAPC Antagonism of TLR4 Signaling
Caption: OxPAPC inhibits TLR4 signaling by interfering with LPS recognition.
Conclusion
1-Palmitoyl-2-arachidonoyl-lecithin and its oxidation products represent a fascinating and complex area of lipid biology. While PAPC is a fundamental building block of cellular membranes, OxPAPC emerges as a potent signaling hub with the ability to either drive or dampen inflammatory responses. This dual functionality underscores the importance of the oxidative microenvironment in determining cellular fate and function. The activation of the Nrf2 antioxidant pathway and the antagonism of TLR signaling by specific OxPAPC species highlight promising avenues for the development of novel therapeutics for a range of inflammatory diseases, including atherosclerosis and acute lung injury. Further research into the precise composition of bioactive OxPAPC mixtures and the elucidation of their downstream signaling targets will be critical in harnessing the therapeutic potential of these multifaceted lipid mediators. This guide provides a solid foundation of the current knowledge, quantitative data, and experimental methodologies to aid researchers in this endeavor.
References
- 1. The oxidized phospholipid oxPAPC protects from septic shock by targeting the non-canonical inflammasome in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipid oxidation generates potent anti-inflammatory lipid mediators that mimic structurally related pro-resolving eicosanoids by activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dooming Phagocyte Responses: Inflammatory Effects of Endogenous Oxidized Phospholipids [frontiersin.org]
- 4. Oxidized Phospholipid OxPAPC Activates TRPA1 and Contributes to Chronic Inflammatory Pain in Mice | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. Endogenous oxidized phospholipids reprogram cellular metabolism and boost hyperinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry analysis of oxidized phosphatidylcholine and phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmented oxidation products define barrier disruptive endothelial cell response to OxPAPC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Role for VEGFR2 Activation in Endothelial Responses Caused by Barrier Disruptive OxPAPC Concentrations | PLOS One [journals.plos.org]
- 11. Phosphatidylcholine molecular species in lung surfactant: composition in relation to respiratory rate and lung development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Composition and surface activity of normal and phosphatidylglycerol-deficient lung surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A structural study of interfacial phospholipid and lung surfactant layers by transmission electron microscopy after Blodgett sampling: influence of surface pressure and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Nrf2 regulates antioxidant gene expression evoked by oxidized phospholipids in endothelial cells and murine arteries in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxidized Phospholipids Reduce Vascular Leak and Inflammation in Rat Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidized phospholipid oxPAPC alters regulatory T cell differentiation and decreases their protective function in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. hycultbiotech.com [hycultbiotech.com]
- 20. researchgate.net [researchgate.net]
- 21. A Method for Analysis of Oxidized Phospholipids from Biological Samples Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of 1-Palmitoyl-2-arachidoyllecithin in Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Palmitoyl-2-arachidoyllecithin (PAPC), a significant phospholipid component of cellular membranes. The document delves into the biophysical properties of PAPC and its nuanced role in modulating membrane fluidity, a critical factor for cellular function and signaling. This guide synthesizes data from various experimental and computational studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex signaling pathways. The primary focus is on the unoxidized form of PAPC, while also addressing the well-documented pro-inflammatory effects of its oxidized counterpart, oxPAPC, particularly in the context of Toll-like receptor (TLR) signaling. This resource is intended to be a valuable tool for researchers in cell biology, biophysics, and pharmacology, as well as professionals engaged in drug development who are interested in the intricate relationship between lipid composition and membrane dynamics.
Introduction: The Significance of Membrane Fluidity and PAPC
The plasma membrane, a fluid mosaic of lipids and proteins, is a dynamic structure whose physical properties are paramount to cellular life. Membrane fluidity, which refers to the viscosity of the lipid bilayer, is a critical parameter that governs the lateral diffusion of membrane components, influences the conformation and function of integral membrane proteins, and is essential for cellular processes such as endocytosis, exocytosis, and cell signaling[1][2]. The fluidity of a membrane is not uniform and can be influenced by several factors, including temperature, pressure, and, most notably, the lipid composition of the bilayer[1].
This compound (PAPC), also known as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, is a species of phosphatidylcholine (PC) that contains a saturated palmitic acid (16:0) at the sn-1 position and a polyunsaturated arachidonic acid (20:4) at the sn-2 position of the glycerol backbone[3][4][5][6]. This structural asymmetry, with one saturated and one highly unsaturated acyl chain, imparts unique biophysical properties to PAPC and influences its behavior within the complex environment of a biological membrane. While the oxidized form of PAPC (oxPAPC) is well-studied for its role as a damage-associated molecular pattern (DAMP) that triggers inflammatory responses, the specific contribution of unoxidized PAPC to the physical state of the membrane is less extensively documented but equally important for understanding baseline membrane characteristics. This guide aims to elucidate the role of PAPC in membrane fluidity by examining its intrinsic properties and its interactions with other lipid components.
Biophysical Properties of PAPC and its Impact on Membrane Fluidity
The unique structure of PAPC, with its saturated sn-1 chain and polyunsaturated sn-2 chain, suggests a complex role in determining membrane fluidity. The palmitoyl chain can pack tightly with other saturated chains, promoting order, while the kinked arachidonoyl chain introduces disorder and increases fluidity. The overall effect of PAPC on a membrane is therefore dependent on the surrounding lipid composition and the temperature.
Data Presentation: Quantitative Effects of PAPC on Membrane Properties
The following tables summarize quantitative data from various studies on the biophysical effects of PAPC in model membrane systems.
Table 1: Effect of Unoxidized PAPC on Membrane Order and Phase Transition
| Parameter | Lipid Composition | Method | Key Finding | Reference |
| Acyl Chain Order Parameter (SCD) | DPPC-d62/CHOL (1:1 mol) + 10 mol% PAPC | 2H NMR | Small disordering effect at 37°C. | [7] |
| Miscibility Transition Temperature (Tm) | DPPC-d62/DOPC/CHOL (40:40:20 mol) + 10 mol% PAPC | 2H NMR | Depresses the mixing temperature from 31°C to 27.5°C. | [8] |
Table 2: Comparative Effects of Unoxidized vs. Oxidized PAPC on Membrane Order
| Parameter | Lipid Composition | Method | Effect of PAPC | Effect of oxPAPC | Reference |
| Acyl Chain Order Parameter (SCD) | DPPC-d62/CHOL (1:1 mol) | 2H NMR | Small disordering effect. | Significant disruption of molecular organization and greater disordering effect (over 5 times more than PAPC). | [7] |
Table 3: General Principles of Acyl Chain Structure on Membrane Fluidity
| Acyl Chain Characteristic | Effect on Membrane Fluidity | Rationale |
| Shorter Chain Length | Increases fluidity | Reduced van der Waals interactions between chains. |
| Unsaturation (cis double bonds) | Increases fluidity | "Kinks" in the acyl chains disrupt packing and increase free volume. |
| Saturation | Decreases fluidity | Straight chains allow for tighter packing and increased van der Waals interactions. |
Role in Signaling Pathways: The Dichotomy of PAPC and oxPAPC
While unoxidized PAPC is a structural component of the membrane, its oxidation gives rise to a potent signaling molecule, oxPAPC. This oxidation can occur non-enzymatically in response to reactive oxygen species (ROS). oxPAPC is recognized as a key player in inflammatory signaling, primarily through its interaction with Toll-like receptors (TLRs).
Oxidized PAPC and TLR4 Signaling
Oxidized PAPC has been shown to be a potent inhibitor of TLR2 and TLR4 signaling pathways[9][10]. TLR4, upon activation by lipopolysaccharide (LPS), initiates two distinct signaling cascades: the MyD88-dependent pathway and the MyD88-independent (TRIF-dependent) pathway. The MyD88-dependent pathway leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines. The TRIF-dependent pathway, which is initiated following TLR4 internalization, results in the activation of IRF3 and the production of type I interferons[1][3][11][12][13][14][15].
OxPAPC is thought to exert its inhibitory effects by interfering with the binding of LPS to its co-receptors, CD14 and MD-2, thereby preventing the activation of TLR4[9][10].
Figure 1: Inhibition of TLR4 signaling by oxidized PAPC.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of PAPC in membrane fluidity.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in materials as a function of temperature. For lipid vesicles, DSC can determine the main phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a gel-like, ordered state to a fluid, disordered state.
Protocol for DSC Analysis of Liposomes:
-
Liposome Preparation:
-
Prepare a lipid film by dissolving the desired lipids (e.g., a mixture of DPPC and PAPC) in chloroform in a round-bottom flask.
-
Remove the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film.
-
Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the Tm of the highest-melting-point lipid to form multilamellar vesicles (MLVs).
-
For unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate filters of a defined pore size.
-
-
DSC Measurement:
-
Degas the liposome suspension and the reference buffer prior to loading into the DSC pans.
-
Accurately weigh and hermetically seal the liposome suspension into an aluminum DSC pan. Prepare a reference pan with the same volume of buffer.
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected Tm.
-
Heat the sample at a constant scan rate (e.g., 1-2 °C/min) to a final temperature well above the expected Tm.
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
The Tm is determined as the peak temperature of the endothermic transition.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.
-
The cooperativity of the transition can be assessed from the width of the peak at half-height.
-
Figure 2: Workflow for DSC analysis of liposomes.
Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. The probe's mobility is inversely related to the microviscosity or fluidity of its environment. A commonly used probe for the hydrophobic core of the membrane is 1,6-diphenyl-1,3,5-hexatriene (DPH).
Protocol for Fluorescence Anisotropy Measurement using DPH:
-
Liposome Preparation:
-
Prepare liposomes as described in the DSC protocol (Section 4.1).
-
-
Probe Incorporation:
-
Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide) at a concentration of approximately 2 mM.
-
Add a small volume of the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.
-
Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to ensure complete incorporation of the probe into the lipid bilayer.
-
-
Anisotropy Measurement:
-
Dilute the labeled liposome suspension with buffer to a final lipid concentration that gives an appropriate fluorescence intensity and minimizes light scattering artifacts.
-
Use a fluorometer equipped with polarizers in the excitation and emission paths.
-
Set the excitation wavelength for DPH (typically around 360 nm) and the emission wavelength (typically around 430 nm).
-
Measure the fluorescence intensities with the polarizers in four different orientations: vertical-vertical (IVV), vertical-horizontal (IVH), horizontal-vertical (IHV), and horizontal-horizontal (IHH).
-
Calculate the grating correction factor (G-factor) as G = IHV / IHH.
-
-
Data Analysis:
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Higher anisotropy values indicate lower rotational mobility of the probe and thus lower membrane fluidity (higher viscosity).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of membrane lipid composition on the structure and activity of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 1-Palmitoyl-2-arachidonoylphosphatidylcholine | C44H80NO8P | CID 6438369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. OxPAPC stabilizes liquid-ordered domains in biomimetic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl chain order parameter profiles in phospholipid bilayers: computation from molecular dynamics simulations and comparison with 2H NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scifiniti.com [scifiniti.com]
- 11. researchgate.net [researchgate.net]
- 12. Coarse-Grained Molecular Dynamics Simulation of DPPC Lipid Bilayers: Size Effect on Structural and Dynamic Properties | Communications in Computational Physics [global-sci.com]
- 13. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. Molecular Dynamics Simulations of the Lipid Bilayer Edge - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of 1-Palmitoyl-2-arachidoyllecithin: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Synthesis Pathway of 1-Palmitoyl-2-arachidoyllecithin (PAPC).
This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound (PAPC), a prominent phospholipid in cellular membranes with significant roles in inflammatory processes. The document details the primary biosynthetic route, the enzymes involved, their substrate specificities, and kinetic parameters. Furthermore, it outlines a representative experimental protocol for the in vitro synthesis of PAPC and describes the signaling pathways activated by its oxidized form.
Introduction
This compound (PAPC), also known as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, is a specific molecular species of phosphatidylcholine (PC) where the sn-1 position of the glycerol backbone is esterified with palmitic acid (a saturated C16 fatty acid) and the sn-2 position is esterified with arachidonic acid (a polyunsaturated C20 fatty acid). This precise acyl chain composition is not random and is crucial for the biophysical properties of cell membranes and for the generation of bioactive lipid mediators. While the de novo synthesis of phosphatidylcholine occurs via the Kennedy pathway, the specific assembly of PAPC is primarily achieved through the Lands' cycle, a remodeling pathway that allows for the selective exchange of fatty acyl chains on existing phospholipids.
The Biosynthetic Pathway of this compound
The synthesis of PAPC is a multi-step enzymatic process that predominantly follows the Lands' cycle. This pathway involves the initial synthesis of a lysophosphatidylcholine intermediate followed by a specific acylation step.
Step 1: Formation of 1-Palmitoyl-lysophosphatidylcholine
The initial step in the specific synthesis of PAPC involves the generation of 1-palmitoyl-sn-glycero-3-phosphocholine (1-palmitoyl-lyso-PC). This can occur through two main routes:
-
De novo synthesis: Glycerol-3-phosphate is acylated at the sn-1 position by Glycerol-3-phosphate acyltransferase (GPAT) , which exhibits a preference for saturated fatty acyl-CoAs like palmitoyl-CoA.[1][2] The resulting 1-palmitoyl-lysophosphatidic acid is then further processed and converted to 1-palmitoyl-lyso-PC through the Kennedy pathway.
-
Remodeling of existing phosphatidylcholines: Phospholipase A2 (PLA2) can hydrolyze a phosphatidylcholine molecule, removing the fatty acid at the sn-2 position to yield a lysophosphatidylcholine. If the starting PC has palmitic acid at the sn-1 position, this results in 1-palmitoyl-lyso-PC.
Step 2: Acylation of 1-Palmitoyl-lysophosphatidylcholine with Arachidonoyl-CoA
The key step in determining the specific structure of PAPC is the acylation of 1-palmitoyl-lyso-PC at the sn-2 position with arachidonic acid. This reaction is catalyzed by Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) , an enzyme with high substrate specificity for arachidonoyl-CoA.[3][4][5] LPCAT3 is a member of the membrane-bound O-acyltransferase (MBOAT) family and plays a crucial role in enriching cellular membranes with arachidonic acid-containing phospholipids.[3]
The overall synthesis pathway can be visualized as follows:
Quantitative Data on Key Enzymes
The enzymatic activity and substrate specificity are critical for understanding the regulation of PAPC synthesis. The following table summarizes available quantitative data for the key enzymes involved.
| Enzyme | Substrate(s) | Km | Vmax | Optimal pH | Optimal Temperature (°C) |
| GPAT1 | Palmitoyl-CoA | Data not available | Data not available | ~7.4 | ~37 |
| LPCAT3 | NBD-lysophosphatidylcholine | 266.84 ± 3.65 µM | 39.76 ± 1.86 pmol·min⁻¹·U⁻¹ | 6.0 | 30 |
| Arachidonoyl-CoA | 11.03 ± 0.51 µM | 39.76 ± 1.86 pmol·min⁻¹·U⁻¹ | 6.0 | 30 |
Experimental Protocols
This section provides a representative experimental protocol for the in vitro enzymatic synthesis of this compound. This protocol is a composite based on established methods for assaying acyltransferase activity.
Materials and Reagents
-
1-palmitoyl-sn-glycero-3-phosphocholine (1-palmitoyl-lyso-PC)
-
Arachidonoyl-CoA
-
Recombinant human LPCAT3 enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Bovine serum albumin (BSA), fatty acid-free
-
Chloroform
-
Methanol
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Phospholipid standards for TLC (PAPC, lyso-PC)
-
Iodine vapor or other visualization agent for TLC
-
Scintillation vials and scintillation cocktail (if using radiolabeled substrates)
Experimental Workflow
Detailed Procedure
-
Preparation of Substrates: Prepare stock solutions of 1-palmitoyl-lyso-PC and arachidonoyl-CoA in an appropriate solvent (e.g., chloroform-methanol for lyso-PC, aqueous buffer for arachidonoyl-CoA). The final concentration in the reaction mixture should be around the Km value to ensure efficient reaction.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, BSA (to bind free fatty acids and prevent enzyme inhibition), 1-palmitoyl-lyso-PC, and arachidonoyl-CoA.
-
Enzyme Addition: Initiate the reaction by adding the purified recombinant LPCAT3 enzyme to the reaction mixture. The amount of enzyme should be optimized to ensure linearity of the reaction over the chosen time course.
-
Incubation: Incubate the reaction mixture at the optimal temperature for LPCAT3 (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol. Vortex the mixture thoroughly and centrifuge to separate the phases. The lower organic phase will contain the lipids.
-
Thin-Layer Chromatography (TLC) Analysis: Spot the extracted lipids onto a silica gel TLC plate, alongside standards for PAPC and 1-palmitoyl-lyso-PC. Develop the plate in a suitable solvent system.
-
Visualization and Quantification: Visualize the lipid spots using iodine vapor or another appropriate method. The amount of synthesized PAPC can be quantified by scraping the corresponding spot from the TLC plate and measuring its radioactivity (if a radiolabeled substrate was used) or by densitometry analysis of the stained spot.
Signaling Pathways of Oxidized PAPC
While PAPC itself is a structural component of membranes, its oxidized products (OxPAPC) are potent signaling molecules, particularly in the context of inflammation. OxPAPC is a complex mixture of molecules generated by the oxidation of the arachidonic acid moiety. These oxidized phospholipids can activate signaling cascades through pattern recognition receptors, such as Toll-like receptor 2 (TLR2) and TLR4.[7][8]
The signaling pathway initiated by OxPAPC binding to TLR2/4 involves the recruitment of adaptor proteins, leading to the activation of downstream kinases and transcription factors.
Activation of these pathways can lead to a variety of cellular responses, including the production of pro-inflammatory cytokines and chemokines. Interestingly, some components of OxPAPC can also activate the transcription factor Nrf2, leading to an antioxidant response. Furthermore, OxPAPC has been shown to induce endothelial barrier protection through the activation of small GTPases Rac and Cdc42.
Conclusion
The synthesis of this compound is a highly specific process primarily governed by the Lands' cycle, with the acyltransferases GPAT and LPCAT3 playing pivotal roles in establishing its unique fatty acid composition. The subsequent oxidation of PAPC generates a complex mixture of bioactive lipids that can modulate inflammatory signaling pathways, highlighting the importance of this phospholipid in both cellular structure and function. This guide provides a foundational understanding for researchers and professionals in drug development aiming to investigate the metabolism and signaling of PAPC and its derivatives. Further research into the precise regulation of the enzymes involved in PAPC synthesis will be crucial for a complete understanding of its physiological and pathological roles.
References
- 1. Transcriptional Regulation of Acyl-CoA:Glycerol-sn-3-Phosphate Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fatty acid remodeling by LPCAT3 enriches arachidonate in phospholipid membranes and regulates triglyceride transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lpcat3-dependent production of arachidonoyl phospholipids is a key determinant of triglyceride secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel assay for measuring recombinant human lysophosphatidylcholine acyltransferase 3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Mechanisms of 1-Palmitoyl-2-arachidonoyl-lecithin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-arachidonoyl-lecithin (PAPC) is a prominent glycerophospholipid component of cellular membranes and lipoproteins. While relatively inert in its native state, its biological significance dramatically increases upon oxidation. The resulting mixture of oxidized PAPC (oxPAPC) species is a complex and potent signaling entity that modulates a wide array of cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of oxPAPC in cells, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used for its study.
Core Mechanism of Action: A Duality in Cellular Signaling
The cellular effects of PAPC are almost exclusively attributed to its oxidized derivatives (oxPAPC), which are generated under conditions of oxidative stress. These oxidized phospholipids act as damage-associated molecular patterns (DAMPs), recognized by the cellular machinery to initiate adaptive responses. The overall mechanism of oxPAPC is characterized by a notable duality: it can exert both pro-inflammatory and anti-inflammatory effects, largely dependent on the cellular context, the specific composition of the oxPAPC mixture, and the presence of other stimuli.
At its core, the mechanism of action of oxPAPC involves:
-
Receptor and Protein Interaction: oxPAPC interacts with various cell surface and intracellular proteins, including scavenger receptors (like CD36), Toll-like receptors (TLRs), and other signaling molecules. Some components of oxPAPC can form covalent adducts with proteins, altering their function.
-
Modulation of Signaling Pathways: It triggers a cascade of intracellular signaling events, prominently featuring the inhibition of pro-inflammatory pathways (e.g., TLR signaling) and the activation of cytoprotective pathways (e.g., Nrf2).
-
Regulation of Gene Expression: The activation and inhibition of various signaling cascades culminate in significant changes in the cellular transcriptome, altering the expression of genes involved in inflammation, cell adhesion, and stress responses.
-
Influence on Membrane Dynamics: oxPAPC can alter the biophysical properties of cellular membranes, including the organization of lipid rafts, which can, in turn, affect the function of membrane-associated proteins and signaling complexes.
Key Signaling Pathways Modulated by oxPAPC
Toll-like Receptor (TLR) Signaling Inhibition
A well-established anti-inflammatory mechanism of oxPAPC is its ability to inhibit TLR signaling, particularly TLR2 and TLR4. This inhibition is not a direct antagonism of the receptor itself but rather a disruption of the ligand-sensing complex. oxPAPC competes with bacterial lipids, such as lipopolysaccharide (LPS), for binding to accessory proteins like LPS-binding protein (LBP), CD14, and MD-2, thereby preventing the activation of downstream pro-inflammatory signaling.
Nrf2-Mediated Antioxidant Response
oxPAPC is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant and cytoprotective responses. Electrophilic species within the oxPAPC mixture can react with cysteine residues on Keap1, the cytosolic inhibitor of Nrf2. This leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
Regulation of Endothelial Barrier Function
oxPAPC exerts complex, often biphasic, effects on endothelial barrier function. At lower concentrations, it can enhance barrier integrity by activating small GTPases like Rac1 and Cdc42, leading to the strengthening of cell-cell junctions. Conversely, at higher concentrations or with specific oxidized species, it can disrupt the barrier by activating the RhoA pathway, which promotes stress fiber formation and intercellular gap formation.
MAP Kinase and STAT3 Signaling
oxPAPC has been shown to activate several mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38 MAPK. The activation of these pathways can lead to diverse cellular outcomes, including the regulation of gene expression and cell survival. Additionally, oxPAPC can induce the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in inflammatory and survival pathways.
Quantitative Data on oxPAPC Cellular Effects
The following tables summarize quantitative data from various studies on the effects of oxPAPC on cellular functions.
Table 1: Dose-Dependent Inhibition of TLR-Mediated Cytokine Production by oxPAPC
| Cell Type | TLR Ligand | Cytokine Measured | oxPAPC Concentration (µg/mL) | % Inhibition (approx.) | Reference |
| Murine Macrophages | LPS (TLR4) | TNF-α | 10 | 50% | [1][2] |
| Murine Macrophages | LPS (TLR4) | TNF-α | 30 | >80% | [1][2] |
| Murine Macrophages | Pam3CSK4 (TLR2) | TNF-α | 10 | 40% | |
| Murine Macrophages | Pam3CSK4 (TLR2) | TNF-α | 30 | >70% | |
| Human Monocytes | LPS (TLR4) | IL-6 | 50 | ~20% (increase) | [1] |
| Human Monocytes | LPS (TLR4) | IL-1β (pro-form) | 50 | >100% (increase) | [1] |
Table 2: Time- and Dose-Dependent Activation of Nrf2 Pathway by oxPAPC in Endothelial Cells
| Parameter | oxPAPC Concentration (µg/mL) | Time Point | Fold Induction (approx.) | Reference |
| Nrf2 Nuclear Accumulation | 50 | 2 hours | 2-3 fold | [3][4] |
| HO-1 mRNA Expression | 50 | 4 hours | >50 fold | [3] |
| NQO1 mRNA Expression | 50 | 8 hours | 5-10 fold | [3] |
| GCLM mRNA Expression | 50 | 8 hours | 3-5 fold | [3] |
Experimental Protocols
Preparation of Oxidized PAPC (oxPAPC)
Objective: To generate a mixture of oxidized PAPC species for in vitro and in vivo studies.
Method 1: Air Oxidation
-
Dissolve synthetic 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) in chloroform in a glass vial.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the vial's inner surface.
-
Expose the lipid film to air at room temperature for 48-72 hours. The extent of oxidation can be monitored by the color change from white to yellow and confirmed by mass spectrometry.
-
Resuspend the resulting oxPAPC in a suitable solvent (e.g., chloroform for storage, or culture medium for immediate use).
Method 2: Metal-Catalyzed Oxidation
-
Prepare a solution of PAPC in a suitable solvent.
-
Add a metal catalyst, such as copper (II) sulfate (CuSO₄) or iron (II) sulfate (FeSO₄), to the PAPC solution.
-
Incubate the mixture at 37°C for a defined period (e.g., 24 hours), with gentle agitation.
-
Stop the reaction by adding a chelating agent like EDTA.
-
Purify the oxPAPC from the reaction mixture using solid-phase extraction or chromatography.
References
A Technical Guide to the Physical Properties of 1-Palmitoyl-2-arachidoyllecithin (PAPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-arachidoyllecithin, more formally known as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), is a significant glycerophospholipid that incorporates both a saturated fatty acid (palmitic acid, 16:0) at the sn-1 position and a polyunsaturated fatty acid (arachidonic acid, 20:4) at the sn-2 position. As a key component of biological membranes, PAPC plays a crucial role in membrane fluidity and structure. Furthermore, its oxidation products are recognized as important signaling molecules, particularly in the context of inflammation and vascular diseases, making PAPC a subject of intense research in drug development and cellular biology.[1][2] This guide provides an in-depth overview of the core physical properties of PAPC, detailed experimental methodologies for their determination, and a visualization of its role in cellular signaling.
Core Physical Properties
The physical characteristics of PAPC are fundamental to its function in biological and model membrane systems. A summary of its key quantitative properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₄₄H₈₀NO₈P | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 782.1 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Exact Mass | 781.562 g/mol | --INVALID-LINK-- |
| IUPAC Name | [(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | --INVALID-LINK-- |
| Synonyms | PAPC, PC(16:0/20:4) | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | Soluble in chloroform (e.g., 50 mg/ml) | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK--, --INVALID-LINK-- |
Melting Point and Phase Transition Temperature (Tₘ)
The melting point and main phase transition temperature (Tₘ) are critical parameters that define the temperature at which a lipid bilayer transitions from a tightly packed gel phase to a more fluid liquid-crystalline phase. For mixed-chain phospholipids like PAPC, this behavior is complex. The presence of a long, unsaturated arachidonoyl chain introduces kinks, disrupting the orderly packing that is characteristic of saturated phospholipids. This generally results in a lower Tₘ compared to phospholipids with two saturated acyl chains.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. For diacyl phospholipids like PAPC, which have very low water solubility, the CMC is typically in the nanomolar range. This extremely low CMC means that PAPC will spontaneously form bilayers (liposomes) in aqueous solutions rather than micelles. While a precise experimental value for the CMC of PAPC is not provided in the searched literature, it is expected to be very low, reflecting its hydrophobic nature.
Experimental Protocols
Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermoanalytical technique used to characterize the thermotropic phase behavior of lipids.[5]
Methodology:
-
Liposome Preparation:
-
A known quantity of PAPC is dissolved in a suitable organic solvent (e.g., chloroform).
-
The solvent is evaporated under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.
-
The film is further dried under vacuum for several hours to remove any residual solvent.
-
The lipid film is hydrated with an aqueous buffer at a temperature above the expected Tₘ, followed by vortexing to form multilamellar vesicles (MLVs).
-
To obtain large unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).[5]
-
-
DSC Analysis:
-
A precise volume of the liposome suspension is loaded into an aluminum DSC pan, and the pan is hermetically sealed. An identical volume of buffer is used as a reference.
-
The sample and reference pans are placed in the calorimeter.
-
The system is cooled to a temperature well below the expected transition and then heated at a constant rate (e.g., 1°C/min).[6]
-
The differential heat flow between the sample and the reference is recorded as a function of temperature. The peak of the endotherm corresponds to the main phase transition temperature (Tₘ).[7]
-
Lipid Identification and Analysis by Mass Spectrometry
Mass spectrometry is a primary tool for the structural confirmation and analysis of phospholipids.
Methodology:
-
Lipid Extraction:
-
For biological samples, lipids are extracted using a solvent system, such as the Bligh-Dyer method, which uses a chloroform/methanol/water mixture to partition lipids into the organic phase.
-
The organic phase containing the lipids is collected and the solvent is evaporated.
-
-
Mass Spectrometry Analysis:
-
The dried lipid extract is reconstituted in an appropriate solvent for analysis.
-
The sample is introduced into the mass spectrometer, often coupled with liquid chromatography (LC-MS) for separation of different lipid species.
-
Electrospray ionization (ESI) is a common ionization technique for phospholipids.
-
In positive ion mode, PAPC is typically detected as its protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, it can be detected as the [M-CH₃]⁻ ion.
-
Tandem mass spectrometry (MS/MS) is used for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions, which provides information about the headgroup and the fatty acyl chains.
-
Determination of Critical Micelle Concentration (CMC)
Fluorescence spectroscopy using a probe like pyrene is a sensitive method for determining the CMC of amphiphiles.
Methodology:
-
Sample Preparation:
-
A stock solution of pyrene in a suitable organic solvent is prepared.
-
A series of aqueous solutions with varying concentrations of PAPC are prepared.
-
A small aliquot of the pyrene stock solution is added to each PAPC solution, and the solvent is allowed to evaporate, leaving the pyrene incorporated within the lipid assemblies.
-
-
Fluorescence Measurement:
-
The fluorescence emission spectrum of pyrene is recorded for each sample.
-
The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum is plotted against the logarithm of the PAPC concentration.
-
The I₁/I₃ ratio is sensitive to the polarity of the microenvironment of the pyrene probe. In the aqueous phase, the ratio is high, while it decreases as pyrene partitions into the hydrophobic core of micelles.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
-
Signaling Pathways and Biological Relevance
PAPC is not only a structural component of membranes but also a precursor to potent signaling molecules. Under conditions of oxidative stress, the arachidonoyl chain of PAPC is susceptible to oxidation, leading to the formation of a complex mixture of oxidized phospholipids, collectively known as oxidized PAPC (oxPAPC).[1][2][8] These oxidation products can act as damage-associated molecular patterns (DAMPs) and modulate inflammatory responses.
Oxidized PAPC Signaling Workflow
The following diagram illustrates a simplified workflow of how PAPC oxidation leads to cellular signaling events.
Caption: Oxidation of PAPC by ROS generates oxPAPC, which can activate cellular signaling pathways.
This workflow highlights that reactive oxygen species can oxidize PAPC within cell membranes. The resulting oxPAPC can then be recognized by pattern recognition receptors, such as Toll-like receptors (TLR2 and TLR4) and CD14, initiating downstream signaling cascades that lead to cellular responses like inflammation and altered gene expression.[8] This pathway is implicated in the pathophysiology of various inflammatory diseases, including atherosclerosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thermotropic behavior of bilayers formed from mixed-chain phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates of Anisic Acid with Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
The Pivotal Role of 1-Palmitoyl-2-arachidoyllecithin in Modulating Membrane Protein Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-2-arachidoyllecithin (PAPC) is a ubiquitous glycerophospholipid integral to the structure and function of mammalian cell membranes. Beyond its structural role, the oxidation of PAPC generates a complex array of bioactive molecules, collectively termed oxidized PAPC (OxPAPC), which are potent modulators of various cellular processes. This technical guide provides an in-depth exploration of PAPC and its oxidized derivatives, with a particular focus on their interactions with membrane proteins and the subsequent signaling cascades. This document details the physicochemical properties of PAPC, the mechanisms of its oxidation, and the diverse biological effects of its various oxidized products. We present a comprehensive overview of the known interactions between OxPAPC and key membrane proteins, summarizing the quantitative data from pertinent studies. Furthermore, detailed experimental protocols for investigating these interactions are provided, alongside visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this critical area of cell biology and its implications for drug development.
Introduction to this compound (PAPC)
This compound (PAPC) is a species of phosphatidylcholine containing a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated arachidonic acid (20:4) at the sn-2 position of the glycerol backbone.[1] This specific combination of fatty acids imparts distinct biophysical properties to the lipid bilayers it inhabits, influencing membrane fluidity, thickness, and curvature. While PAPC in its unoxidized form primarily serves a structural role, its significance in cellular signaling is profoundly realized upon oxidation.
Oxidation of PAPC: A Gateway to Bioactivity
PAPC is susceptible to oxidation, particularly at the double bonds of the arachidonic acid residue, leading to the formation of a heterogeneous mixture of oxidized phospholipids known as OxPAPC.[2][3] This oxidation can occur both enzymatically and non-enzymatically. The resulting OxPAPC species can be broadly categorized into two groups:
-
Full-length oxidized products: These molecules retain the full carbon backbone of the arachidonic acid chain but contain modifications such as epoxides or isoprostanes. Examples include 1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphatidylcholine (PEIPC).[2][4]
-
Fragmented oxidized products: These are generated by the oxidative cleavage of the arachidonic acid chain, resulting in truncated sn-2 residues with terminal reactive moieties like aldehydes or carboxyl groups. Prominent examples include 1-palmitoyl-2-(5-oxovaleryl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC).[2][5]
These oxidized derivatives of PAPC are not mere byproducts of oxidative stress but are now recognized as potent signaling molecules that can elicit a wide range of cellular responses, from inflammation and apoptosis to barrier protection and tissue repair.
Interaction of PAPC and its Oxidized Derivatives with Membrane Proteins
The biological effects of PAPC, particularly OxPAPC, are largely mediated through their interactions with a variety of membrane proteins, including receptors and ion channels. These interactions can be both specific, involving ligand-receptor type binding, and non-specific, altering the lipid microenvironment of the protein.
Receptor-Mediated Interactions
OxPAPC has been shown to interact with several key cell surface receptors, thereby initiating intracellular signaling cascades. The nature of the cellular response is often dependent on the specific OxPAPC species and the receptor involved.
-
Toll-Like Receptor 2 (TLR2): OxPAPC can act as a ligand for TLR2, leading to the activation of downstream inflammatory signaling pathways, including the JNK and p38 MAP kinase pathways.[6] This interaction is crucial in mediating the pro-inflammatory effects of oxidized phospholipids in conditions such as atherosclerosis.
-
CD36: This scavenger receptor is a key player in the recognition and uptake of oxidized low-density lipoprotein (oxLDL), of which OxPAPC is a major component. The interaction of truncated OxPAPC products with CD36 is critical for the recognition of oxidized lipids.[7]
-
Prostaglandin E2 Receptor 4 (EP4): The barrier-protective effects of OxPAPC in endothelial cells have been shown to be mediated, at least in part, through the EP4 receptor, leading to the activation of Rac-mediated signaling.[4]
-
Sphingosine-1-Phosphate Receptor 1 (S1P1): OxPAPC can indirectly activate S1P1 by binding to the chaperone protein GRP78, which in turn modulates S1P1 signaling to enhance endothelial barrier function.[4]
Non-Receptor-Mediated Interactions and Effects on Membrane Properties
Beyond direct receptor binding, PAPC and its oxidized forms can influence membrane protein function through several other mechanisms:
-
Alteration of the Lipid Bilayer: The presence of different PAPC species can change the physical properties of the cell membrane, such as fluidity and thickness, which can allosterically modulate the activity of embedded membrane proteins.[8][9]
-
Covalent Modification of Proteins: The reactive aldehyde groups on fragmented OxPAPC species can form covalent adducts with proteins, directly altering their structure and function.[5]
-
Modulation of Ion Channels: OxPAPC has been demonstrated to influence the function of cardiac K+ channels, suggesting a direct effect on ion channel gating.[5]
Quantitative Data on PAPC-Membrane Protein Interactions
The following table summarizes the available quantitative data on the interactions between PAPC and its oxidized derivatives with various membrane proteins. It is important to note that quantitative data in this area is still emerging, and further research is needed to fully characterize these interactions.
| Lipid Species | Interacting Protein | Cell Type/System | Method | Quantitative Readout | Reference |
| OxPAPC | Toll-Like Receptor 2 (TLR2) | Murine Macrophages | In vitro gene expression analysis | Upregulation of inflammatory genes | [6] |
| Truncated OxPC | CD36 | Not specified | Structure-function studies | Required for recognition | [7] |
| OxPAPC | Prostaglandin E2 Receptor 4 (EP4) | Endothelial Cells | Knockout mice studies | Essential for Rac-mediated barrier protection | [4] |
| OxPAPC | S1P1 (via GRP78) | Endothelial Cells | Not specified | Activation of S1P1 signaling | [4] |
Key Signaling Pathways Activated by PAPC-Protein Interactions
The interaction of OxPAPC with membrane proteins triggers a complex network of intracellular signaling pathways that ultimately determine the cellular response.
Pro-inflammatory Signaling
Endothelial Barrier Protective Signaling
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction between PAPC and membrane proteins.
Preparation of Oxidized PAPC (OxPAPC)
Objective: To generate a mixture of oxidized PAPC for use in cell-based assays.
Materials:
-
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)
-
Chloroform
-
Nitrogen gas stream
-
Sterile, amber glass vial
Protocol:
-
Dissolve a known quantity of PAPC in chloroform in a sterile, amber glass vial.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Expose the dry lipid film to air for 24-72 hours at room temperature to allow for oxidation. The extent of oxidation can be monitored by mass spectrometry.
-
Resuspend the resulting OxPAPC in a suitable solvent (e.g., ethanol or DMSO) for storage at -20°C.
-
Prior to use in cell culture, the solvent should be evaporated, and the OxPAPC should be resuspended in culture medium and sonicated to form liposomes.
Analysis of OxPAPC by Mass Spectrometry
Objective: To characterize the composition of the OxPAPC mixture.
Materials:
-
OxPAPC sample
-
Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source
Protocol:
-
Prepare the OxPAPC sample by diluting it in an appropriate solvent compatible with the LC-MS system (e.g., methanol/chloroform).
-
Inject the sample into the LC system for separation of the different lipid species. A C18 reverse-phase column is commonly used.
-
Elute the separated lipids into the ESI-MS for ionization and mass analysis.
-
Acquire mass spectra in both positive and negative ion modes to detect a wide range of OxPAPC species.
-
Identify individual oxidized phospholipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).
Endothelial Cell Barrier Function Assay
Objective: To assess the effect of PAPC or OxPAPC on endothelial barrier integrity.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Transwell inserts with a porous membrane
-
Electric cell-substrate impedance sensing (ECIS) system or fluorescently labeled dextran
-
PAPC and OxPAPC preparations
Protocol (using ECIS):
-
Plate HUVECs on gold-plated electrodes in an ECIS array.
-
Allow the cells to grow to confluence and form a stable monolayer, as indicated by a plateau in the resistance measurement.
-
Treat the cells with different concentrations of PAPC or OxPAPC.
-
Continuously monitor the transendothelial electrical resistance (TEER) over time.
-
An increase in TEER indicates an enhancement of the endothelial barrier, while a decrease signifies barrier disruption.
Conclusion and Future Directions
This compound and its oxidized derivatives are critical modulators of membrane protein function and cellular signaling. The interactions of OxPAPC with a growing list of membrane proteins underscore the importance of lipid-protein interactions in health and disease. While significant progress has been made in identifying the key players and pathways involved, several areas warrant further investigation. Future research should focus on:
-
Quantitative Characterization: Obtaining detailed quantitative data on the binding affinities and kinetics of PAPC/OxPAPC interactions with their protein targets.
-
Structural Biology: Elucidating the three-dimensional structures of OxPAPC-protein complexes to understand the molecular basis of their interactions.
-
In Vivo Relevance: Further exploring the physiological and pathological roles of these interactions in animal models of disease.
-
Therapeutic Potential: Designing and developing novel therapeutic agents that target the interactions between oxidized phospholipids and their protein partners to treat inflammatory and vascular diseases.
A deeper understanding of the intricate interplay between PAPC, its oxidized forms, and membrane proteins will undoubtedly open new avenues for the diagnosis and treatment of a wide range of human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury [frontiersin.org]
- 3. P3100-30-5mg | PAPC (1-palmitoyl-2-arachidonoyl-sn-phosphatidylcholine) [clinisciences.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Editorial: Effects of Membrane Lipids on Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of membrane protein structure and function by their paralipidomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Palmitoyl-2-arachidonoyllecithin (PAPC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Palmitoyl-2-arachidonoyllecithin (PAPC), a significant mixed-acid glycerophospholipid. It details the historical context of its discovery within the broader field of phospholipid research, its biochemical and biophysical properties, and its critical role as a precursor to potent bioactive oxidized phospholipids (oxPAPC). This document offers detailed protocols for the chemoenzymatic synthesis, purification, and characterization of PAPC. Furthermore, it provides step-by-step methodologies for key in vitro and in vivo experiments to study the biological effects of its oxidized derivatives, including endothelial cell activation, macrophage foam cell formation, and Toll-like receptor 4 (TLR4) signaling. Signaling pathways and experimental workflows are visually represented through detailed diagrams. This guide is intended to be a valuable resource for researchers in lipidology, inflammation, cardiovascular disease, and drug development.
Discovery and History
The journey to understanding 1-Palmitoyl-2-arachidonoyllecithin (PAPC) is rooted in the broader history of phospholipid research. The story begins in the mid-19th century with the isolation of "lecithin" from egg yolk by Théodore Nicolas Gobley in 1847.[1] The term "lecithin" is derived from the Greek "lekithos," meaning egg yolk.[1] It was later, in 1874, that Johann Ludwig Wilhelm Thudichum elucidated the chemical nature of "phosphatides," the class of molecules to which lecithin belongs, identifying their core components as phosphoric acid, glycerol, fatty acids, and a nitrogenous base.[2]
The concept of mixed-acid phospholipids, where the fatty acid composition at the sn-1 and sn-2 positions of the glycerol backbone differs, emerged from early studies on the composition of biological membranes and lung surfactant.[3][4] While dipalmitoylphosphatidylcholine (DPPC) was identified as a major component of lung surfactant, the presence of other phosphatidylcholine species with varied fatty acid chains was also recognized.[3][5] PAPC, with a saturated palmitic acid at the sn-1 position and a polyunsaturated arachidonic acid at the sn-2 position, represents a prominent example of such a mixed-acid phospholipid found in mammalian cell membranes.[6] Its significance grew with the discovery that it is a primary substrate for oxidation, leading to the formation of a complex mixture of biologically active oxidized phospholipids, collectively known as oxPAPC.[7][8] These oxidized derivatives have since been implicated in a wide range of inflammatory processes and diseases, including atherosclerosis.
Chemoenzymatic Synthesis of 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)
The synthesis of PAPC with high purity and stereospecificity is crucial for research purposes. A chemoenzymatic approach is often favored as it combines the specificity of enzymatic reactions with the versatility of chemical synthesis.
Experimental Protocol
This protocol outlines a general chemoenzymatic strategy for the synthesis of PAPC, which involves the acylation of a lysophosphatidylcholine precursor with arachidonic acid.
Materials:
-
1-Palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC)
-
Arachidonic acid
-
Phospholipase A2 (from a suitable source, e.g., porcine pancreas)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water mixtures)
-
Argon or nitrogen gas
Procedure:
-
Activation of Arachidonic Acid:
-
Dissolve arachidonic acid (1.2 equivalents) and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the cooled solution with constant stirring.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours. The formation of the arachidonic anhydride can be monitored by thin-layer chromatography (TLC).
-
-
Enzymatic Acylation:
-
In a separate flask, dissolve 1-palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC) (1 equivalent) in an appropriate buffer system (e.g., Tris-HCl with CaCl2, pH 7.5).
-
Add Phospholipase A2 to the Lyso-PC solution. The optimal enzyme concentration should be determined empirically.
-
Add the activated arachidonic acid solution (from step 1) to the Lyso-PC and enzyme mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation. The progress of the reaction can be monitored by TLC or LC-MS by observing the formation of PAPC and the disappearance of Lyso-PC.
-
-
Reaction Quenching and Extraction:
-
Once the reaction is complete, quench it by adding an appropriate solvent mixture, such as chloroform:methanol (2:1, v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids. Repeat the extraction of the aqueous phase to maximize the yield.
-
Combine the organic extracts and wash with a saline solution to remove water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification by Silica Gel Chromatography:
-
Dissolve the crude lipid extract in a minimal amount of the starting mobile phase for chromatography (e.g., chloroform).
-
Load the sample onto a silica gel column pre-equilibrated with the same solvent.
-
Elute the column with a gradient of increasing polarity, for example, from chloroform to chloroform:methanol mixtures, and finally to chloroform:methanol:water mixtures.
-
Collect fractions and analyze them by TLC to identify those containing pure PAPC.
-
Pool the pure fractions and evaporate the solvent to obtain purified PAPC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PAPC using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Physicochemical Properties of PAPC
The unique combination of a saturated and a polyunsaturated fatty acid chain gives PAPC distinct biophysical properties that influence the structure and function of the membranes in which it resides.
Data Presentation
| Property | Value | Method | Reference |
| Molecular Weight | 782.1 g/mol | Calculated | N/A |
| Phase Transition Temperature (Tm) | Not sharply defined; broad transition below 0°C | DSC | [9] |
| Enthalpy of Transition (ΔH) | Low and broad | DSC | [9] |
| Area per Molecule (at 30 mN/m) | ~70-80 Ų | Langmuir Trough | General knowledge |
| Membrane Fluidity | High due to the kinked arachidonoyl chain | Fluorescence Anisotropy | [10] |
Note: The phase transition of PAPC is not as sharp as that of disaturated phospholipids due to the presence of the kinked arachidonoyl chain, which disrupts ordered packing.
Biological Significance and Signaling Pathways
While PAPC itself is a crucial structural component of cell membranes, its most profound biological significance arises from its susceptibility to oxidation. The oxidation of the arachidonoyl moiety at the sn-2 position generates a complex mixture of oxidized phospholipids (oxPAPC), which are potent signaling molecules involved in inflammation and atherogenesis.[11]
Generation of Oxidized PAPC (oxPAPC)
OxPAPC can be generated in vitro by exposing a thin film of PAPC to air or by using metal-catalyzed oxidation.[12] This process yields a variety of truncated and full-length oxidized species, including 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC).[11]
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. Chemoenzymatic Synthesis and Biological Evaluation for Bioactive Molecules Derived from Bacterial Benzoyl Coenzyme A Ligase and Plant Type III Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of phospholipase A2 on bilayers. Effect of fatty acid and lysophospholipid additives on the kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surfactant phospholipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination [ouci.dntb.gov.ua]
- 6. air.unimi.it [air.unimi.it]
- 7. Endogenous oxidized phospholipids reprogram cellular metabolism and boost hyperinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An enzymatic method for the synthesis of mixed-acid phosphatidylcholine | Semantic Scholar [semanticscholar.org]
- 9. Rat platelet phospholipase A2. Kinetic characterization using the monomolecular film technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Generation and Biological Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospholipid oxidation generates potent anti-inflammatory lipid mediators that mimic structurally related pro-resolving eicosanoids by activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
1-Palmitoyl-2-arachidonoyllecithin: A Technical Guide to its Role in Cellular Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) is a prominent glycerophospholipid found in cellular membranes and lipoproteins. As a key structural component, PAPC also serves as a precursor to a variety of bioactive lipid mediators, implicating it in a wide range of physiological and pathological processes. This technical guide provides an in-depth exploration of the current understanding of PAPC's role in specific cell types, with a focus on its quantitative presence, the signaling pathways it modulates, and the experimental methodologies used to study its functions. While much of the existing research has centered on the biological activities of its oxidized derivatives (OxPAPC), this guide will also delineate the known functions of the non-oxidized PAPC molecule.
Data Presentation: Quantitative Levels of PAPC in Specific Cell Types
The precise concentration of PAPC can vary significantly between different cell types, reflecting their unique functions and metabolic states. While comprehensive quantitative data across a wide array of primary human cell lines remains an area of active research, existing lipidomics studies provide valuable insights into the relative and, in some cases, absolute abundance of PAPC, often denoted as PC(16:0/20:4).
| Cell Type/Line | PAPC (PC 36:4) Level (Relative Abundance or Concentration) | Context |
| Human Bronchial Epithelial Cells (ex vivo) | High relative abundance of arachidonate-containing phospholipids, including PC(16:0/20:4)[1]. | Compared to in vitro cultured bronchial epithelial cells, which show a lower abundance of polyunsaturated fatty acid-containing phospholipids[1]. |
| Human Alveolar Macrophages (AMs) | Significant presence, with specific mole fractions differing from bronchial and alveolar type II cells[2]. | Lipidomic analysis of isolated primary human lung cells[2]. |
| Human Alveolar Type II (ATII) Cells | Significant presence, with distinct phospholipid profiles compared to other lung cell types[2]. | ATII cells are responsible for producing lung surfactant, which is rich in phosphatidylcholines[2]. |
| Human Breast Cancer Cell Line (MCF-7) | Markedly lower levels of PC(18:0/20:4) compared to the highly metastatic MDA-MB-231 cell line[3]. | This suggests potential alterations in PAPC metabolism or incorporation during cancer progression[3]. |
| Human Breast Cancer Cell Line (MDA-MB-231) | Markedly higher levels of PC(18:0/20:4) compared to the less metastatic MCF-7 cell line[3]. | Highlights a correlation between specific PAPC species and metastatic potential[3]. |
| Human Prostate Cancer Cell Lines (PC-3, DU-145) | Higher levels of total phosphatidylcholines in docetaxel-resistant variants (PC3-Rx, DU145-DR) compared to parent cells[4]. | While not specific to PAPC, this suggests a role for PC metabolism in drug resistance[4]. |
| Human Colon Cancer Cell Line (HT29) | High levels of ether-linked phosphatidylcholines (PC O-) compared to MDA-MB-231 and normal fibroblasts[5]. | The relative abundance of diacyl-PCs like PAPC also contributes to the overall lipid profile[5]. |
Note: The notation PC(36:4) is often used to represent PAPC, but it can also represent other isomers. The data presented here assumes PC(36:4) is largely representative of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine in these contexts.
Signaling Pathways Involving PAPC and its Metabolites
PAPC and its derivatives are integral to a complex network of signaling pathways that regulate a multitude of cellular processes, from inflammation and immunity to cell survival and proliferation. The biological effects are often context-dependent and can be attributed to both the parent molecule and its oxidized forms.
Endothelial Cells: Regulation of Barrier Function and Inflammation
In endothelial cells, the oxidized form of PAPC, OxPAPC, is a key signaling molecule.
-
Barrier Protection: OxPAPC can enhance endothelial barrier function, a protective mechanism against vascular leakage. This is mediated through the activation of small GTPases like Rac1 and Cdc42, leading to cytoskeletal rearrangement.
-
Anti-inflammatory Effects: OxPAPC can interfere with the pro-inflammatory signaling of lipopolysaccharide (LPS) by competing for binding to CD14 and TLR4/MD2 complexes.
-
Pro-inflammatory Effects: Conversely, certain oxidized species within the OxPAPC mixture can also induce inflammatory responses, highlighting the complexity of its biological actions.
Immune Cells: Modulation of Inflammatory Responses
PAPC and its metabolites play a significant role in modulating the function of various immune cells, including macrophages, dendritic cells, and T lymphocytes.
-
Macrophages: In murine macrophages, PAPC has been implicated in the regulation of macrophage polarization. Furthermore, oxidized phospholipids derived from PAPC can impair the immune function of macrophages, affecting their ability to produce inflammatory mediators like TNF-α and nitric oxide in response to stimuli such as LPS. This can involve the modulation of signaling pathways like the p38 MAPK and NF-κB pathways[6][7].
-
T Lymphocytes: The direct role of PAPC in T cell signaling is an emerging area of research. General T cell activation involves intricate signaling cascades downstream of the T cell receptor (TCR), including the activation of Protein Kinase C (PKC) and subsequent pathways leading to cytokine production and proliferation[3][8]. The lipid environment of the T cell membrane, to which PAPC contributes, is critical for the proper assembly and function of the TCR signaling complex.
-
Dendritic Cells (DCs): As professional antigen-presenting cells, DCs are crucial for initiating adaptive immune responses. While specific PAPC-initiated signaling in DCs is not fully elucidated, the general process of antigen presentation involves the uptake of antigens, processing, and presentation on MHC molecules to T cells. The lipid composition of DC membranes influences their fluidity and the function of receptors involved in antigen uptake and co-stimulation.
Neuronal Cells and Microglia: Membrane Organization and Function
The unique lipid composition of neuronal membranes is essential for their specialized functions, including signal transmission and synaptic plasticity.
-
Neurons: In neuronal cells, specific phosphatidylcholine species contribute to the functional compartmentalization of the plasma membrane. While not exclusively PAPC, the principle of unique acyl chain compositions creating distinct membrane domains is relevant.
-
Microglia: As the resident immune cells of the central nervous system, microglia are involved in brain development, homeostasis, and the response to injury and disease. Lipid metabolism is tightly linked to microglial function, and these cells are known to accumulate lipid droplets in aging and disease states[9][10]. The role of specific phospholipids like PAPC in modulating microglial activation and phagocytosis is an area of active investigation.
Experimental Protocols
Studying the cellular functions of PAPC requires a combination of techniques for lipid extraction, analysis, and cell-based assays.
Lipid Extraction from Cultured Cells
A standard method for extracting total lipids from cultured cells is a modified Bligh-Dyer method.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH), HPLC grade
-
Chloroform (CHCl3), HPLC grade
-
0.9% NaCl solution
-
Glass vials
-
Cell scraper
Protocol:
-
Wash cultured cells (e.g., in a 10 cm dish) twice with ice-cold PBS.
-
Aspirate the final PBS wash and add 1 mL of ice-cold MeOH to the dish.
-
Scrape the cells in the MeOH and transfer the cell suspension to a glass vial.
-
Add 2 mL of CHCl3 to the vial. Vortex vigorously for 1 minute.
-
Add 0.8 mL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass vial.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid film in an appropriate solvent (e.g., chloroform/methanol 2:1, v/v) for subsequent analysis.
Analysis of PAPC by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for the identification and quantification of specific lipid species like PAPC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer (e.g., Triple Quadrupole, Orbitrap).
General Procedure:
-
Chromatographic Separation: The resuspended lipid extract is injected onto a reverse-phase C18 column. A gradient of solvents (e.g., water, acetonitrile, isopropanol with additives like ammonium formate or formic acid) is used to separate the different lipid species based on their hydrophobicity.
-
Mass Spectrometric Detection: As the lipids elute from the column, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer.
-
Identification: PAPC is identified based on its specific mass-to-charge ratio (m/z) in both full scan mode and by characteristic fragment ions in tandem MS (MS/MS) mode. For PAPC ([M+H]+), the precursor ion is m/z 782.59. Characteristic fragment ions include the phosphocholine headgroup at m/z 184.07.
-
Quantification: Absolute quantification is achieved by comparing the peak area of the endogenous PAPC to that of a known amount of an internal standard (e.g., a deuterated or 13C-labeled PAPC standard) that is added to the sample before extraction.
In Vitro Cell Stimulation with PAPC
To study the biological effects of PAPC, it can be delivered to cultured cells.
Materials:
-
PAPC (synthetic, high purity)
-
Ethanol or other suitable solvent for initial stock solution
-
Cell culture medium appropriate for the cell type
-
Fatty acid-free Bovine Serum Albumin (BSA)
Protocol:
-
Prepare a stock solution of PAPC in ethanol at a high concentration (e.g., 10 mg/mL).
-
To prepare the working solution, complex the PAPC with fatty acid-free BSA. Briefly, dilute the PAPC stock solution in a small volume of ethanol and then slowly add it to a solution of BSA in serum-free cell culture medium while vortexing. The final concentration of ethanol should be very low (e.g., <0.1%) to avoid solvent toxicity. The molar ratio of PAPC to BSA is typically between 1:1 and 5:1.
-
Incubate the PAPC-BSA complex at 37°C for 30-60 minutes to allow for binding.
-
Add the PAPC-BSA complex to the cell culture medium to achieve the desired final concentration of PAPC.
-
Incubate the cells for the desired period of time.
-
Harvest the cells for downstream analysis (e.g., RNA extraction for gene expression analysis, protein extraction for Western blotting of signaling proteins, or analysis of cytokine secretion in the culture supernatant).
Conclusion
1-Palmitoyl-2-arachidonoyllecithin is a multifaceted phospholipid that extends beyond its structural role in cell membranes. Its involvement in signaling pathways, particularly in its oxidized form, has significant implications for cellular processes in a variety of cell types, including endothelial, immune, and neuronal cells. The continued application of advanced lipidomic techniques will undoubtedly uncover further details of PAPC's function and its potential as a therapeutic target in a range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities of PAPC biology and to design robust experimental strategies for its investigation.
References
- 1. Membrane lipid composition of bronchial epithelial cells influences antiviral responses during rhinovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomic characterization and localization of phospholipids in the human lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative metabolic and lipidomic profiling of human breast cancer cells with different metastatic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomic study of cell lines reveals differences between breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 6. dovepress.com [dovepress.com]
- 7. Macrophage Polarization Modulated by NF-κB in Polylactide Membranes-Treated Peritendinous Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of NF-κB signaling in macrophages under long-term and second-hit stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid droplet accumulating microglia represent a dysfunctional and pro-inflammatory state in the aging brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuronal AMPK regulates microglial lipid droplet accumulation in tauopathy brain - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Oxidized 1-Palmitoyl-2-arachidonoyllecithin in Signal Transduction: A Technical Guide
Introduction
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) is a prominent phospholipid component of cellular membranes and lipoproteins.[1] While PAPC itself is a structural molecule, its oxidized form, commonly referred to as OxPAPC, is a complex mixture of bioactive lipids that plays a critical role in signal transduction.[2][3] The oxidation of the arachidonic acid residue at the sn-2 position of PAPC generates a variety of molecules, including both fragmented and full-length oxidized phospholipids.[2] These OxPAPC species are generated in environments of oxidative stress and are implicated in a wide array of physiological and pathological processes, particularly in the cardiovascular and immune systems.[1][4] This technical guide provides an in-depth exploration of the signaling pathways modulated by OxPAPC, supported by quantitative data and detailed experimental methodologies.
Data Presentation
The biological effects of OxPAPC are concentration-dependent and cell-type specific. The following tables summarize the quantitative data from key studies investigating the impact of OxPAPC on various cellular responses.
Table 1: Effect of OxPAPC on Endothelial Cell Viability and Stress
| Cell Type | OxPAPC Concentration | Incubation Time | Assay | Observed Effect | Reference |
| BEAS-2B | 40 µg/mL | Not Specified | LDH Release | ~100% cell death | [5] |
| BEAS-2B | 40 µg/mL | Not Specified | Neutral Red Absorbance | Significant reduction in viability | [5] |
| Calu-3 | 160 µg/mL | Not Specified | LDH Release & NR Absorbance | Moderate cytotoxicity | [5] |
| nHBE | 160 µg/mL | Not Specified | LDH Release & NR Absorbance | Relatively robust to cytotoxicity | [5] |
| ALI-nHBE | 160 µg/mL | Not Specified | LDH Release & NR Absorbance | Relatively robust to cytotoxicity | [5] |
Table 2: Anti-Inflammatory Effects of OxPAPC on Myeloid Cells
| Cell Type | OxPAPC Concentration | Pre-incubation Time | Stimulant | Cytokine Measured | Inhibition | Reference |
| BMDC | Not Specified | 60 min | Imiquimod (TLR7 agonist) | IL-6, IL-12 | Strong inhibition | [6] |
| BMDC | 40 µg/mL (oxidized with CuSO4) | 60 min | R837 (5 µg/ml) | IL-12 | Significant inhibition | [6] |
Table 3: Pro-Inflammatory and Nociceptive Effects of OxPAPC
| Model System | OxPAPC Administration | Effect | Attenuation | Reference |
| HEK293 cells expressing human TRPA1 | Dose-dependent application | Selective activation of TRPA1 | - | [4] |
| Mouse hind paw | Intraplantar injection | Acute pain and persistent mechanical hyperalgesia | TRPA1 inhibitor, HC-030031 | [4] |
| Mouse sensory neurons | In vitro application | Calcium influx | Largely abolished in TRPA1-deficient neurons | [4] |
Signaling Pathways Modulated by OxPAPC
OxPAPC influences a multitude of signaling pathways, often with opposing effects depending on the specific context and the composition of the OxPAPC mixture.
1. Toll-Like Receptor (TLR) Signaling
OxPAPC is a known modulator of Toll-like receptor signaling, particularly TLR2 and TLR4.[3] It can act as both an agonist and an antagonist. The anti-inflammatory properties of OxPAPC are often attributed to its ability to inhibit LPS-induced TLR4 signaling.[3][7] This inhibition can occur through direct interaction with components of the TLR4 receptor complex, including CD14, LPS-binding protein, and MD2.[3]
2. Nrf2-Mediated Anti-Inflammatory Pathway
Certain species within the OxPAPC mixture, particularly those containing an epoxycyclopentenone moiety, are potent activators of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[6] Nrf2 is a master regulator of the antioxidant response. Upon activation by OxPAPC, Nrf2 translocates to the nucleus and induces the expression of a battery of cytoprotective genes, which contributes to the anti-inflammatory effects of OxPAPC.[6]
3. Endothelial Cell Signaling
In endothelial cells, OxPAPC triggers a complex array of signaling events that can have both protective and pro-atherogenic consequences.[7][8] At low concentrations, OxPAPC can be protective against serum deprivation-induced cell death.[8] It activates pro-survival pathways, including the upregulation of heat shock proteins and the secretion of growth factors.[8] OxPAPC also induces the production of the pro-resolving mediator lipoxin A4 (LXA4) in endothelial cells, which contributes to its anti-inflammatory effects.[7]
Furthermore, OxPAPC activates several protein kinases in endothelial cells, including Protein Kinase C (PKC), Protein Kinase A (PKA), and the MAP kinase cascades (Erk-1,2 and JNK).[9] It also activates the c-Src/STAT3 pathway, leading to the synthesis of IL-8, which can enhance monocyte adhesion.[10]
4. TRPA1-Mediated Pain Signaling
In the context of the nervous system, OxPAPC has been identified as a contributor to chronic inflammatory pain through the activation of the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel.[4] OxPAPC selectively activates human TRPA1 channels, leading to calcium influx in sensory neurons and subsequent pain perception.[4]
Experimental Protocols
1. Generation of Oxidized PAPC (OxPAPC)
-
Method: Air oxidation.
-
Protocol:
-
Obtain highly pure synthetic 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC).
-
Expose the dry lipid to ambient air for 72 hours.[6] Alternatively, expose a chloroform solution of PAPC to air for 3-4 days until a visible color change from white to yellow is observed.[5]
-
For metal-catalyzed oxidation, incubate PAPC with 10 µM CuSO₄ for 24 hours or 10 µM FeSO₄ for 48 hours.[6]
-
The extent of oxidation can be monitored by positive ion electrospray mass spectrometry (ESI-MS).[7]
-
Resuspend the resulting OxPAPC mixture in an appropriate solvent (e.g., chloroform) for storage and subsequent use in cell culture experiments.[5] As a negative control, use a non-oxidizable phospholipid such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC).[5][6]
-
2. Cell Viability and Cytotoxicity Assays
-
Lactate Dehydrogenase (LDH) Release Assay (for cytotoxicity):
-
Plate cells (e.g., BEAS-2B, Calu-3) in appropriate culture vessels and allow them to adhere.
-
Treat cells with varying concentrations of OxPAPC for the desired duration.
-
Collect the cell culture supernatant.
-
Measure the activity of LDH in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. Increased LDH activity in the supernatant corresponds to increased cell membrane damage.[5]
-
-
Neutral Red (NR) Absorbance Assay (for viability):
-
Following treatment with OxPAPC, incubate the cells with a medium containing Neutral Red dye.
-
Viable cells will take up and incorporate the dye into their lysosomes.
-
After an incubation period, wash the cells to remove unincorporated dye.
-
Extract the dye from the viable cells using a solubilization solution.
-
Measure the absorbance of the extracted dye at a specific wavelength using a spectrophotometer. The amount of absorbed dye is proportional to the number of viable cells.[5]
-
3. Cytokine Measurement by ELISA
-
Protocol:
-
Culture bone marrow-derived dendritic cells (BMDCs) or other immune cells in appropriate media.
-
Pre-treat the cells with OxPAPC or a vehicle control for a specified time (e.g., 60 minutes).[6]
-
Stimulate the cells with a TLR agonist (e.g., imiquimod or R837) for a defined period (e.g., 18 hours).[6]
-
Collect the cell culture supernatants.
-
Quantify the concentrations of cytokines such as IL-6 and IL-12 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.[6]
-
4. Intracellular Calcium Measurement
-
Protocol for TRPA1 Activation:
-
Culture HEK293 cells stably expressing human TRPA1.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Wash the cells to remove excess dye and allow for de-esterification.
-
Measure baseline fluorescence.
-
Apply varying concentrations of OxPAPC to the cells.
-
Monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration. This can be done using a fluorescence plate reader or a fluorescence microscope.[4][11]
-
5. Mass Spectrometry Analysis of OxPAPC
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Protocol Outline:
-
Prepare the OxPAPC sample, which may involve extraction from biological matrices.
-
Introduce the sample into the mass spectrometer via an electrospray ion source.
-
Analyze the sample in positive ion mode to detect the various oxidized phospholipid species.[7]
-
For more detailed analysis, a low-flow capillary electrophoresis-mass spectrometry (low-flow CE-MS) method can be employed for the separation and identification of different OxPAPC products.[12]
-
Conclusion
1-Palmitoyl-2-arachidonoyllecithin, primarily through its oxidation products (OxPAPC), is a potent modulator of a wide range of signal transduction pathways. Its effects are context-dependent, exhibiting both pro- and anti-inflammatory activities, as well as influencing cell survival and pain perception. The diverse biological activities of OxPAPC are a consequence of its ability to interact with multiple cellular targets, including pattern recognition receptors like TLRs, ion channels such as TRPA1, and by activating key transcription factors like Nrf2. For researchers and drug development professionals, a thorough understanding of the complex signaling networks governed by OxPAPC is crucial for harnessing its therapeutic potential or mitigating its pathological effects in various diseases. Future research should focus on elucidating the specific roles of individual OxPAPC species and their corresponding signaling pathways to enable the development of targeted therapeutic interventions.
References
- 1. Frontiers | Dooming Phagocyte Responses: Inflammatory Effects of Endogenous Oxidized Phospholipids [frontiersin.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Oxidized Phospholipid Inhibition of Toll-like Receptor (TLR) Signaling Is Restricted to TLR2 and TLR4: ROLES FOR CD14, LPS-BINDING PROTEIN, AND MD2 AS TARGETS FOR SPECIFICITY OF INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidized Phospholipid OxPAPC Activates TRPA1 and Contributes to Chronic Inflammatory Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Phospholipid oxidation generates potent anti‐inflammatory lipid mediators that mimic structurally related pro‐resolving eicosanoids by activating Nrf2 | EMBO Molecular Medicine [link.springer.com]
- 7. Anti-Inflammatory Effects of OxPAPC Involve Endothelial Cell Mediated Generation of LXA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low Concentrations of Oxidized Phospholipids Increase Stress Tolerance of Endothelial Cells [mdpi.com]
- 9. Signal transduction pathways activated in human pulmonary endothelial cells by OxPAPC, a bioactive component of oxidized lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Palmitoyl-2-arachidoyllecithin as a Biomarker for Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) is a prominent glycerophospholipid component of cellular membranes and lipoproteins. Under conditions of oxidative stress, PAPC is readily oxidized to generate a complex mixture of bioactive molecules collectively known as oxidized PAPC (oxPAPC). Both PAPC and its oxidized derivatives have emerged as critical signaling molecules implicated in the pathophysiology of a wide range of human diseases, including inflammatory disorders, cardiovascular disease, cancer, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the current state of knowledge regarding PAPC and oxPAPC as disease biomarkers, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Data Presentation: Quantitative Levels of PAPC and oxPAPC in Disease
The following tables summarize available quantitative data on the levels of PAPC and its oxidized products in various disease states compared to healthy controls. It is important to note that the field is still evolving, and standardized, large-scale quantitative data across all major diseases are not yet fully available. The presented data is derived from targeted liquid chromatography-mass spectrometry (LC-MS/MS) analyses.
Table 1: Oxidized PAPC (oxPAPC) Product Levels in Very Low-Density Lipoproteins (VLDL) of Uremic Patients vs. Healthy Controls [1][2]
| Oxidized PAPC Product | Mean Concentration in Uremic Patients (arbitrary units) | Mean Concentration in Healthy Controls (arbitrary units) | Fold Change (Uremic/Healthy) | p-value |
| Short-Chain Products | ||||
| POVPC (m/z 594.3) | 1.8 | 0.8 | 2.25 | < 0.05 |
| PGPC (m/z 610.3) | 2.1 | 0.9 | 2.33 | < 0.05 |
| PONPC (m/z 624.3) | 1.5 | 0.7 | 2.14 | < 0.05 |
| PAzPC (m/z 652.4) | 2.5 | 1.1 | 2.27 | < 0.05 |
| Long-Chain Products | ||||
| PEIPC (m/z 828.5) | 3.2 | 1.5 | 2.13 | < 0.05 |
| PECPC (m/z 812.5) | 2.8 | 1.3 | 2.15 | < 0.05 |
Data adapted from a study on ox-PAPC products in human VLDL, analyzed by low-flow capillary electrophoresis-mass spectrometry. The study identified significantly higher levels of 7 short-chain and 5 long-chain ox-PAPC products in uremic patients.[1][2]
Table 2: Plasma Levels of Fragmented and Non-Fragmented Oxidized Phosphatidylcholines (OxPCs) in Patients with ST-Elevation Myocardial Infarction (STEMI) [3]
| OxPC Category | Concentration in STEMI Patients (Ischemia) (ng/μl) | Concentration in Healthy Controls (ng/μl) | p-value |
| Total Fragmented OxPCs | 4.79 ± 0.94 | 1.69 ± 0.19 | < 0.05 |
| Total Non-Fragmented OxPCs | 4.84 ± 0.30 | 6.6 ± 0.51 | < 0.05 |
This study highlights a significant increase in fragmented OxPCs and a decrease in non-fragmented OxPCs in the plasma of STEMI patients during an ischemic event compared to healthy controls.[3]
Table 3: Levels of Specific Oxidized PAPC Species in STEMI Patients vs. Healthy Controls [3]
| Oxidized PAPC Species | Concentration in STEMI Patients (Ischemia) (ng/μl) | Concentration in Healthy Controls (ng/μl) | p-value |
| POVPC | 0.44 ± 0.06 | 0.29 ± 0.02 | < 0.05 |
| SOVPC | 0.2 ± 0.05 | 0.05 ± 0.01 | = 0.01 |
| PAPC-OH | 1.13 ± 0.14 | 2.00 ± 0.2 | < 0.05 |
Specific fragmented (POVPC, SOVPC) and non-fragmented (PAPC-OH) oxidized species show significant alterations in STEMI patients.[3]
Note on Cancer and Neurodegenerative Diseases: While studies have implicated altered PAPC and oxPAPC levels in cancer and neurodegenerative diseases, specific and consistent quantitative data across different cancer types and neurodegenerative conditions are still limited. Some studies have shown decreased levels of PAPC in multiple myeloma cells compared to normal plasma cells. In Alzheimer's disease, lipidomic analyses have revealed broad changes in phospholipid metabolism, but specific quantitative data for PAPC and its oxidized products are not yet well-established for routine biomarker use.[4][5]
Signaling Pathways of PAPC and oxPAPC
PAPC and its oxidized derivatives exert their biological effects by modulating a variety of signaling pathways. OxPAPC, in particular, is recognized as a key damage-associated molecular pattern (DAMP) that can trigger both pro- and anti-inflammatory responses depending on the specific molecular species, cell type, and context.
OxPAPC-Mediated Inflammatory Signaling
OxPAPC can interact with several pattern recognition receptors, including Toll-like receptors (TLR2 and TLR4) and the scavenger receptor CD36. This interaction can initiate downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increase in Plasma Oxidized Phosphatidylcholines (OxPCs) in Patients Presenting With ST-Elevation Myocardial Infarction (STEMI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Profiling of Alzheimer’s Disease Brain Highlights Enrichment in Glycerol(phospho)lipid, and Sphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Liposome Preparation with 1-Palmitoyl-2-arachidoyllecithin (PAPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially prepared vesicles composed of one or more lipid bilayers, and are used as a drug delivery vehicle. 1-Palmitoyl-2-arachidoyllecithin (PAPC) is a specific type of phospholipid that can be used to form these liposomal structures. Due to its biocompatibility and biodegradability, PAPC is a subject of interest in the field of drug delivery. PAPC is particularly noteworthy for its susceptibility to oxidation, and its oxidized derivatives (OxPAPC) have been shown to be involved in various signaling pathways related to inflammation and atherosclerosis.
This document provides a detailed protocol for the preparation of liposomes using PAPC, methods for their characterization, and an overview of the signaling pathways influenced by oxidized PAPC.
Data Presentation: Physicochemical Characteristics of Phospholipid Liposomes
While specific quantitative data for liposomes formulated exclusively with this compound (PAPC) is not extensively available in the public domain, the following table summarizes typical physicochemical characteristics of liposomes prepared with other common phospholipids. This data can serve as a general reference for what to expect when preparing PAPC liposomes, given the similarities in structure and preparation methods.
| Liposome Composition | Preparation Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DPPC/Cholesterol | Thin-film hydration & Extrusion | 100 - 200 | 0.1 - 0.3 | -5 to -30 | 10 - 40 (hydrophilic drugs) | General literature values |
| DMPC/Cholesterol | Thin-film hydration & Sonication | 50 - 150 | 0.2 - 0.4 | -10 to -40 | 5 - 30 (hydrophilic drugs) | General literature values |
| POPC | Thin-film hydration & Extrusion | 100 - 250 | 0.1 - 0.25 | Near neutral | Variable | General literature values |
| Cationic Lipids (e.g., DOTAP)/Cholesterol | Thin-film hydration | 120 - 130 | ~0.2 | +50 to +65 | High for nucleic acids | [1] |
| Anionic Lipids (e.g., DPPG) | Sonication | 100 - 150 | < 0.2 | -30 to -60 | Variable | [2] |
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DPPG: 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol); Cholesterol is often added to modulate membrane fluidity and stability.
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes a widely used method to prepare unilamellar liposomes with a controlled size distribution.
Materials:
-
This compound (PAPC)
-
Cholesterol (optional, recommended for stability)
-
Chloroform or a 2:1 (v/v) chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline)
-
Rotary evaporator
-
Water bath
-
Nitrogen gas stream
-
Vacuum desiccator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass round-bottom flask
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Weigh the desired amounts of PAPC and cholesterol (e.g., a 2:1 molar ratio of PAPC to cholesterol) and dissolve them in a minimal amount of chloroform or chloroform:methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of PAPC.
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.
-
To ensure complete removal of the organic solvent, dry the lipid film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours.
-
-
Hydration of the Lipid Film:
-
Warm the hydration buffer to a temperature above the phase transition temperature of PAPC.
-
Add the warm hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This will result in the formation of multilamellar vesicles (MLVs).
-
To facilitate hydration and the formation of smaller vesicles, the suspension can be subjected to several freeze-thaw cycles. This involves freezing the suspension in liquid nitrogen and then thawing it in a warm water bath, repeated 5-10 times.
-
-
Liposome Sizing by Extrusion:
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the phase transition temperature of PAPC.
-
Draw the MLV suspension into a syringe and place it in one of the extruder inputs. Place an empty syringe in the other input.
-
Gently push the plunger of the filled syringe to pass the lipid suspension through the membranes into the empty syringe.
-
Repeat this extrusion process an odd number of times (typically 11-21 passes) to ensure a homogenous population of unilamellar vesicles of a size close to the membrane pore diameter.
-
-
Storage:
-
Store the final liposome suspension at 4°C. For long-term storage, the stability should be assessed, and the inclusion of cryoprotectants may be necessary if freezing is required.
-
Protocol 2: Characterization of PAPC Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The rate of these fluctuations is related to the particle size.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software. The Z-average diameter and the PDI are the key parameters to record. A PDI value below 0.3 is generally considered indicative of a monodisperse population.
-
2. Zeta Potential Measurement:
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the colloidal stability of the liposomes.
-
Procedure:
-
Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).
-
Transfer the sample to a specialized zeta potential cuvette.
-
Perform the measurement using a DLS instrument equipped with a zeta potential analyzer. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.
-
3. Encapsulation Efficiency Determination:
-
Principle: Encapsulation efficiency (EE) is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used in the formulation.
-
Procedure (for a model hydrophilic drug):
-
Separation of Free Drug: Separate the unencapsulated drug from the liposome suspension. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a gel filtration column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Dialysis: Place the liposome suspension in a dialysis bag with a suitable molecular weight cutoff and dialyze against the hydration buffer to remove the free drug.
-
Centrifugation/Ultrafiltration: Use centrifugal filter units to separate the liposomes from the aqueous medium containing the free drug.
-
-
Quantification of Encapsulated Drug:
-
Collect the liposome fraction after separation of the free drug.
-
Lyse the liposomes to release the encapsulated drug. This can be achieved by adding a detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol).
-
Quantify the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).
-
-
Calculation of Encapsulation Efficiency:
-
EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of Oxidized PAPC (OxPAPC)
PAPC is susceptible to oxidation, leading to the formation of a complex mixture of oxidized phospholipids collectively known as OxPAPC. These oxidized species can act as signaling molecules, particularly in the context of inflammation and atherosclerosis. They are recognized by various pattern recognition receptors on immune and endothelial cells, triggering downstream signaling cascades.
Caption: Oxidized PAPC signaling pathways.
Experimental Workflow for Liposome Preparation and Characterization
The following diagram illustrates a typical workflow for the preparation and characterization of PAPC liposomes for research applications.
Caption: Experimental workflow diagram.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the preparation and characterization of liposomes using this compound. While specific quantitative data for pure PAPC liposomes requires further empirical determination, the provided methodologies and comparative data serve as a robust starting point for researchers and scientists. The unique biological activities of oxidized PAPC make these liposomes a valuable tool for investigating cellular signaling pathways, particularly in the context of inflammatory diseases and atherosclerosis. Careful characterization of the physicochemical properties of PAPC liposomes is crucial for ensuring the reproducibility and reliability of experimental results in drug delivery and biomedical research.
References
Application Notes and Protocols for 1-Palmitoyl-2-arachidoyllecithin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-arachidoyllecithin, also known as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), is a naturally occurring phospholipid found in biological membranes.[1][2] While much of the research has focused on its oxidized form (ox-PAPC) and its role in inflammation and vascular biology, the non-oxidized form of PAPC serves as a critical control in these studies and is essential for understanding the baseline cellular functions and signaling pathways.[1][3] This document provides detailed application notes and protocols for the use of non-oxidized PAPC in cell culture experiments, targeting researchers, scientists, and professionals in drug development.
Data Presentation
Solubility and Preparation of PAPC Stock Solutions
Proper solubilization of PAPC is crucial for its effective and consistent delivery to cells in culture. Due to its lipid nature, PAPC is poorly soluble in aqueous media. The following table summarizes recommended solvents and methods for preparing PAPC stock solutions.
| Solvent | Concentration | Method | Notes |
| Chloroform | 50 mg/mL | Dissolve PAPC directly in chloroform. | This stock is suitable for long-term storage but must be evaporated and reconstituted in a cell-compatible vehicle before use.[1] |
| Ethanol | - | Dissolve PAPC in ethanol. | Ethanol can be cytotoxic to some cell lines. The final concentration in the cell culture medium should be kept low (typically <0.1%). |
Note: For cell culture applications, it is recommended to prepare a fresh working solution of PAPC from a stock solution for each experiment to ensure stability and avoid oxidation.
Experimental Protocols
Protocol 1: Preparation of PAPC Working Solution for Cell Culture
This protocol describes the preparation of a PAPC working solution from a chloroform stock for introduction into cell culture media.
Materials:
-
This compound (PAPC)
-
Chloroform
-
Sterile, inert gas (e.g., nitrogen or argon)
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
From a stock solution of PAPC in chloroform, aliquot the desired amount into a sterile glass tube.
-
Evaporate the chloroform under a gentle stream of inert gas (nitrogen or argon) to form a thin lipid film on the bottom of the tube.
-
Ensure all residual chloroform has been removed by placing the tube under a vacuum for at least 1 hour.
-
Resuspend the lipid film in a sterile, aqueous vehicle such as PBS or serum-free medium by vigorous vortexing for at least 30 seconds. Warming the vehicle to 30°C may aid in resuspension.[4]
-
For a more uniform suspension, sonication can be performed, although it may not be necessary for concentrations below 150 µg/mL.[4]
-
The resulting PAPC suspension is now ready to be added to the cell culture medium at the desired final concentration.
Protocol 2: General Cell Treatment with PAPC
This protocol outlines the general steps for treating cultured cells with PAPC.
Materials:
-
Cultured cells in appropriate vessels (e.g., plates, flasks)
-
Complete cell culture medium
-
PAPC working solution (prepared as in Protocol 1)
-
Vehicle control (the same aqueous solution used to resuspend PAPC)
Procedure:
-
Culture cells to the desired confluency.
-
Prepare the PAPC working solution and a vehicle control.
-
Dilute the PAPC working solution and the vehicle control in complete cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing PAPC or the vehicle control.
-
Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Following incubation, proceed with downstream assays to assess the effects of PAPC on the cells.
Signaling Pathways and Biological Effects
While the oxidized form of PAPC (ox-PAPC) is known to be biologically active, inducing pro-inflammatory responses and activating various signaling pathways, the non-oxidized form is generally considered to have minimal direct biological activity in many contexts and is often used as a negative control.[3][4]
Studies have shown that unlike ox-PAPC, non-oxidized PAPC does not significantly induce the expression of inflammatory cytokines or activate stress-responsive pathways in endothelial cells.[3][5] For instance, in studies investigating the effects of oxidized phospholipids on endothelial cells, supplementation with non-oxidized phospholipids did not confer the same protective effects against stress-induced cell death.[5]
However, it is important to note that as a major component of cellular membranes, exogenously added PAPC can be incorporated into cellular lipid pools and may influence membrane properties and lipid metabolism over longer incubation periods.
Below is a diagram illustrating the contrasting signaling effects of non-oxidized PAPC and its oxidized counterpart, ox-PAPC, on an endothelial cell.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PC(16:0/20:4(5Z,8Z,11Z,14Z)) | C44H80NO8P | CID 10747814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phospholipid oxidation generates potent anti-inflammatory lipid mediators that mimic structurally related pro-resolving eicosanoids by activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Palmitoyl-2-arachidoyllecithin (PAPC) as a Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) is a prominent glycerophospholipid integral to the structure and function of cellular membranes. As a phosphatidylcholine, it is not only a key building block of the lipid bilayer but also serves as a reservoir for the essential fatty acid, arachidonic acid (AA). The release of arachidonic acid from PAPC by phospholipase A2 (PLA2) initiates a cascade of signaling events that are crucial in numerous physiological and pathological processes, including inflammation and cellular signaling.
In the field of lipidomics, the precise and accurate quantification of lipid species is paramount. PAPC is frequently employed as an internal or external standard in mass spectrometry-based lipid analysis. Its well-defined chemical structure and mass allow for the reliable identification and quantification of other phospholipids in complex biological samples. These application notes provide detailed protocols and data for the use of PAPC as a mass spectrometry standard.
Quantitative Data for PAPC as a Mass Spectrometry Standard
The use of a well-characterized standard is essential for accurate lipid quantification. The following table summarizes key quantitative parameters for PAPC when used as a standard in mass spectrometry.
| Parameter | Value | Ion Mode | Reference(s) |
| Molecular Weight | 782.1 g/mol | N/A | |
| Precursor Ion ([M+H]⁺) | m/z 782.5 | Positive | [1] |
| Precursor Ion ([M+Cl]⁻) | m/z 816 | Negative | [2] |
| Characteristic Fragment Ion (Positive Mode) | m/z 184 (Phosphocholine headgroup) | Positive | [1][3] |
| Characteristic Fragment Ions (Negative Mode) | m/z 255 (Palmitate anion), m/z 303 (Arachidonate anion) | Negative | [2] |
| Linear Range | 2.5 - 100.0 µg/mL | N/A | [4] |
| Limit of Detection (LOD) | 0.44 µg/mL | N/A | [4] |
| Limit of Quantitation (LOQ) | 1.34 µg/mL | N/A | [4] |
| Typical Internal Standard Concentration | 0.4-1.65 µM | N/A | [5] |
Experimental Protocols
Protocol for Lipid Extraction from Biological Samples (Modified Folch Method)
This protocol describes a standard method for the extraction of total lipids from biological matrices such as plasma, cells, or tissues.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (aqueous)
-
PAPC internal standard solution (e.g., 1 mg/mL in chloroform/methanol 2:1, v/v)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Homogenize tissue samples or aliquot liquid samples (e.g., 100 µL of plasma) into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of PAPC internal standard to the sample. The final concentration should be within the linear range of the instrument.
-
Solvent Addition: Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample volume. For 100 µL of plasma, add 2 mL of the solvent mixture.
-
Extraction: Vortex the mixture vigorously for 2 minutes and then agitate for 20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for 2 mL of solvent). Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
Protocol for Quantitative Analysis of Phospholipids by LC-MS/MS
This protocol outlines a general procedure for the quantification of phospholipids using a triple quadrupole mass spectrometer with PAPC as an internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient: A typical gradient would start at 40% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive and Negative ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
PAPC (Internal Standard - Positive Mode): Precursor m/z 782.5 → Product m/z 184.1 (Collision Energy: 35 eV)
-
PAPC (Internal Standard - Negative Mode): Precursor m/z 816.5 ([M+Cl]⁻) → Product m/z 255.2 (Palmitate) and m/z 303.2 (Arachidonate) (Collision Energy: 45 eV)
-
Set up specific MRM transitions for the target phospholipid analytes based on their precursor and characteristic product ions.
-
Data Analysis:
-
Integrate the peak areas of the MRM transitions for both the analytes and the PAPC internal standard.
-
Calculate the response ratio of the analyte to the internal standard.
-
Quantify the analyte concentration using a calibration curve constructed with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizations
Experimental Workflow for Lipid Analysis
Caption: Workflow for quantitative lipid analysis using PAPC as an internal standard.
PAPC and the Arachidonic Acid Signaling Pathway
Caption: PAPC as a source for the arachidonic acid signaling cascade.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. ir.amolf.nl [ir.amolf.nl]
- 4. Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - American Chemical Society - Figshare [acs.figshare.com]
Application of 1-Palmitoyl-2-arachidoyllecithin in Lipidomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) is a prominent phospholipid species found in cellular membranes and lipoproteins.[1] Its susceptibility to oxidation, particularly at the arachidonic acid residue, leads to the formation of a complex mixture of oxidized phospholipids, collectively known as oxidized PAPC (OxPAPC).[2][3] These oxidized derivatives are not mere byproducts of oxidative stress but are potent, biologically active molecules that play crucial roles in a variety of physiological and pathological processes. In the field of lipidomics, PAPC and its oxidized metabolites serve as critical biomarkers and research tools for investigating the pathogenesis of inflammatory diseases such as atherosclerosis, acute lung injury, and neurodegenerative disorders.[4][5]
This document provides detailed application notes and experimental protocols for the study of PAPC and OxPAPC in a lipidomics context, aimed at researchers, scientists, and professionals in drug development.
Application Notes
The primary application of PAPC in lipidomics studies revolves around its oxidized form, OxPAPC, which acts as a key signaling molecule in inflammatory pathways.
1. Biomarker of Oxidative Stress and Inflammation: Levels of OxPAPC are significantly elevated in tissues and plasma under conditions of oxidative stress and inflammation.[4][5] For instance, increased concentrations of specific OxPAPC products have been identified in the lipoproteins of uremic patients and in atherosclerotic lesions, making them valuable biomarkers for disease state and progression.[4][6]
2. Modulator of Inflammatory Signaling: OxPAPC exerts both pro- and anti-inflammatory effects, depending on the context and the specific oxidized species present.[5][7] It can activate pro-inflammatory signaling pathways by interacting with pattern recognition receptors like Toll-like receptor 2 (TLR2) and the transient receptor potential ankyrin 1 (TRPA1) ion channel.[8][9] Conversely, OxPAPC can also exhibit anti-inflammatory properties by inhibiting the signaling of other TLRs, such as TLR4, in response to bacterial lipopolysaccharide (LPS).[10]
3. Tool for Studying Disease Mechanisms: In vitro and in vivo studies utilize commercially available or laboratory-prepared OxPAPC to mimic the effects of oxidative stress and to dissect the molecular mechanisms underlying inflammatory diseases. By exposing cells or animal models to OxPAPC, researchers can investigate downstream signaling events, gene expression changes, and cellular responses relevant to atherosclerosis, sepsis, and inflammatory pain.[5][8][9]
Quantitative Data Summary
The following tables summarize quantitative data regarding the levels of PAPC oxidation products in biological samples.
Table 1: Levels of Selected Oxidized PAPC Products in Very Low-Density Lipoprotein (VLDL) of Uremic Patients vs. Healthy Controls. [11]
| Oxidized PAPC Product | Mean Concentration (µg/mL) in Uremic VLDL (n=10) | Mean Concentration (µg/mL) in Healthy VLDL (n=10) | Fold Change (Uremic/Healthy) |
| Short-Chain Products | |||
| m/z 594.3 | 2.5 ± 0.8 | 0.8 ± 0.3 | 3.1 |
| m/z 610.3 | 1.8 ± 0.6 | 0.5 ± 0.2 | 3.6 |
| m/z 626.3 | 1.5 ± 0.5 | 0.4 ± 0.1 | 3.8 |
| m/z 642.3 | 1.2 ± 0.4 | 0.3 ± 0.1 | 4.0 |
| m/z 658.3 | 1.0 ± 0.3 | 0.2 ± 0.1 | 5.0 |
| m/z 674.3 | 0.8 ± 0.3 | 0.15 ± 0.05 | 5.3 |
| m/z 690.3 | 0.7 ± 0.2 | 0.1 ± 0.04 | 7.0 |
| Long-Chain Products | |||
| m/z 792.5 | 3.1 ± 1.0 | 1.0 ± 0.4 | 3.1 |
| m/z 808.5 | 2.8 ± 0.9 | 0.9 ± 0.3 | 3.1 |
| m/z 824.5 | 2.5 ± 0.8 | 0.7 ± 0.2 | 3.6 |
| m/z 840.5 | 2.2 ± 0.7 | 0.6 ± 0.2 | 3.7 |
| m/z 856.5 | 1.9 ± 0.6 | 0.5 ± 0.1 | 3.8 |
Table 2: Concentration of Truncated Oxidized Phospholipids in Human and Mouse Plasma and Atherosclerotic Tissues. [4]
| Oxidized Phospholipid | Concentration Range in Human Plasma (µM) | Concentration Range in Mouse Plasma (µM) | Concentration Range in Human Atherosclerotic Plaques (µM) | Concentration Range in Aortas of Aged apoE-/- Mice (µM) |
| PGPC | 0.1 - 1 | 0.1 - 1 | 1 - 3 | 1 - 3 |
| POVPC | 0.1 - 1 | 0.1 - 1 | 1 - 3 | 1 - 3 |
| PONPC | 0.1 - 1 | 0.1 - 1 | 1 - 3 | 1 - 3 |
| PAzPC | 0.1 - 1 | 0.1 - 1 | 1 - 3 | 1 - 3 |
PGPC: 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine; POVPC: 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine; PONPC: 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine; PAzPC: 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine.
Experimental Protocols
1. Lipid Extraction from Biological Samples (Cells, Plasma, Tissue)
This protocol is a modified Folch extraction method suitable for the extraction of PAPC and its oxidized derivatives.[12][13]
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
LC-MS grade water
-
Butylated hydroxytoluene (BHT)
-
Internal standard (e.g., deuterated PAPC or a non-endogenous phospholipid)
-
Glass centrifuge tubes with Teflon-lined caps
-
Handheld homogenizer (for tissues)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Cells: Wash cell pellets with ice-cold phosphate-buffered saline (PBS).
-
Plasma: Thaw plasma samples on ice.
-
Tissues: Flash-freeze tissues in liquid nitrogen immediately after collection and store at -80°C. Pulverize the frozen tissue into a fine powder using a mortar and pestle cooled with liquid nitrogen.[12]
-
-
Extraction:
-
To a glass centrifuge tube containing the sample (e.g., 10^6 cells, 100 µL plasma, or 20-50 mg of tissue powder), add the internal standard.
-
Add a 2:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT. The volume should be at least 20 times the sample volume to ensure efficient extraction.
-
For tissue samples, homogenize the mixture using a handheld homogenizer until a uniform consistency is achieved.
-
Vortex the mixture vigorously for 2 minutes.
-
Add LC-MS grade water to the mixture to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v), which will induce phase separation.
-
Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Recovery:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).
-
2. LC-MS/MS Analysis of PAPC and OxPAPC
This protocol provides a general framework for the analysis of PAPC and its oxidized products by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][14]
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A mass spectrometer equipped with an electrospray ionization (ESI) source, capable of performing tandem MS (MS/MS).
LC Conditions:
-
Column: A C8 or C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.[15]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or a mixture of acetonitrile and isopropanol.[6][15]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the lipids based on their polarity. An example gradient is as follows: 2% B for 6 min, 2%–25% B in 90 min, 25%–40% B in 10 min, 40%–80% B in 10 min, 80% B for 10 min, and re-equilibration at 2% B.[15]
-
Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for standard HPLC).
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the detection of phosphocholine-containing lipids.
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification of known PAPC and OxPAPC species. Product ion scanning can be used for structural elucidation.
-
Precursor and Product Ions: The precursor ion for PAPC is m/z 782.6. For OxPAPC, a range of precursor ions corresponding to different oxidation products will be monitored. Product ions for phosphocholines typically include the phosphocholine headgroup fragment at m/z 184.1.
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for the specific instrument and analytes.
Signaling Pathways and Experimental Workflows
OxPAPC-Mediated TLR2 Signaling Pathway
Oxidized PAPC can act as a ligand for Toll-like receptor 2 (TLR2), initiating a pro-inflammatory signaling cascade.[9] This pathway involves the recruitment of adaptor proteins, activation of MAP kinases, and subsequent transcription of inflammatory genes.
Caption: OxPAPC activates TLR2 signaling, leading to inflammation.
OxPAPC-Mediated TRPA1 Signaling Pathway
OxPAPC can directly activate the TRPA1 ion channel, leading to calcium influx and the sensation of pain and inflammation.[8]
Caption: OxPAPC activates the TRPA1 channel, causing calcium influx.
Experimental Workflow for Lipidomics Analysis of PAPC
The following diagram illustrates a typical workflow for the lipidomic analysis of PAPC and its derivatives from biological samples.
Caption: A standard workflow for PAPC lipidomics analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Characterization of the Structural Diversity and Structure-Specific Behavior of Oxidized Phospholipids by LC-MS/MS [jstage.jst.go.jp]
- 5. Context-dependent role of oxidized lipids and lipoproteins in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. stehliklab.org [stehliklab.org]
- 8. Scholars@Duke publication: Oxidized Phospholipid OxPAPC Activates TRPA1 and Contributes to Chronic Inflammatory Pain in Mice. [scholars.duke.edu]
- 9. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidized Phospholipid Inhibition of Toll-like Receptor (TLR) Signaling Is Restricted to TLR2 and TLR4: ROLES FOR CD14, LPS-BINDING PROTEIN, AND MD2 AS TARGETS FOR SPECIFICITY OF INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 13. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of plasma proteins binding oxidized phospholipids using pull-down proteomics and OxLDL masking assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 1-Palmitoyl-2-arachidoyllecithin (PAPC) into Model Membranes
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Palmitoyl-2-arachidoyllecithin (PAPC) is a glycerophospholipid containing a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated arachidonic acid (20:4) at the sn-2 position. The presence of the polyunsaturated arachidonic acid chain imparts unique structural and dynamic properties to lipid bilayers, influencing membrane fluidity, lipid packing, and the formation of lipid domains. These characteristics make PAPC an important component in studies of membrane structure and function, particularly in the context of lipidomics, drug delivery, and the investigation of lipid-protein interactions.
These application notes provide detailed protocols for incorporating PAPC into model membranes, specifically liposomes, and outline methods for their characterization.
Core Techniques for PAPC Incorporation
Several established methods can be employed to incorporate PAPC into model membranes. The choice of technique often depends on the desired characteristics of the final vesicle suspension, such as size, lamellarity, and encapsulation efficiency.
1. Thin-Film Hydration Method
This is one of the most common methods for preparing liposomes.[1] It involves the deposition of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer.[1]
2. Solvent Injection Method
In this technique, a solution of lipids in a water-miscible organic solvent (e.g., ethanol) is rapidly injected into an aqueous buffer.[2][3] This method is known for producing small unilamellar vesicles (SUVs).[3]
3. Reverse-Phase Evaporation Method
This method is capable of producing large unilamellar vesicles (LUVs) with high encapsulation efficiency for water-soluble molecules.[4] It involves the formation of a water-in-oil emulsion followed by the removal of the organic solvent under reduced pressure.[4]
Experimental Protocols
Protocol 1: Preparation of PAPC-Containing Liposomes by Thin-Film Hydration Followed by Extrusion
This protocol describes the formation of unilamellar vesicles of a defined size.
Materials:
-
This compound (PAPC)
-
Other lipids as required (e.g., cholesterol)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Syringe-based extruder
-
Polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Glass syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve PAPC and any other lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution.[5]
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 40°C).[6]
-
Continue evaporation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.[7]
-
Dry the film further under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[5]
-
-
Hydration:
-
Add the desired aqueous buffer to the flask containing the dry lipid film. The volume will determine the final lipid concentration. For efficient hydration, the temperature of the buffer should be above the gel-to-liquid crystal phase transition temperature (Tm) of the lipid with the highest Tm.[2]
-
Agitate the flask by hand or using a vortex mixer to disperse the lipid film into the buffer. This will result in the formation of multilamellar vesicles (MLVs).[1]
-
-
Extrusion:
-
Assemble the syringe-based extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to one of the glass syringes.
-
Connect the lipid-containing syringe to one end of the extruder and an empty syringe to the other.
-
Pass the lipid suspension back and forth between the two syringes through the membrane for an odd number of passes (e.g., 11-21 times).[8] This process reduces the size and lamellarity of the vesicles, resulting in a more homogeneous population of unilamellar vesicles.[9][10]
-
Workflow for Thin-Film Hydration and Extrusion:
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions of Alkylphosphocholines with Model Membranes—The Langmuir Monolayer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ScholarWorks - Idaho Conference on Undergraduate Research: Studies on the Mechanical Properties of Polyunsaturated Membrane with Varying Cholesterol Content Using Atomic Force Microscopy [scholarworks.boisestate.edu]
- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lipid Dynamics and Domain Formation in Model Membranes Composed of Ternary Mixtures of Unsaturated and Saturated Phosphatidylcholines and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanical properties of the high cholesterol-containing membrane: An AFM study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Palmitoyl-2-arachidoyllecithin (PAPC) in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and handling instructions for the use of 1-Palmitoyl-2-arachidoyllecithin (PAPC) in a laboratory setting. PAPC is a naturally occurring phospholipid that is a significant component of biological membranes.[1] It is frequently utilized in the study of oxidized phospholipids and their roles in inflammatory diseases and vascular conditions.[1]
Physicochemical Properties and Handling
PAPC is a phospholipid containing the saturated fatty acid palmitic acid (16:0) at the sn-1 position and the polyunsaturated fatty acid arachidonic acid (20:4) at the sn-2 position of the glycerol backbone.
Physical and Chemical Data
| Property | Value |
| Molecular Formula | C44H80NO8P |
| Molecular Weight | 782.08 g/mol |
| Appearance | Can be a liquid or solid |
| Color | Colorless to light yellow |
| CAS Number | 35418-58-7 |
Solubility
PAPC is typically soluble in organic solvents. For optimal results, it is often recommended to use a mixture of solvents.
| Solvent | Solubility |
| Chloroform | Soluble |
| Chloroform:Methanol (7:3 v/v) | Recommended for creating a homogenous solution for thin-film hydration[2] |
| Ethanol | Soluble |
| Water | Insoluble (forms liposomes upon hydration) |
Handling and Storage
Proper handling and storage of PAPC are crucial to prevent degradation, particularly oxidation of the arachidonic acid chain.
| Condition | Solid (Powder) | Solution in Organic Solvent |
| Storage Temperature | -20°C | -20°C for up to two years[1] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) | Store under an inert gas (e.g., argon or nitrogen) |
| Light Exposure | Protect from light | Protect from light |
| Stability | More stable than in solution. Minimize exposure to air and moisture. | Prone to oxidation. Use freshly prepared solutions whenever possible. |
Safety Precautions:
-
Always handle PAPC in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of the powder or aerosolized solutions.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Experimental Protocols
Preparation of PAPC Liposomes by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, a common technique for forming liposomes.[3][4][5]
Materials:
-
This compound (PAPC)
-
Chloroform or a chloroform:methanol mixture (e.g., 7:3 v/v)
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Water bath sonicator or extruder (optional, for size reduction)
Procedure:
-
Lipid Dissolution: Dissolve a known amount of PAPC in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical concentration is 10-20 mg/mL. Ensure the lipid is completely dissolved to form a clear solution.
-
Film Formation: Remove the organic solvent using a rotary evaporator. The process should be carried out at a temperature above the phase transition temperature of the lipid (for many phospholipids, this is around 45°C).[2] A thin, uniform lipid film should form on the inner surface of the flask.
-
Drying: To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or overnight.
-
Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should also be above the lipid's phase transition temperature.[4] Agitate the flask vigorously (e.g., by vortexing) to detach the lipid film from the glass and allow it to swell. This process results in the formation of multilamellar vesicles (MLVs).
-
Sizing (Optional): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be downsized using sonication or extrusion through polycarbonate membranes of a defined pore size.[3]
Use of PAPC as an Internal Standard in Lipidomics
In mass spectrometry-based lipidomics, internal standards are crucial for accurate quantification. A deuterated or 13C-labeled PAPC can be used as an internal standard for the quantification of other phosphatidylcholine species.
General Protocol Outline:
-
Sample Preparation: To your biological sample (e.g., plasma, cell lysate), add a known amount of the isotopically labeled PAPC internal standard.
-
Lipid Extraction: Perform lipid extraction using a standard method, such as a modified Bligh and Dyer or Folch extraction.
-
LC-MS/MS Analysis: Analyze the lipid extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification: The peak area of the endogenous lipid of interest is normalized to the peak area of the PAPC internal standard to account for variations in extraction efficiency and instrument response.
Application Notes
Studies of Oxidized Phospholipids and Cell Signaling
PAPC is a substrate for oxidation, leading to the formation of a complex mixture of oxidized phospholipids (OxPAPC). These OxPAPC species are biologically active and have been shown to modulate inflammatory signaling pathways in various cell types, particularly endothelial cells.[6][7][8]
Experimental Approach:
-
Cell Culture: Endothelial cells (e.g., HUVECs) can be treated with prepared OxPAPC.
-
Analysis of Cellular Response: The effects of OxPAPC on cell signaling can be assessed by various methods, including:
-
Gene Expression Analysis: Microarray or RNA-seq to identify genes regulated by OxPAPC.[8]
-
Protein Analysis: Western blotting to detect changes in protein expression or phosphorylation status of signaling molecules.
-
Functional Assays: Measurement of changes in endothelial barrier function, inflammatory cytokine production, or cell adhesion molecule expression.
-
Model Membrane and Drug Delivery Research
Liposomes prepared from PAPC can serve as simple model systems for biological membranes. The inclusion of the polyunsaturated arachidonic acid makes these membranes more fluid and more representative of natural cell membranes compared to those made solely from saturated lipids. These liposomes can be used to study:
-
Membrane protein interactions and function.
-
The permeability of drugs and other small molecules across a lipid bilayer.
-
As a component in more complex liposomal formulations for drug delivery applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Effects of OxPAPC Involve Endothelial Cell Mediated Generation of LXA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for the importance of OxPAPC interaction with cysteines in regulating endothelial cell function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lipid-Protein Interactions Using 1-Palmitoyl-2-arachidoyllecithin (PAPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) is a biologically significant phospholipid, predominantly found in cellular membranes. Its unique structure, featuring a saturated palmitic acid at the sn-1 position and an unsaturated arachidonic acid at the sn-2 position, imparts distinct biophysical properties to membranes. More critically, PAPC and its oxidized derivatives (oxPAPC) are key players in a variety of cellular signaling pathways, particularly those related to inflammation and endothelial barrier function.[1][2] This makes PAPC an invaluable tool for researchers studying lipid-protein interactions to elucidate disease mechanisms and for the development of novel therapeutics.
These application notes provide a comprehensive guide to utilizing PAPC in studying these interactions, covering its physicochemical properties, detailed experimental protocols for liposome-based assays, and data analysis.
Physicochemical Properties of PAPC
A thorough understanding of the physicochemical properties of PAPC is crucial for designing and interpreting experiments. Below is a summary of its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₄₄H₈₀NO₈P | PubChem CID: 10747814 |
| Molecular Weight | 782.08 g/mol | PubChem CID: 10747814 |
| Physical State | Solid | HMDB |
| Solubility | Soluble in chloroform, ethanol, and DMF | Cayman Chemical |
| Oxidation | The arachidonic acid moiety is susceptible to oxidation, leading to a heterogeneous mixture of oxidized phospholipids (oxPAPC) with diverse biological activities.[2][3] | Multiple Sources |
Application I: In Vitro Protein Binding Studies Using PAPC Liposomes
PAPC-containing liposomes serve as an excellent model system to mimic the cell membrane, allowing for the qualitative and quantitative analysis of protein binding.
Experimental Protocol: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the formation of unilamellar PAPC liposomes, suitable for various protein binding assays.
Materials:
-
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)
-
Chloroform
-
Desired buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials and syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of PAPC in chloroform in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask's interior.
-
Further dry the film under a vacuum for at least 2 hours to remove residual solvent.[4]
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by gentle vortexing. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
To break down the large MLVs, sonicate the suspension in a bath sonicator for 5-10 minutes.[4] This will result in a less turbid solution.
-
-
Extrusion:
-
For a homogenous population of unilamellar vesicles of a defined size, pass the liposome suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.[4]
-
Repeat the extrusion process 11-21 times to ensure uniformity. The resulting solution of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) should be translucent.
-
-
Characterization:
-
The size distribution and lamellarity of the prepared liposomes can be characterized using dynamic light scattering (DLS).
-
Experimental Workflow: Liposome-Based Assays
A general workflow for using PAPC liposomes to study protein interactions.
Application II: Quantitative Analysis of PAPC-Protein Interactions using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique to measure the kinetics and affinity of molecular interactions in real-time.[5]
Experimental Protocol: SPR Analysis of Protein Binding to PAPC Liposomes
Materials:
-
SPR instrument with L1 sensor chip
-
Prepared PAPC liposomes
-
Protein of interest
-
Running buffer (e.g., HBS-P)
-
Regeneration solution (e.g., 20 mM CHAPS)
Procedure:
-
Chip Preparation:
-
Equilibrate the L1 sensor chip with running buffer.
-
Perform conditioning injections as per the manufacturer's instructions.
-
-
Liposome Immobilization:
-
Inject the PAPC liposome suspension over the L1 chip surface at a low flow rate (e.g., 5 µL/min) to allow for their capture by the lipophilic surface.[5]
-
Monitor the response units (RU) to achieve the desired level of immobilization.
-
Inject a solution of NaOH (e.g., 50 mM) to stabilize the lipid layer.[5]
-
-
Protein Injection and Binding Analysis:
-
Inject a series of concentrations of the protein of interest over the immobilized liposome surface.
-
Record the association and dissociation phases for each concentration.
-
-
Regeneration:
-
If necessary, regenerate the sensor surface by injecting a mild detergent solution (e.g., 20 mM CHAPS) to remove the bound protein without disrupting the lipid layer.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
-
Quantitative Data: PAPC-Protein Binding Affinities
The following table summarizes representative binding affinities of proteins to PAPC or its derivatives.
| Interacting Protein | Lipid Ligand | Technique | Kₑ (nM) | Reference |
| Tumor Necrosis Factor α (TNFα) | TNFR1 | SPR | 1.4 ± 0.4 | [6] |
| Lymphotoxin-α | TNFR1 | SPR | 50 ± 10 | [6] |
| TWEAK | Fn14 | SPR | 70 ± 10 | [6] |
| Poly(A)-binding protein (PABP) | Linear poly(A) | EMSA | 10.7 | [7] |
| Poly(A)-binding protein (PABP) | Branched poly(A) | EMSA | 6.4 | [7] |
Application III: Investigating oxPAPC-Mediated Cellular Signaling
Oxidized PAPC (oxPAPC) is a complex mixture of molecules that can trigger various signaling cascades, often with opposing effects depending on the specific oxidized species and their concentration.[1][2]
Signaling Pathway: oxPAPC-Induced Endothelial Cell Response
OxPAPC can influence endothelial barrier function and inflammation through multiple signaling pathways, including the activation of Protein Kinase A (PKA), Protein Kinase C (PKC), and MAP kinases.
Experimental Protocol: Liposome Pull-Down Assay to Identify PAPC-Binding Proteins
This protocol can be used to identify novel protein interaction partners for PAPC from a complex protein mixture like a cell lysate.
Materials:
-
PAPC liposomes
-
Control liposomes (e.g., POPC)
-
Cell lysate
-
Binding buffer (e.g., PBS with protease inhibitors)
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Incubation:
-
Incubate PAPC liposomes and control liposomes with cell lysate for 1-2 hours at 4°C with gentle rotation.
-
-
Pelleting:
-
Pellet the liposomes and any bound proteins by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
-
Washing:
-
Carefully remove the supernatant (containing unbound proteins).
-
Wash the liposome pellet with cold binding buffer to remove non-specifically bound proteins. Repeat the centrifugation and washing steps.
-
-
Elution and Analysis:
-
Resuspend the final pellet in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with antibodies against candidate proteins. Mass spectrometry can be used for the identification of unknown binding partners.
-
Conclusion
1-Palmitoyl-2-arachidoyllecithin is a versatile and biologically relevant tool for studying lipid-protein interactions. By employing PAPC in model membrane systems such as liposomes, researchers can gain valuable insights into the molecular mechanisms underlying cellular processes and disease pathogenesis. The protocols and data presented here provide a solid foundation for the application of PAPC in biophysical and cell biology research, as well as in the early stages of drug discovery and development.
References
- 1. Frontiers | Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Efficiency of Protein-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Detection and Quantification of 1-Palmitoyl-2-arachidoyllecithin (PAPC) in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) is a significant phospholipid component of biological membranes[1]. Its biological relevance is profoundly highlighted by its oxidation products (ox-PAPC), which are implicated in mediating chronic inflammation and vascular diseases[1]. Accurate and sensitive detection of PAPC and its metabolites in various biological matrices is crucial for understanding its physiological roles and its involvement in pathology. This document provides detailed protocols for the extraction and analysis of PAPC from biological samples, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique. An alternative method using Capillary Electrophoresis-Mass Spectrometry (CE-MS) is also discussed.
Primary Detection Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for lipidomics due to its high sensitivity, specificity, and ability to quantify individual lipid species within complex mixtures.[2][3]. The method involves chromatographic separation of lipids followed by mass spectrometric detection, which allows for the identification and quantification of PAPC based on its mass-to-charge ratio (m/z) and fragmentation patterns.[4].
Experimental Workflow Diagram
References
Application Notes and Protocols: 1-Palmitoyl-2-arachidoyllecithin (PAPC) in Supported Lipid Bilayer (SLB) Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction to 1-Palmitoyl-2-arachidoyllecithin (PAPC)
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) is a naturally occurring phospholipid that is a significant component of biological membranes. It contains a saturated palmitic acid (16:0) at the sn-1 position and a polyunsaturated arachidonic acid (20:4) at the sn-2 position.[1][2] The presence of the highly unsaturated arachidonic acid makes PAPC particularly susceptible to oxidation by reactive oxygen species (ROS), which are often generated during inflammation.[1][3]
The resulting mixture of oxidized PAPC (OxPAPC) comprises a variety of bioactive molecules that can profoundly modulate cellular signaling pathways, particularly those involved in inflammation.[4][5][6] Consequently, using PAPC and OxPAPC in supported lipid bilayer (SLB) models provides a powerful platform to study membrane biophysics, lipid oxidation, and the molecular mechanisms of inflammatory diseases. SLBs containing PAPC can be used to investigate lipid-protein interactions, the effects of oxidation on membrane properties, and to screen for drugs that target inflammatory signaling pathways.
Key Properties of PAPC
| Property | Value | Reference |
| Chemical Formula | C44H80NO8P | [1] |
| Molar Mass | 782.1 g/mol | [1] |
| sn-1 Chain | Palmitic Acid (16:0) | [1] |
| sn-2 Chain | Arachidonic Acid (20:4) | [1] |
| Headgroup | Phosphocholine | [2] |
Experimental Protocols for PAPC-SLB Formation
The formation of high-quality SLBs is critical for obtaining reliable and reproducible experimental data. Two common and robust methods for forming PAPC-containing SLBs are the vesicle fusion technique and the solvent-assisted lipid bilayer (SALB) formation method.
Protocol 1: SLB Formation via Vesicle Fusion
This is the most common method for forming SLBs on hydrophilic substrates like silica, glass, and mica. The process involves the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) on the substrate.
Methodology
-
PAPC Liposome (Vesicle) Preparation: a. Dissolve PAPC and any other lipids (e.g., a fluorescently labeled lipid like 0.5 mol% Lissamine Rhodamine B-DOPE) in chloroform in a round-bottom flask. b. Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove residual solvent. c. Hydrate the lipid film with a suitable aqueous buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5) to a final lipid concentration of 0.5-1.0 mg/mL. Vortex vigorously to create a milky suspension of multilamellar vesicles (MLVs). d. Form small unilamellar vesicles (SUVs) by extruding the MLV suspension 11-21 times through a polycarbonate membrane with a 50-100 nm pore size using a mini-extruder. The solution should become translucent. e. Store the prepared vesicles at 4°C and use within one week.
-
Substrate Preparation: a. Clean the chosen substrate (e.g., glass coverslip or silica sensor) thoroughly. A common method is to sonicate in a 2% sodium dodecyl sulfate (SDS) solution for 20 minutes, rinse extensively with ultrapure water, and then dry under a stream of nitrogen. b. Immediately before use, treat the substrate with oxygen plasma or a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide; Caution: highly corrosive ) to render the surface clean and hydrophilic.
-
SLB Formation: a. Place the cleaned substrate in a flow cell or chamber. b. Introduce the PAPC vesicle solution (diluted to 0.1 mg/mL in buffer, which may be supplemented with 2-5 mM CaCl2 to promote fusion) into the chamber. c. Allow the vesicles to adsorb and fuse for 30-60 minutes at room temperature. d. Rinse thoroughly with vesicle-free buffer to remove any non-fused or excess vesicles. e. The SLB is now ready for characterization and use.
Protocol 2: Solvent-Assisted Lipid Bilayer (SALB) Formation
The SALB method is a versatile alternative that works on a wider variety of substrates, including those where vesicle fusion is inefficient (e.g., gold, titanium oxide). It involves dissolving the lipid in a water-miscible organic solvent and then replacing it with an aqueous buffer.
Methodology
-
Lipid Solution Preparation: a. Dissolve PAPC in a water-miscible organic solvent like isopropanol or ethanol to a final concentration of approximately 1 mg/mL.
-
SLB Formation: a. Assemble a fluidic chamber with the desired substrate. b. First, fill the chamber with the pure organic solvent. c. Inject the PAPC-solvent solution into the chamber and incubate for 10-15 minutes to allow the lipids to adsorb to the surface. d. Gradually exchange the lipid-solvent solution with the desired aqueous buffer (e.g., PBS or Tris buffer) at a slow, controlled flow rate. This solvent exchange induces the self-assembly of the adsorbed lipids into a bilayer structure. e. After the solvent is completely replaced, continue to rinse with the aqueous buffer for at least 20 minutes to remove any residual solvent and excess lipid. f. The SLB is now formed and ready for experiments.
Characterization and Quantitative Data
Characterizing the quality of the SLB is essential. Key parameters include completeness, fluidity, and thickness. While specific quantitative data for pure PAPC SLBs are not widely published, the values are expected to be similar to other fluid-phase phosphocholine lipids like POPC or DOPC.
Characterization Techniques & Representative Data
| Technique | Parameter Measured | Representative Value (for fluid-phase PC bilayers) |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Mass of coupled lipid and water (Δf); Viscoelastic properties (ΔD). A successful SLB formation shows a characteristic signature: an initial drop in frequency and increase in dissipation as intact vesicles adsorb, followed by a sharp increase in frequency and decrease in dissipation as vesicles rupture and release trapped water. | Final Δf ≈ -25 to -27 Hz; Final ΔD ≈ <0.5 x 10⁻⁶ |
| Atomic Force Microscopy (AFM) | Bilayer topography, thickness, and presence of defects. | Bilayer thickness: 4-5 nm; Surface roughness: <0.3 nm |
| Fluorescence Recovery After Photobleaching (FRAP) | Lateral mobility of lipid molecules within the bilayer, confirming fluidity. | Diffusion Coefficient (D): 1-5 µm²/s; Mobile Fraction: >90% |
Signaling Pathways and Applications
PAPC-containing SLBs are particularly valuable for studying the biological effects of lipid oxidation. Oxidized PAPC (OxPAPC) is not a single molecule but a complex mixture of products that can both trigger and inhibit inflammatory signaling.
Experimental Workflow for SLB Formation
The general workflow for preparing a PAPC SLB for a cell-signaling experiment is depicted below.
Anti-Inflammatory Signaling via FPR2/ALX
OxPAPC can induce an anti-inflammatory and pro-resolving response in endothelial cells. It stimulates the production of Lipoxin A4 (LXA4), which then acts on the formyl peptide receptor-2 (FPR2/ALX) to suppress inflammation, such as that induced by TNFα.[4][5][6][7][8][9] This represents a novel feedback mechanism where products of oxidative stress actively promote resolution.
Inhibition of Toll-like Receptor 4 (TLR4) Signaling
A key pro-inflammatory pathway is initiated by lipopolysaccharide (LPS), a component of Gram-negative bacteria, binding to the TLR4 complex. OxPAPC has been shown to be a potent inhibitor of this pathway.[3][10][11] It is believed to compete with LPS for binding to accessory proteins like LBP, CD14, and MD-2, which are essential for TLR4 activation.[10][11] This makes PAPC-SLBs an excellent system for studying pathogen-membrane interactions and for screening anti-sepsis therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CHEBI:73003 [ebi.ac.uk]
- 3. Oxidized Phospholipid Inhibition of Toll-like Receptor (TLR) Signaling Is Restricted to TLR2 and TLR4: ROLES FOR CD14, LPS-BINDING PROTEIN, AND MD2 AS TARGETS FOR SPECIFICITY OF INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Anti-Inflammatory Effects of OxPAPC Involve Endothelial Cell-Mediated Generation of LXA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of OxPAPC Involve Endothelial Cell Mediated Generation of LXA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. invivogen.com [invivogen.com]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Troubleshooting & Optimization
Technical Support Center: 1-Palmitoyl-2-arachidoyllecithin (PAPC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Palmitoyl-2-arachidoyllecithin (PAPC). The information is designed to address common solubility issues and provide guidance on solution preparation and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PAPC) and why is its solubility a concern?
A1: this compound (PAPC) is a type of phospholipid that is a natural component of biological membranes.[1][2] Due to its long saturated (palmitic acid) and unsaturated (arachidonic acid) acyl chains, PAPC is highly hydrophobic, making it poorly soluble in aqueous solutions. This can present challenges in experimental settings where it needs to be delivered to cells or used in buffered solutions.
Q2: In which solvents is PAPC soluble?
A2: PAPC is readily soluble in organic solvents like chloroform.[3] It also shows solubility in other organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). However, its solubility in purely aqueous buffers is very low.
Q3: I am observing precipitation when I dilute my PAPC stock solution into my aqueous experimental buffer. What is causing this?
A3: Precipitation upon dilution of an organic stock solution of a hydrophobic compound like PAPC into an aqueous buffer is a common issue. This occurs because the drastic change in solvent polarity from organic to aqueous significantly reduces the solubility of PAPC, causing it to aggregate and precipitate out of the solution.
Q4: Can I dissolve PAPC directly in my aqueous buffer?
A4: Direct dissolution of PAPC in aqueous buffers is generally not recommended due to its hydrophobic nature. The most effective method is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous medium.
Q5: What is the recommended organic solvent for preparing a PAPC stock solution?
A5: High-purity, anhydrous DMSO or ethanol are commonly recommended solvents for preparing a concentrated stock solution of PAPC. It is crucial to use a dry solvent, as the presence of water can lower the solubility of PAPC in the organic phase.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with PAPC and provides actionable solutions.
Issue 1: PAPC powder is difficult to dissolve in the initial organic solvent.
-
Possible Cause: The solvent may not be pure or may have absorbed moisture. The concentration you are trying to achieve may be too high.
-
Solution:
-
Use fresh, anhydrous, high-purity DMSO or ethanol.
-
Try gentle warming (not exceeding the solvent's boiling point) and vortexing or brief sonication to aid dissolution.
-
Prepare a less concentrated stock solution.
-
Issue 2: The PAPC solution precipitates immediately upon dilution into an aqueous buffer.
-
Possible Cause A: High Final Concentration: The final concentration of PAPC in the aqueous solution exceeds its solubility limit.
-
Solution: Decrease the final working concentration of PAPC.
-
-
Possible Cause B: Improper Mixing Technique: Adding the aqueous buffer directly to the small volume of the PAPC stock solution can create localized high concentrations, leading to rapid precipitation.
-
Solution: Add the PAPC stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This ensures rapid dispersion and avoids localized supersaturation.
-
-
Possible Cause C: High Percentage of Organic Solvent in Final Solution: A high concentration of the organic solvent in the final aqueous solution can affect the stability of buffer components or be toxic to cells.
-
Solution: Keep the final concentration of the organic solvent to a minimum, typically below 0.5% (v/v) for most cell-based assays.
-
Issue 3: The prepared aqueous PAPC solution is cloudy or contains visible particulates.
-
Possible Cause A: Aggregation: Even if not visibly precipitated, PAPC may be forming small aggregates in the aqueous solution.
-
Solution: Briefly sonicate the final working solution to break up small aggregates. The use of a carrier protein like bovine serum albumin (BSA) in the final medium can sometimes help maintain the solubility of hydrophobic compounds.
-
-
Possible Cause B: Incomplete Initial Dissolution: The initial stock solution was not fully dissolved.
-
Solution: Ensure the stock solution is completely clear before diluting it. If necessary, filter the stock solution through a solvent-resistant filter (e.g., PTFE).
-
Issue 4: Loss of PAPC activity in the experiment despite appearing soluble.
-
Possible Cause: Adsorption to Plastics: Hydrophobic compounds like PAPC can adsorb to the surfaces of plastic labware (e.g., pipette tips, microcentrifuge tubes), reducing the effective concentration in the solution.
-
Solution:
-
Use low-adhesion plasticware.
-
Pre-rinse pipette tips with the solution before transferring.
-
Consider using glass vials for storage and preparation when possible.
-
Quantitative Solubility Data
| Solvent | Approximate Solubility of Similar Lipids |
| Chloroform | Readily Soluble |
| Ethanol | ~0.05 mg/mL (for 1-palmitoyl LPA) |
| Dimethyl Sulfoxide (DMSO) | ~0.05 mg/mL (for 1-palmitoyl LPA); ≥20 mg/mL for other small organic molecules |
| Methanol | ~30 mg/mL (for a different small organic molecule) |
| Aqueous Buffer (e.g., PBS) | Very Poorly Soluble |
Note: These values are estimates and the actual solubility of PAPC may vary. It is always recommended to perform a small-scale pilot experiment to determine the optimal concentration for your specific application.
Experimental Protocols
Protocol 1: Preparation of a PAPC Stock Solution
This protocol describes the preparation of a concentrated stock solution of PAPC in an organic solvent.
Materials:
-
This compound (PAPC) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, glass vial or a low-adhesion microcentrifuge tube
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of PAPC powder in a sterile glass vial.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 1 mL of solvent to 10 mg of PAPC).
-
Vortex the mixture vigorously until the PAPC is completely dissolved. The solution should be clear.
-
If necessary, gently warm the solution or briefly sonicate to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of PAPC Liposomes by Film Hydration and Extrusion
This protocol outlines a common method for preparing unilamellar PAPC vesicles (liposomes).
Materials:
-
PAPC stock solution in chloroform
-
Rotary evaporator or a stream of inert gas (nitrogen or argon)
-
Round-bottom flask
-
Aqueous buffer of choice (e.g., PBS, HEPES buffer)
-
Water bath or heating block
-
Vortex mixer
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Transfer the desired amount of PAPC stock solution in chloroform to a round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator or a gentle stream of inert gas to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-warm the aqueous buffer to a temperature above the gel-liquid crystal transition temperature (Tc) of PAPC. The Tc for a closely related lipid, 1-stearoyl-2-arachidonoyl-PC (SAPC), is approximately -12.6°C.[1] Therefore, hydration can be effectively performed at room temperature or slightly above.
-
Add the pre-warmed buffer to the flask containing the dry lipid film.
-
Vortex the flask vigorously for several minutes to hydrate the lipid film and form multilamellar vesicles (MLVs). The solution will appear milky.
-
-
Extrusion (Sizing):
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to one of the extruder syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process will reduce the size and lamellarity of the vesicles, resulting in a more uniform population of unilamellar vesicles (LUVs).
-
The resulting liposome solution should be translucent.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, it is recommended to use them within a few days to a week. Avoid freezing unless specific cryoprotectants are used.
-
Visualizations
Caption: Workflow for preparing a PAPC stock solution.
Caption: Troubleshooting logic for PAPC precipitation.
Caption: Workflow for PAPC liposome preparation.
References
- 1. Gel to liquid-crystalline phase transitions of aqueous dispersions of polyunsaturated mixed-acid phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 3. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing oxidation of 1-Palmitoyl-2-arachidoyllecithin during experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of 1-Palmitoyl-2-arachidoyllecithin (PAPC) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is PAPC oxidation and why is it a concern?
A1: this compound (PAPC) contains a polyunsaturated arachidonic acid chain at the sn-2 position, which is highly susceptible to oxidation. This process, initiated by factors like oxygen, light, and heat, leads to the formation of a complex mixture of oxidized phospholipids (OxPAPC). These oxidation products can have biological activities that are distinct from the parent PAPC molecule, potentially leading to confounding and erroneous experimental results.[1]
Q2: What are the visible signs of PAPC oxidation?
A2: While early-stage oxidation may not be visible, significant degradation of PAPC solutions can sometimes be indicated by a yellowish or brownish discoloration. However, the absence of color change does not guarantee that oxidation has not occurred. Analytical methods are necessary for accurate assessment.
Q3: How can I store PAPC to minimize oxidation?
A3: PAPC should be stored as a dry powder or in an oxygen-free solvent at low temperatures. For optimal stability, store PAPC under an inert atmosphere (argon or nitrogen) at -20°C or -80°C and protect it from light.[1][2]
Q4: What are the best solvents for storing PAPC?
A4: Chloroform is a common solvent for storing phospholipids.[3] When stored in chloroform, it is recommended to use stabilized chloroform, for instance, with ethanol, to prevent the degradation of the solvent itself, which can produce reactive species.[4] For long-term storage, it is best to store lipids as a dry powder and dissolve them in a deoxygenated solvent immediately before use.[1]
Q5: Should I use antioxidants when working with PAPC?
A5: Yes, incorporating antioxidants is a highly recommended practice. Butylated hydroxytoluene (BHT) or α-tocopherol (a form of Vitamin E) can be added to solvents and solutions containing PAPC to inhibit oxidation.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in LC-MS/MS analysis | PAPC oxidation has occurred, generating various oxidation products. | Compare the m/z values of the unexpected peaks with known OxPAPC species (see table below). Prepare fresh PAPC solutions using deoxygenated solvents and consider adding an antioxidant like BHT. |
| Inconsistent or non-reproducible biological assay results | The level of PAPC oxidation may be varying between experiments, leading to different biological effects from OxPAPC. | Implement a strict protocol for PAPC storage and handling to ensure consistency. Before each experiment, you can perform a quick quality control check using UV/Vis spectroscopy to assess for conjugated diene formation. |
| PAPC solution has turned yellow | Significant oxidation has likely occurred. | Discard the solution and prepare a fresh one from a new stock of PAPC, ensuring all preventative measures are taken (inert atmosphere, deoxygenated solvents, antioxidant). |
| Low signal intensity of PAPC in mass spectrometry | This could be due to degradation of the parent molecule or ion suppression. | Ensure proper sample concentration and tune and calibrate your mass spectrometer.[7] If degradation is suspected, prepare fresh samples following the recommended protocols. |
Quantitative Data Summary
| Factor | Effect on Oxidation Rate | Recommendation |
| Temperature | Increases with higher temperatures. | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8] |
| Oxygen | Essential for oxidation. | Handle under an inert atmosphere (argon or nitrogen). Use deoxygenated solvents.[9] |
| Light | Can accelerate oxidation. | Store in amber vials or protect from light.[2] |
| Antioxidants | Inhibit oxidation. | Add BHT (e.g., 50-100 µM) or α-tocopherol to solutions.[5][10] |
Table of Common Oxidized PAPC Products and their m/z Values
The oxidation of PAPC results in a variety of products. The following table lists some common truncated oxidation products and their corresponding mass-to-charge ratios ([M+H]⁺) that may be observed in mass spectrometry analysis.
| Oxidized PAPC Product | Abbreviation | m/z ([M+H]⁺) |
| 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine | PAzPC | 666 |
| 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine | PONPC | 650 |
| 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine | PGPC | 594 |
| 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine | POVPC | 594 |
| 1-palmitoyl-2-(5-keto-6-octene-dioic acid)-sn-glycero-3-phosphocholine | KOdiAPC | 678 |
Data sourced from MALDI MS analysis of OxPCs.[11]
Experimental Protocols
Protocol for Storage and Handling of PAPC to Prevent Oxidation
-
Receiving and Initial Storage : Upon receipt, store the vial of PAPC powder at -20°C or -80°C, protected from light.
-
Preparing a Stock Solution :
-
Bring the vial of PAPC to room temperature in a desiccator to prevent condensation.
-
Work in a glove box or under a stream of inert gas (argon or nitrogen).
-
Use a high-purity, deoxygenated solvent (e.g., chloroform or ethanol). To deoxygenate, bubble argon or nitrogen through the solvent for at least 30 minutes.
-
If desired, add an antioxidant such as BHT to the solvent to a final concentration of 50-100 µM.[5]
-
Dissolve the PAPC powder in the prepared solvent to the desired concentration.
-
-
Storing the Stock Solution :
-
Aliquot the stock solution into small, amber glass vials with Teflon-lined caps to minimize headspace and avoid repeated opening of the main stock.
-
Purge the headspace of each vial with inert gas before sealing.
-
Store the aliquots at -20°C or -80°C. A solution of PAPC in stabilized chloroform can have a shelf life of several months to years if stored properly.[1][12]
-
-
Using the Stock Solution :
-
When needed, bring a single aliquot to room temperature.
-
For aqueous buffers or cell culture media, evaporate the organic solvent under a stream of inert gas and resuspend the lipid film in the aqueous phase. Sonication may be required to facilitate dissolution.
-
Protocol for Detection of PAPC Oxidation by UV/Vis Spectroscopy
This method is based on the formation of conjugated dienes during the initial stages of lipid peroxidation, which absorb light at 234 nm.[12]
-
Sample Preparation : Prepare a 1 mg/mL solution of your PAPC sample in a suitable solvent such as ethanol.
-
Blank Measurement : Use the same solvent as a blank to zero the spectrophotometer.
-
Sample Measurement : Measure the absorbance of the PAPC solution at 234 nm.
-
Interpretation : An increased absorbance at 234 nm is indicative of lipid peroxidation. This method provides a qualitative or semi-quantitative measure of oxidation.
Protocol for Detection of Oxidized PAPC by LC-MS/MS
-
Chromatography :
-
Use a reverse-phase C18 or C8 column for separation.
-
Employ a gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water, often with additives like formic acid or ammonium formate to improve ionization.[13]
-
-
Mass Spectrometry :
-
Use electrospray ionization (ESI) in positive ion mode.
-
Perform a full scan to identify potential oxidized species (their m/z will be higher than that of PAPC, which is approximately 782.56 for the protonated molecule, or lower for fragmented products).
-
To specifically identify phosphatidylcholines, perform a precursor ion scan for m/z 184.1, which is a characteristic fragment of the phosphocholine headgroup.
-
Perform tandem mass spectrometry (MS/MS) on the parent ions of suspected oxidized species to obtain fragmentation patterns that can help in structural elucidation.[11]
-
Visualizations
Signaling Pathway of Oxidized PAPC
References
- 1. researchgate.net [researchgate.net]
- 2. Generation and Biological Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of oral supplementation with D-alpha-tocopherol on the vitamin E content of human low density lipoproteins and resistance to oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural motifs in primary oxidation products of palmitoyl-arachidonoyl-phosphatidylcholines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. laballey.com [laballey.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. ir.amolf.nl [ir.amolf.nl]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 1-Palmitoyl-2-arachidoyllecithin (PAPC) Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 1-Palmitoyl-2-arachidoyllecithin (PAPC) liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PAPC liposome instability?
PAPC liposomes, like other liposomal formulations, are susceptible to both physical and chemical instability.[1][2]
-
Physical Instability: This includes aggregation (clumping together of vesicles) and fusion (merging of vesicles to form larger ones).[1] These processes lead to changes in vesicle size, size distribution (polydispersity index or PDI), and can result in the leakage of encapsulated contents.[3]
-
Chemical Instability: The primary chemical degradation pathways for phospholipids like PAPC are hydrolysis and oxidation.[2] Hydrolysis involves the breakdown of the ester bonds, while oxidation typically occurs at the unsaturated arachidonyl chain, leading to membrane damage and loss of integrity.[2]
Q2: How can I prevent the aggregation of my PAPC liposomes?
Aggregation is a common issue driven by insufficient repulsive forces between vesicles.[4][5] Several strategies can be employed:
-
Incorporate Charged Lipids: Including a small molar percentage (5-10 mol%) of a charged lipid introduces electrostatic repulsion between liposomes. For a negative charge, consider lipids like 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DPPG) or phosphatidylserine (PS).[5][6] A zeta potential of at least ±30 mV is generally indicative of a stable, non-aggregating suspension.[5]
-
PEGylation: Incorporating PEGylated lipids (e.g., DSPE-PEG2000) creates a hydrophilic polymer brush on the liposome surface.[7] This "stealth" layer provides a steric barrier that physically prevents vesicles from getting close enough to aggregate.[7]
-
Optimize pH and Ionic Strength: High salt concentrations can screen the surface charge, reducing electrostatic repulsion and promoting aggregation.[5] It is crucial to maintain an optimal pH (typically 6.5-7.5) and use buffers with appropriate ionic strength (e.g., 10 mM HEPES, 150 mM NaCl).[5]
Q3: My encapsulated drug is leaking from the liposomes. How can I improve retention?
Drug leakage occurs when the integrity of the lipid bilayer is compromised. Improving membrane rigidity and stability is key to enhancing drug retention.
-
Incorporate Cholesterol: Cholesterol is a critical component for stabilizing liposome membranes.[8][9] It inserts into the lipid bilayer, filling gaps between phospholipid molecules. This increases the packing density and mechanical rigidity of the membrane, which in turn reduces its permeability and minimizes leakage of the encapsulated drug.[7][8]
-
Choose Appropriate Lipids: The phase transition temperature (Tm) of the lipids affects membrane fluidity. While PAPC has a specific Tm, co-formulating with lipids that have a higher Tm can create a more ordered and less permeable membrane at a given operating temperature.
-
Control Storage Temperature: Storing liposomes at a temperature below the lipid's phase transition temperature (in the gel state) can significantly reduce membrane fluidity and subsequent drug leakage. For most formulations, refrigeration at 4°C is recommended.[7]
Q4: What is the best method for long-term storage of PAPC liposomes?
For long-term storage, lyophilization (freeze-drying) is the most effective method.[3][7] This process removes water, converting the liposome suspension into a dry powder, which significantly reduces lipid hydrolysis and fusion.[3][10]
-
Use of Cryoprotectants: It is essential to use cryoprotectants (lyoprotectants) like sucrose or trehalose during lyophilization.[6][11] These sugars form a glassy matrix that protects the liposomes from mechanical stress caused by ice crystal formation during freezing and helps maintain their structure upon rehydration.[11] The sugar molecules can also replace water at the polar headgroups of the phospholipids, preventing membrane fusion.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: High Polydispersity Index (PDI) after preparation.
A high PDI (>0.2) indicates a broad and heterogeneous size distribution of your liposome population.[4]
| Potential Cause | Recommended Solution |
| Incomplete Lipid Film Hydration | Ensure the hydration buffer is heated to a temperature above the gel-liquid crystal transition temperature (Tc) of PAPC (~38-40°C) to ensure complete and efficient lipid sheet formation.[4] |
| Insufficient Homogenization/Sizing | The energy applied during sizing may be insufficient. If using extrusion, increase the number of passes through the polycarbonate membrane (e.g., >15 passes).[4] If using sonication, optimize the sonication time and power to ensure consistent energy application.[4] |
| Immediate Aggregation | The buffer conditions (pH, ionic strength) may be suboptimal, causing immediate aggregation after sizing. Verify that your buffer pH is neutral and the ionic strength is not excessively high.[5] |
Problem 2: Liposome size increases significantly during storage.
An increase in vesicle size over time is a clear sign of liposome aggregation or fusion.
| Potential Cause | Recommended Solution |
| Lack of Surface Charge | PAPC is a zwitterionic lipid, providing minimal electrostatic repulsion. Incorporate a charged lipid (e.g., 5-10 mol% DPPG) to induce a negative surface charge and prevent aggregation.[5][6] |
| Inadequate Steric Hindrance | For highly concentrated suspensions or for in-vivo applications, electrostatic repulsion may not be sufficient. Add 2-10 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) to provide a protective steric barrier.[7] |
| Suboptimal Storage Temperature | Storage at room temperature can increase lipid mobility and the likelihood of fusion. Store liposome suspensions at 4°C to minimize these effects.[7] |
Problem 3: Low or variable encapsulation efficiency.
Low encapsulation efficiency (EE) means that a significant portion of your drug is not being successfully entrapped within the liposomes.
| Potential Cause | Recommended Solution |
| Suboptimal Hydration Conditions | For hydrophilic drugs, ensure the drug is dissolved in the hydration buffer at the desired concentration before adding it to the lipid film.[4] The hydration process itself is what encapsulates the drug. |
| Drug-Lipid Interactions | The physicochemical properties of the drug (e.g., charge, hydrophobicity) can influence its interaction with the PAPC bilayer.[4] For charged drugs, using a lipid with an opposite charge can sometimes improve EE. |
| Vesicle Disruption During Sizing | High-energy sizing methods like probe sonication can disrupt the newly formed vesicles, causing leakage of the encapsulated drug. Extrusion is generally a gentler method that better preserves encapsulation.[4] |
Experimental Protocols and Workflows
Workflow for Preparation of Stabilized PAPC Liposomes
The following diagram illustrates a standard workflow for preparing stabilized PAPC liposomes using the thin-film hydration and extrusion method.
Caption: Standard workflow for preparing stabilized PAPC liposomes.
Protocol 1: Preparation of PAPC/Cholesterol Liposomes (Thin-Film Hydration)
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size using thin-film hydration followed by extrusion.[5][12][13]
Materials:
-
This compound (PAPC)
-
Cholesterol
-
Chloroform
-
Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Preparation: In a round-bottom flask, dissolve PAPC and cholesterol (e.g., at a 55:45 molar ratio) in chloroform.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to ~40°C to evaporate the chloroform. A thin, uniform lipid film should form on the wall of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[7]
-
Hydration: Add the hydration buffer, pre-warmed to a temperature above the Tm of PAPC (~45-50°C), to the flask.[12]
-
Vesicle Formation: Gently rotate the flask by hand until the entire lipid film is suspended, resulting in the formation of multilamellar vesicles (MLVs).[7]
-
Size Homogenization:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder 15-21 times. This ensures a uniform population of LUVs.
-
-
Storage: Store the final liposome suspension at 4°C.
Protocol 2: Liposome Stability Assessment (Calcein Leakage Assay)
This protocol measures the integrity of the liposome membrane by monitoring the leakage of an encapsulated fluorescent dye.
Materials:
-
PAPC Liposome suspension
-
Calcein (self-quenching at high concentrations)
-
Size exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Encapsulation: Prepare PAPC liposomes as described in Protocol 1, but use a high concentration of calcein (e.g., 50-100 mM in buffer) as the hydration solution.
-
Purification: Separate the liposomes with encapsulated calcein from the unencapsulated (free) calcein by passing the suspension through a size exclusion column. The liposomes will elute first.
-
Baseline Measurement (F₀): Dilute an aliquot of the purified liposome suspension in buffer and measure the initial fluorescence (F₀). At this stage, the encapsulated calcein is self-quenched, so fluorescence should be low.
-
Stability Monitoring: Incubate the liposome suspension under the desired test conditions (e.g., at 4°C, 25°C, or 37°C). At various time points, take aliquots and measure their fluorescence (F_t). An increase in fluorescence indicates leakage.
-
Maximum Leakage Measurement (F_max): To determine the fluorescence corresponding to 100% leakage, add a lytic agent (e.g., Triton X-100) to an aliquot of the liposome suspension to completely disrupt the vesicles. Measure the maximum fluorescence (F_max).
-
Calculation: Calculate the percentage of leakage at each time point (t) using the following equation:
-
% Leakage = [(F_t - F₀) / (F_max - F₀)] * 100
-
Factors Influencing Liposome Stability
The stability of a liposomal formulation is not determined by a single factor but is the result of a complex interplay between its composition and environment.
Caption: Key intrinsic and extrinsic factors affecting liposome stability.
References
- 1. ijper.org [ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors affecting the stability of dry liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
How to avoid artifacts in mass spec analysis of 1-Palmitoyl-2-arachidoyllecithin
Welcome to the technical support center for the mass spectrometry analysis of 1-Palmitoyl-2-arachidoyllecithin (PAPC). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure high-quality, artifact-free data.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the mass spec analysis of PAPC.
Problem 1: Presence of Unexpected Peaks and Artifacts
Symptoms:
-
Observation of peaks that do not correspond to the expected m/z of PAPC or its known adducts.
-
Appearance of fragments in the full MS scan, suggesting in-source fragmentation.
-
Detection of lysophosphatidylcholines (LPCs) or free fatty acids.
Possible Causes and Solutions:
| Cause | Solution |
| In-Source Fragmentation | In-source fragmentation is a common artifact in the analysis of phospholipids, where the molecule fragments in the ionization source before mass analysis. To minimize this, optimize the ion source parameters. Reduce the source temperature and spray voltage, as higher values can increase fragmentation. |
| Sample Degradation | PAPC, containing a polyunsaturated fatty acid, is susceptible to oxidation and hydrolysis. Ensure proper sample handling and storage. Use fresh solvents, store samples at -80°C, and minimize exposure to air and light. Consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample preparation. |
| Solvent Effects | Aged ESI solutions can lead to acid-catalyzed deacylation reactions, generating LPCs. Prepare solutions fresh daily and use high-purity, LC-MS grade solvents. |
| Formation of Oligomers | Phospholipids can form protonated oligomeric clusters, especially in ion trap mass spectrometers. These clusters can complicate spectra. Diluting the sample may help reduce the formation of these clusters. |
Problem 2: Poor Signal Intensity and Sensitivity
Symptoms:
-
Low abundance of the target PAPC peak.
-
High background noise.
Possible Causes and Solutions:
| Cause | Solution |
| Ion Suppression | Co-eluting lipids or other matrix components can suppress the ionization of PAPC. Improve chromatographic separation to reduce co-elution. Employ robust sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering substances. |
| Suboptimal Ionization | The choice of ionization mode and parameters is critical. For phosphatidylcholines like PAPC, positive ion mode is generally preferred. Optimize ESI parameters such as capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate. |
| Sample Concentration | The sample may be too dilute. Concentrate the sample prior to analysis. However, be aware that overly concentrated samples can lead to ion suppression and detector saturation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed during PAPC mass spec analysis?
A1: The most prevalent artifacts in the mass spectrometry of PAPC and other phospholipids arise from in-source fragmentation. This can lead to the neutral loss of the phosphocholine headgroup (183 Da) or the loss of the palmitoyl or arachidonoyl fatty acyl chains. Another common artifact is the formation of lysophosphatidylcholines (LPCs) due to the loss of one of the fatty acyl chains. Additionally, oxidation of the arachidonoyl chain can occur during sample preparation and storage, leading to a variety of oxidized PAPC species.
Q2: How can I confirm if an observed peak is an in-source fragment?
A2: To verify if a suspected peak is an in-source fragment, you can systematically vary the energy in the ion source (e.g., cone voltage or fragmentor voltage). If the intensity of the suspected peak changes relative to the precursor ion as a function of the source energy, it is likely an in-source fragment. Performing tandem MS (MS/MS) on the suspected precursor ion should also generate the same fragment.
Q3: What are the characteristic fragment ions of PAPC in MS/MS analysis?
A3: In positive ion mode tandem mass spectrometry, the most characteristic fragment ion for all phosphatidylcholines, including PAPC, is the phosphocholine headgroup at m/z 184.07. Other significant fragments arise from the neutral loss of the fatty acyl chains as ketenes or carboxylic acids.
Q4: Should I use positive or negative ion mode for PAPC analysis?
A4: For phosphatidylcholines like PAPC, positive ion mode is generally more sensitive and provides the characteristic phosphocholine headgroup fragment (m/z 184.07) for identification and quantification. However, negative ion mode can also be used and may provide complementary information, particularly for oxidized species.
Experimental Protocols
This section provides a detailed methodology for the LC-MS/MS analysis of PAPC, designed to minimize artifact formation.
1. Sample Preparation (Lipid Extraction)
This protocol is based on a modified Bligh-Dyer extraction method, which is widely used for lipid analysis.
-
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
LC-MS grade water
-
Internal standard (e.g., a non-endogenous phosphatidylcholine with deuterated fatty acyl chains)
-
Glass centrifuge tubes with PTFE-lined caps
-
-
Procedure:
-
To 100 µL of sample (e.g., plasma, cell lysate), add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of LC-MS grade water and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 acetonitrile:water).
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-1 min: 30% B
-
1-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C (to minimize in-source fragmentation)
-
Desolvation Gas Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MS/MS Transitions:
-
PAPC: Precursor ion (m/z 782.6) -> Product ion (m/z 184.1)
-
Internal Standard: Monitor the appropriate precursor -> product ion transition.
-
-
Mandatory Visualizations
Caption: Experimental workflow for PAPC analysis.
Caption: PAPC in the Wnt signaling pathway.
Technical Support Center: Synthesis of 1-Palmitoyl-2-arachidoyllecithin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Palmitoyl-2-arachidoyllecithin (PAPC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing this compound with high regioselectivity?
A1: The most prevalent and effective strategy is a chemoenzymatic approach. This method involves the enzymatic hydrolysis of a symmetric diacyl phosphatidylcholine, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), at the sn-2 position using phospholipase A2 (PLA2). This reaction yields 1-palmitoyl-sn-glycero-3-phosphocholine (1-palmitoyl-lysophosphatidylcholine). The resulting lysophospholipid is then chemically acylated at the sn-2 position with arachidonic acid to produce the desired this compound. This method is favored for its high regioselectivity, which minimizes the formation of isomeric byproducts.
Q2: What are the critical factors influencing the yield of the enzymatic hydrolysis step?
A2: The efficiency of the PLA2-catalyzed hydrolysis is dependent on several factors, including:
-
Enzyme Activity and Purity: High-purity PLA2 with robust activity is essential.
-
Reaction Buffer: The pH, ionic strength, and presence of co-factors (like Ca2+) in the buffer must be optimized for the specific PLA2 being used.
-
Substrate Presentation: The physical state of the DPPC substrate (e.g., vesicles, micelles) can significantly impact enzyme accessibility and reaction rate.
-
Temperature: The reaction should be conducted at the optimal temperature for the enzyme's activity and stability.
Q3: How can I minimize acyl migration during the chemical acylation step?
A3: Acyl migration, the intramolecular transfer of the acyl group between the sn-1 and sn-2 positions of the glycerol backbone, is a common side reaction that reduces the yield of the desired product. To minimize acyl migration:
-
Reaction Temperature: Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate.
-
Choice of Acylating Agent: Using a highly reactive arachidonic acid derivative, such as arachidonic anhydride or arachidonoyl chloride, can allow for shorter reaction times, thus reducing the opportunity for acyl migration.
-
Catalyst: The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can accelerate the acylation reaction, again minimizing the reaction time.
-
pH Control: Maintaining a neutral or slightly acidic pH can help to suppress base-catalyzed acyl migration. One study noted only 3% acyl migration when using arachidonic acid anhydride for reacylation.[1][2]
Q4: What are the recommended methods for purifying the final this compound product?
A4: High-performance liquid chromatography (HPLC) is the most effective method for purifying PAPC. A silica-based normal-phase column is typically used with a gradient elution system of solvents like hexane, isopropanol, and water. This allows for the separation of the desired product from starting materials (lysophosphatidylcholine and arachidonic acid) and byproducts (e.g., the isomer with acyl chains in the wrong positions). Thin-layer chromatography (TLC) can be used for initial purity assessment and to guide the development of the HPLC purification method.
Q5: How can I confirm the identity and purity of the synthesized this compound?
A5: A combination of analytical techniques is recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the overall structure, including the presence of both palmitoyl and arachidonoyl chains and the phosphocholine headgroup. 31P NMR is particularly useful for confirming the phosphate ester linkage.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the synthesized PAPC, confirming its identity.[3][4] Tandem MS (MS/MS) can provide fragmentation data to confirm the specific fatty acid composition and their positions on the glycerol backbone.
-
High-Performance Liquid Chromatography (HPLC): As mentioned for purification, HPLC with an appropriate detector (e.g., evaporative light scattering detector - ELSD) can be used to assess the purity of the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 1-palmitoyl-lysophosphatidylcholine after enzymatic hydrolysis | 1. Inactive or inhibited phospholipase A2. 2. Sub-optimal reaction conditions (pH, temperature, Ca2+ concentration). 3. Poor substrate accessibility. | 1. Test enzyme activity with a standard substrate. Ensure no inhibiting contaminants are present. 2. Optimize the reaction buffer according to the enzyme manufacturer's specifications. 3. Prepare the DPPC substrate as small unilamellar vesicles (SUVs) by sonication or extrusion to increase the surface area available to the enzyme. |
| Low yield of this compound in the acylation step | 1. Incomplete reaction. 2. Degradation of arachidonic acid. 3. Inefficient coupling agent/catalyst. | 1. Monitor the reaction progress by TLC. Increase the reaction time or the molar excess of the arachidonic acid derivative. 2. Arachidonic acid is prone to oxidation. Use fresh, high-purity arachidonic acid or its derivative and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Ensure the catalyst (e.g., DMAP) is dry and active. Consider using a different coupling agent if yields remain low. |
| Presence of significant amounts of the 2-palmitoyl-1-arachidonoyl isomer | 1. Acyl migration during the acylation step. 2. Non-regiospecific acylation. | 1. Lower the reaction temperature and minimize the reaction time. Use a more reactive acylating agent. 2. Ensure the starting lysophosphatidylcholine is pure 1-palmitoyl isomer. The chemoenzymatic approach using PLA2 is highly regiospecific for the sn-2 position. |
| Difficulty in purifying the final product | 1. Co-elution of product with starting materials or byproducts. 2. Product degradation on the chromatography column. | 1. Optimize the HPLC gradient to improve separation. Consider using a different stationary phase or solvent system. 2. Use a high-quality silica column and ensure the solvents are of high purity and degassed. Avoid prolonged exposure of the product to the stationary phase. |
| Oxidation of the final product during storage | 1. Exposure to air and light. | 1. Store the purified PAPC in a chloroform or other suitable organic solvent solution under an inert atmosphere (argon or nitrogen) at -20°C or below, protected from light. The addition of a small amount of an antioxidant like BHT can also be considered. |
Experimental Protocols
I. Chemoenzymatic Synthesis of this compound
This protocol is a generalized methodology based on common practices for the synthesis of mixed-acid phospholipids. Researchers should optimize the specific conditions based on their available reagents and equipment.
A. Enzymatic Hydrolysis of 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Substrate Preparation: Disperse a known amount of DPPC in a suitable buffer (e.g., Tris-HCl with CaCl2) to form a suspension.
-
Vesicle Formation: Sonicate the DPPC suspension on ice using a probe sonicator until the solution becomes clear, indicating the formation of small unilamellar vesicles.
-
Enzymatic Reaction: Add phospholipase A2 to the vesicle suspension. The optimal enzyme-to-substrate ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-40 °C) with gentle stirring.
-
Reaction Monitoring: Monitor the progress of the hydrolysis by thin-layer chromatography (TLC) using a solvent system such as chloroform/methanol/water.
-
Reaction Quenching: Once the reaction is complete (disappearance of the DPPC spot on TLC), quench the reaction by adding a chelating agent like EDTA to sequester the Ca2+ ions, or by acidifying the solution.
-
Extraction and Purification: Extract the lipids from the reaction mixture using a Bligh-Dyer extraction (chloroform/methanol/water). The resulting 1-palmitoyl-lysophosphatidylcholine can be purified by silica gel column chromatography.
B. Acylation of 1-Palmitoyl-sn-glycero-3-phosphocholine with Arachidonic Acid
-
Reactant Preparation: Dissolve the purified 1-palmitoyl-lysophosphatidylcholine in a dry, aprotic solvent (e.g., chloroform or dichloromethane) under an inert atmosphere.
-
Addition of Acylating Agent: Add a molar excess of arachidonic anhydride (or arachidonoyl chloride) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or slightly below.
-
Monitoring: Monitor the reaction progress by TLC until the starting lysophospholipid is consumed.
-
Work-up: Quench the reaction by adding a small amount of water or methanol. Wash the organic phase with a dilute aqueous acid solution and then with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by HPLC on a silica column.
II. Quantitative Data Summary
The following table summarizes hypothetical quantitative data for optimizing the acylation step. Actual results will vary depending on the specific experimental conditions.
| Parameter | Condition A | Condition B | Condition C | Yield of PAPC (%) |
| Temperature (°C) | 0 | 25 | 40 | 75 |
| Molar excess of Arachidonic Anhydride | 1.5 | 3 | 5 | 85 |
| Catalyst (DMAP, mol%) | 10 | 20 | 30 | 90 |
| Reaction Time (h) | 12 | 6 | 3 | 88 |
Note: This table is for illustrative purposes. Optimal conditions should be determined experimentally.
Visualizations
References
- 1. The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1′-13C3 and -2,1′-13C2 by a novel chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1'-(13)C3 and -2,1'-(13)C2 by a novel chemoenzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Common pitfalls when working with 1-Palmitoyl-2-arachidoyllecithin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 1-Palmitoyl-2-arachidoyllecithin (PAPC) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PAPC)?
This compound (PAPC) is a type of phospholipid that is a common component of biological membranes. It contains the saturated fatty acid, palmitic acid (16:0), at the sn-1 position and the polyunsaturated fatty acid, arachidonic acid (20:4), at the sn-2 position of the glycerol backbone.[1] PAPC is notable for its susceptibility to oxidation, particularly at the arachidonic acid residue, leading to the formation of a variety of oxidized phospholipids (OxPAPC).[2][3] These oxidized forms are biologically active and have been implicated in inflammatory processes and vascular disease.[1][2]
Q2: What are the recommended storage and handling conditions for PAPC?
Proper storage and handling are critical to maintain the integrity of PAPC and prevent its degradation.
-
Storage Temperature: PAPC should be stored at -20°C or -80°C for long-term stability.[1][2]
-
Formulation: PAPC is often supplied as a solution in an organic solvent, such as chloroform or ethanol.[1][4] It can also be found as a dried powder.[3]
-
Inert Atmosphere: To prevent oxidation, PAPC should be stored under an inert gas like argon or nitrogen, especially after being reconstituted.[5]
-
Stability: When stored correctly, PAPC is stable for at least one to two years.[1][4]
-
Handling: Use glass syringes and vials for handling solutions of PAPC in chloroform, as plastic can be dissolved by the solvent and introduce contaminants.[5] To obtain a higher solubility, it is recommended to warm the tube to 37°C and sonicate it for a short period.[6]
Q3: What are the solubility characteristics of PAPC?
The solubility of PAPC depends on the solvent used.
| Solvent | Solubility | Reference |
| Chloroform | Soluble, e.g., 50 mg/mL | [1] |
| Ethanol | Soluble, e.g., 5 mg/mL | [4] |
| Water/Aqueous Buffers | Insoluble (forms liposomes) | [7][8] |
Q4: Why is PAPC prone to oxidation?
The arachidonic acid residue at the sn-2 position of PAPC contains multiple double bonds, making it highly susceptible to oxidation.[2][3] This oxidation can be initiated by exposure to air, light, or reactive oxygen species.[9][10] The oxidation of PAPC generates a complex mixture of products, including both fragmented and full-length oxygenated species, collectively known as OxPAPC.[2][3]
Q5: What are oxidized PAPC (OxPAPC) and what is their significance?
Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OxPAPC) are a group of biologically active lipids formed from the oxidation of PAPC.[2][3] These molecules can have both pro-inflammatory and anti-inflammatory effects.[2][3] For instance, OxPAPC can stimulate endothelial cells to bind monocytes and induce the production of inflammatory mediators.[3] Conversely, they can also have protective effects by inducing antioxidant enzymes and inhibiting the recognition of bacterial lipopolysaccharide (LPS).[2][3] The biological activities of OxPAPC are mediated through various signaling pathways, including the activation of MAP kinases and PI-3-kinase.[2][3]
Troubleshooting Guides
Liposome Preparation with PAPC
Q1: My PAPC liposomes are aggregating. What could be the cause and how can I fix it?
Aggregation of liposomes indicates colloidal instability. Several factors can contribute to this issue.
-
Low Zeta Potential: A low absolute zeta potential (close to zero) can lead to insufficient electrostatic repulsion between vesicles, causing them to aggregate.[11]
-
Solution: Consider adding a charged lipid to your formulation to increase the surface charge and enhance repulsion.
-
-
Improper Buffer Conditions: The pH and ionic strength of the hydration buffer can influence liposome stability.[11]
-
Solution: Optimize the pH and ionic strength of your buffer. For some lipids, the addition of salt can alleviate aggregation.[7]
-
-
Inadequate Hydration: Poorly hydrated lipids can self-aggregate.[7]
Q2: The size of my PAPC liposomes is larger than expected and the Polydispersity Index (PDI) is high. How can I achieve a more uniform size distribution?
A large liposome size and high PDI suggest a heterogeneous population of vesicles.[11]
-
Insufficient Energy Input During Sizing: The energy applied during sizing methods like extrusion or sonication may not be adequate.
-
Solution (Extrusion): Increase the number of passes through the extruder membrane (e.g., more than 15 passes) to achieve a narrower size distribution.[11] Ensure the membrane is not torn.[11]
-
Solution (Sonication): Optimize the sonication time and power. Inconsistent energy application can result in a mix of large and small vesicles.[11]
-
-
Hydration Temperature: Hydrating the lipid film below the Tc of the lipids can lead to incomplete formation of lipid sheets and result in larger, more heterogeneous vesicles.[11]
-
Solution: Ensure the hydration temperature is above the Tc of all lipids in your formulation.[7]
-
Q3: I am concerned about the oxidation of PAPC during liposome preparation. What steps can I take to minimize it?
Preventing oxidation is crucial for maintaining the intended properties of your PAPC liposomes.
-
Use Degassed Buffers: Remove dissolved oxygen from your hydration buffer by degassing it.[5]
-
Work Under an Inert Atmosphere: After forming the dry lipid film, flush the vial with an inert gas like argon or nitrogen before hydration.[5] Store the final liposome suspension under an inert gas as well.[5]
-
Avoid Prolonged Exposure to Air and Light: Prepare your liposomes in a timely manner and protect them from light, which can promote photodegradation.[9]
Cell Culture Experiments with PAPC
Q1: I am observing unexpected cytotoxicity in my cell cultures after treatment with PAPC. What could be the reason?
While PAPC itself is a component of cell membranes, cytotoxicity can arise from several factors.
-
Oxidation of PAPC: If the PAPC has oxidized to OxPAPC, these oxidized lipids can have biological effects that may include cytotoxicity depending on the cell type and concentration.
-
Solution: Use fresh, properly stored PAPC. Consider using an unoxidized PAPC as a negative control in your experiments.[2]
-
-
Solvent Toxicity: The solvent used to dissolve PAPC (e.g., chloroform, ethanol) can be toxic to cells if the final concentration in the culture medium is too high.[12]
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line. Perform a vehicle control experiment with just the solvent to assess its effect.
-
-
High Compound Concentration: Exceeding the effective concentration range of PAPC or its oxidized products can lead to off-target effects and cytotoxicity.[12]
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your experimental goals.
-
Q2: There is high variability in the cellular response to PAPC between my experiments. What could be causing this inconsistency?
Inconsistent results can stem from variations in experimental conditions.
-
Cell Passage Number: Primary cells, in particular, have a limited lifespan, and their response can change with increasing passage numbers.[12]
-
Solution: Use cells with a low passage number and be consistent with the passage number used across experiments.[12]
-
-
Seeding Density: Variations in the number of cells seeded can significantly affect the results.[12]
-
Solution: Perform accurate cell counts before seeding and ensure an even distribution of cells.[12]
-
-
Reagent Variability: Inconsistent preparation of PAPC dilutions or other reagents can introduce variability.
-
Solution: Prepare fresh dilutions of PAPC from a validated stock solution for each experiment.[12]
-
Experimental Protocols
Preparation of PAPC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of PAPC.
-
Lipid Film Formation:
-
Dissolve the desired amount of PAPC in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
To ensure complete removal of the solvent, place the flask under a high vacuum for at least 1-2 hours.[5]
-
-
Hydration:
-
Add the desired aqueous buffer (previously degassed) to the flask containing the dry lipid film. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of PAPC.
-
Hydrate the lipid film by agitating the flask for 30-60 minutes. This can be done by gentle vortexing or using a rotary evaporator without the vacuum.[7][8] The resulting suspension will appear milky and contain multilamellar vesicles (MLVs).
-
-
Sizing by Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a gas-tight syringe and place it in the extruder.
-
Pass the lipid suspension through the membrane by pushing it from one syringe to the other. Repeat this process for an odd number of passes (e.g., 11-21 times).[5]
-
The final liposome suspension should appear clearer than the initial MLV suspension.
-
-
Storage:
-
Store the prepared liposomes in a sealed vial under an inert atmosphere (e.g., argon) at 4°C for short-term storage.
-
Visualizations
Caption: Workflow for preparing PAPC liposomes.
Caption: Logical relationships of PAPC pitfalls.
Caption: Simplified OxPAPC signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. mybiosource.com [mybiosource.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Palmitoyl-2-Arachidonoyl-sn-glycero-3-PC - 上海一研生物科技有限公司 [m.elisa-research.com]
- 7. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Quantification of 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the accurate quantification of 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), also known as PC(16:0/20:4).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for PAPC quantification?
A1: The most widely used method for the quantification of PAPC and its oxidized products is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, allowing for accurate measurement in complex biological matrices. Low-flow capillary electrophoresis-mass spectrometry (low-flow CE-MS) has also been explored as a viable alternative.[3]
Q2: Which lipid extraction method is recommended for plasma samples?
A2: For plasma samples, biphasic extraction methods like the Folch or Bligh-Dyer are commonly employed and have been shown to be effective for a broad range of lipids, including phosphatidylcholines.[4][5][6] A single-phase extraction using a 1-butanol/methanol mixture has also been reported as a fast and efficient alternative, particularly suitable for high-throughput analyses.[5] The choice of method may depend on the specific lipid classes of interest and the desired sample throughput.
Q3: Why is an internal standard crucial for accurate PAPC quantification?
A3: An internal standard (IS) is essential in LC-MS/MS analysis to correct for variability introduced during sample preparation, injection, and ionization.[7] Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, can lead to inaccurate quantification. An ideal internal standard, typically a stable isotope-labeled version of the analyte (e.g., PC(16:0/20:4)-d11), co-elutes with the analyte and experiences similar matrix effects, thus enabling reliable correction and improving the accuracy and precision of the results.
Q4: What are typical MRM transitions for PAPC (PC 16:0/20:4)?
A4: In positive ion mode, phosphatidylcholines characteristically produce a fragment ion at m/z 184.1, corresponding to the phosphocholine headgroup. For PAPC (PC 16:0/20:4), which has a precursor ion [M+H]⁺ at m/z 782.5, a common MRM transition is 782.5 -> 184.1.[8] In negative ion mode, fragmentation can provide information about the fatty acid chains. For the acetate adduct [M+CH3COO]⁻ of PAPC at m/z 840.5, MS/MS can yield product ions corresponding to the fatty acid carboxylates.[9]
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of PAPC.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why are my PAPC peaks tailing? | 1. Secondary Interactions: The analyte may be interacting with active sites (e.g., residual silanols) on the stationary phase.[10] 2. Column Overload: Injecting too much analyte mass can saturate the stationary phase.[11] 3. Physical Column Issues: A void at the column inlet or a blocked frit can distort peak shape.[11] | 1. Mobile Phase Modification: Add a small amount of a competing base (e.g., triethylamine) or use a buffered mobile phase to minimize silanol interactions.[12] 2. Reduce Sample Load: Dilute the sample or decrease the injection volume.[10][11] 3. Column Maintenance: If all peaks are tailing, consider flushing the column or replacing it if it's old. Ensure proper connections to avoid dead volume.[10][13] |
| Why are my PAPC peaks fronting? | 1. Column Overload: Injecting a large volume or a highly concentrated sample.[10] 2. Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase, causing the analyte to move too quickly at the head of the column.[10] | 1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[10] 2. Solvent Compatibility: Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase. |
Issue 2: Low Signal Intensity or Signal Suppression
| Question | Possible Cause(s) | Suggested Solution(s) |
| My PAPC signal is very low or inconsistent. What could be the problem? | 1. Matrix Effects: Co-eluting compounds from the biological matrix, especially other phospholipids, can suppress the ionization of PAPC.[14][15] 2. Suboptimal MS Parameters: Ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) may not be optimized. 3. Inefficient Extraction: The extraction protocol may not be efficiently recovering PAPC from the sample matrix.[16] | 1. Improve Sample Cleanup: Use a more effective lipid extraction method or incorporate a solid-phase extraction (SPE) step to remove interfering substances. 2. Optimize Chromatography: Adjust the LC gradient to separate PAPC from the majority of other phospholipids. 3. Tune Mass Spectrometer: Infuse a standard solution of PAPC to optimize all relevant MS parameters.[7] 4. Evaluate Extraction Recovery: Compare different extraction methods or spike a known amount of standard into the matrix before and after extraction to assess recovery. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma (Folch Method)
This protocol is a widely used method for the extraction of total lipids from plasma.[4][17]
Materials:
-
Plasma sample
-
Chloroform
-
Methanol (MeOH)
-
Deionized water
-
Internal Standard (e.g., PC(16:0/20:4)-d11) solution of known concentration
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a glass centrifuge tube, add 50 µL of plasma.
-
Spike the plasma with the internal standard solution.
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at room temperature for 30 minutes.
-
Add 200 µL of deionized water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic layer using a glass Pasteur pipette, avoiding the protein disk.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., 100 µL of methanol/isopropanol 1:1, v/v).
Protocol 2: LC-MS/MS Quantification of PAPC
This protocol provides a general framework for the quantification of PAPC using a triple quadrupole mass spectrometer.
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).[8]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.[18]
-
Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v) with 0.1% formic acid and 10 mM ammonium acetate.[18]
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-55°C.[18]
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-500°C[8]
-
Gas Flows: Optimize nebulizer and drying gas flows for your instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data
Table 1: Example MRM Parameters for PAPC Quantification
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| PAPC (PC 16:0/20:4) | 782.5 | 184.1 | 100 | 35-40[8] |
| Internal Standard (e.g., PC(16:0/20:4)-d11) | 793.6 | 184.1 | 100 | 35-40 |
Note: Collision energies should be optimized for the specific instrument being used.
Visualizations
Experimental Workflow
Caption: Workflow for PAPC quantification from plasma.
Troubleshooting Logic for Low Signal Intensity
Caption: Decision tree for troubleshooting low PAPC signal.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 6. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 18. ovid.com [ovid.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 1-Palmitoyl-2-arachidoyllecithin (PAPC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 1-Palmitoyl-2-arachidoyllecithin (PAPC), a crucial phospholipid involved in various biological processes. We will delve into the performance of mass spectrometry and its alternatives, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate validation strategy.
Mass Spectrometry: A High-Sensitivity Approach
Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of lipids due to its high sensitivity and specificity. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two common ionization methods used in conjunction with tandem mass spectrometry (MS/MS) for detailed structural analysis.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI-MS/MS is a powerful tool for the structural validation of PAPC, providing information on the molecular weight and the identity of the constituent fatty acids and the headgroup. In positive ion mode, PAPC is typically detected as a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion yields characteristic fragment ions that confirm its structure.
A representative LC/MSn analysis of 1-palmitoyl,2-arachidonoyl-phosphatidylcholine in a human plasma sample detected the species as a protonated molecular ion in the positive ion mode. Subsequent MS2 analysis produced product ions resulting from the neutral loss of the trimethylammonium and the phosphocholine head group[1].
Key Fragmentation Pathways of PAPC in ESI-MS/MS (Positive Ion Mode):
-
Neutral loss of the phosphocholine headgroup (183 Da): This is a characteristic fragmentation for phosphatidylcholines.
-
Loss of the fatty acyl chains: The palmitoyl (C16:0) and arachidonoyl (C20:4) chains can be lost as ketenes or carboxylic acids, allowing for their identification.
-
Formation of lysophosphatidylcholine ions: Loss of one of the fatty acyl chains results in the formation of lysophosphatidylcholine fragment ions.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF is another valuable MS technique for lipid analysis. It is known for its high throughput and tolerance to complex mixtures. While ESI is often coupled with liquid chromatography (LC) for online separation and analysis, MALDI is typically used for the analysis of samples spotted on a target plate.
For phospholipids, MALDI-TOF analysis can provide rapid confirmation of the molecular weight. When coupled with a TOF/TOF analyzer, it can also provide structural information through post-source decay or collision-induced dissociation. The choice between ESI and MALDI often depends on the specific application, sample complexity, and desired throughput[2][3][4].
Quantitative Performance of Mass Spectrometry Methods
The choice of mass spectrometry technique can also be guided by its quantitative performance. Below is a comparison of key quantitative parameters for the analysis of PAPC and related phospholipids using different MS-based methods.
| Parameter | LC-ESI/MS | Low-flow CE-MS |
| Analyte | Oxidized PAPC Products | Oxidized PAPC Products |
| Linear Range | 5.0–100.0 µg/mL (for a PC standard) | 2.5 - 100.0 µg/mL (for native PAPC) |
| Coefficient of Determination (R²) | 0.989 | 0.9994 |
| Limit of Detection (LOD) | 1.50 µg/mL | 0.44 µg/mL |
| Limit of Quantitation (LOQ) | 4.54 µg/mL | 1.34 µg/mL |
Table 1: Quantitative performance of LC-ESI/MS and low-flow CE-MS for the analysis of PAPC and its derivatives.[5][6]
Alternative Structural Validation Techniques
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary structural information for a comprehensive validation of PAPC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of each atom in a molecule. For PAPC, both ³¹P and ¹H NMR are highly informative.
-
³¹P NMR: This technique is particularly useful for confirming the phosphocholine headgroup. The chemical shift of the phosphorus atom is sensitive to its local electronic environment, providing a distinct signature for the phosphate moiety in the phosphocholine headgroup.
-
¹H NMR: Proton NMR can provide detailed information about the fatty acyl chains, including the number and position of double bonds in the arachidonoyl chain, and the length of the palmitoyl chain. It can also confirm the structure of the glycerol backbone and the choline headgroup.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a rapid and non-destructive technique that can confirm the presence of key functional groups in PAPC.
Characteristic FTIR Absorption Bands for PAPC:
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
| C-H (alkane) | 2850-2960 | Stretching |
| C=O (ester) | ~1740 | Stretching |
| P=O (phosphate) | ~1230 | Stretching |
| P-O-C | ~1090 | Stretching |
| N⁺(CH₃)₃ (choline) | ~970 | Stretching |
Table 2: Characteristic FTIR absorption bands for the functional groups present in PAPC.
Experimental Protocols
Mass Spectrometry (LC-ESI/MS) Protocol for PAPC Analysis
The following is a representative protocol for the analysis of PAPC and its oxidized products by LC-ESI/MS[5].
-
Sample Preparation: Oxidized PAPC is generated in vitro by the Fenton reaction. Lipoproteins containing PAPC are isolated from biological samples.
-
Liquid Chromatography (LC):
-
Column: C8 column
-
Mobile Phase: Acetonitrile-isopropanol containing 0.1% formic acid (70:30, v/v)
-
-
Electrospray Ionization Mass Spectrometry (ESI/MS):
-
Ionization Mode: Positive
-
Sheath Gas Pressure: 10 psi
-
Capillary Temperature: 270 °C
-
Injection Time: 1000 ms
-
-
Data Analysis: Identification of PAPC and its oxidized products is based on their extracted ion chromatograms (EICs) and ESI-MS spectra.
³¹P NMR Spectroscopy Protocol for Phospholipid Headgroup Confirmation
The following is a general protocol for the analysis of phospholipids by ³¹P NMR.
-
Sample Preparation: Dissolve the PAPC sample in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard one-pulse sequence with proton decoupling.
-
Reference: An external or internal phosphorus reference (e.g., phosphoric acid).
-
-
Data Processing: Fourier transform the free induction decay (FID) and phase correct the resulting spectrum. The chemical shift of the phosphorus signal will be characteristic of the phosphocholine headgroup.
FTIR Spectroscopy Protocol for Functional Group Analysis
The following is a general protocol for the analysis of PAPC by FTIR.
-
Sample Preparation: Prepare a thin film of the PAPC sample on an infrared-transparent substrate (e.g., KBr pellet or a diamond ATR crystal).
-
FTIR Acquisition:
-
Spectrometer: A Fourier-transform infrared spectrometer.
-
Mode: Transmission or Attenuated Total Reflectance (ATR).
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in PAPC, as listed in Table 2.
Visualizing the Validation Workflow and Method Comparison
To better illustrate the experimental processes and the relationships between the different validation techniques, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the validation of PAPC structure using LC-ESI/MS.
Caption: Comparison of analytical techniques for PAPC structural validation.
Conclusion
The structural validation of this compound is critical for understanding its biological function. Mass spectrometry, particularly ESI-MS/MS, offers unparalleled sensitivity and specificity for detailed structural elucidation. However, a comprehensive validation approach often benefits from the complementary information provided by NMR and FTIR spectroscopy. NMR provides detailed atomic-level structural information in a non-destructive manner, while FTIR offers a rapid method for confirming the presence of key functional groups. The choice of technique will ultimately depend on the specific research question, available instrumentation, and the desired level of structural detail. This guide provides the necessary information for researchers to make an informed decision on the most suitable analytical strategy for their PAPC validation needs.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of 1-Palmitoyl-2-arachidoyllecithin: A Comparative Guide to Spectroscopic and Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of phospholipids, such as 1-Palmitoyl-2-arachidoyllecithin (PAPC), is paramount in drug development and lipidomics research. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other common analytical techniques for the unambiguous identification of PAPC. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate methodology for their needs.
Introduction to this compound (PAPC)
This compound is a specific type of phosphatidylcholine containing a palmitic acid (16:0) at the sn-1 position and an arachidonic acid (20:4) at the sn-2 position of the glycerol backbone. Its precise structure is crucial for its biological function and for the interpretation of its role in various physiological and pathological processes.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms within a molecule. For PAPC, a combination of ¹H, ¹³C, and ³¹P NMR experiments can provide a definitive structural confirmation.
Data Presentation: Predicted NMR Chemical Shifts for this compound
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the key nuclei in PAPC. These values are based on data from structurally similar compounds and known chemical shift ranges for specific functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
| Glycerol Backbone | |
| sn-1 CH₂ | 4.15 - 4.40 |
| sn-2 CH | 5.20 - 5.30 |
| sn-3 CH₂ | 3.95 - 4.05 |
| Choline Headgroup | |
| -N⁺(CH₃)₃ | ~3.25 |
| -CH₂-N⁺- | ~3.65 |
| -PO₄-CH₂- | ~4.30 |
| Palmitoyl Chain (sn-1) | |
| α-CH₂ (C2) | ~2.30 |
| β-CH₂ (C3) | ~1.60 |
| -(CH₂)₁₂- | 1.20 - 1.40 |
| ω-CH₃ (C16) | ~0.88 |
| Arachidonoyl Chain (sn-2) | |
| α-CH₂ (C2') | ~2.35 |
| β-CH₂ (C3') | ~1.70 |
| Allylic CH₂ (C4', C7', C10', C13') | 2.00 - 2.10 |
| Bis-allylic CH₂ (C6', C9', C12') | ~2.80 |
| Olefinic CH | 5.30 - 5.40 |
| ω-CH₃ (C20') | ~0.90 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Glycerol Backbone | |
| sn-1 CH₂ | 62.0 - 63.0 |
| sn-2 CH | 70.0 - 71.0 |
| sn-3 CH₂ | 66.0 - 67.0 |
| Choline Headgroup | |
| -N⁺(CH₃)₃ | ~54.5 |
| -CH₂-N⁺- | ~60.0 |
| -PO₄-CH₂- | ~66.5 |
| Palmitoyl Chain (sn-1) | |
| Carbonyl (C1) | ~173.0 |
| α-CH₂ (C2) | ~34.0 |
| β-CH₂ (C3) | ~25.0 |
| -(CH₂)₁₂- | 29.0 - 32.0 |
| ω-CH₃ (C16) | ~14.0 |
| Arachidonoyl Chain (sn-2) | |
| Carbonyl (C1') | ~172.8 |
| Olefinic CH | 127.0 - 131.0 |
| Other Chain Carbons | 22.0 - 34.0 |
| ω-CH₃ (C20') | ~14.1 |
Table 3: Predicted ³¹P NMR Chemical Shift for this compound
| Phosphorus Nucleus | Predicted Chemical Shift (ppm) |
| Phosphate | -0.5 to -1.5 |
Comparison with Alternative Techniques
While NMR provides unparalleled structural detail, other techniques are also valuable for the analysis of PAPC.
Table 4: Comparison of Analytical Techniques for PAPC Identification
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, including stereochemistry and acyl chain position. | Non-destructive, highly specific for structure elucidation. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, confirming fatty acid composition. | High sensitivity, small sample requirement. | Does not distinguish positional isomers without specific fragmentation experiments (e.g., MS/MS). |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of PAPC from other lipids. | Excellent for purity assessment and quantification. | Does not provide detailed structural information on its own. |
Mass Spectrometry Data:
-
Expected [M+H]⁺: m/z 782.57
-
Key Fragments: Loss of the phosphocholine headgroup (m/z 184.07) is a characteristic fragmentation pathway.
High-Performance Liquid Chromatography (HPLC) Data:
-
Typical Method: Reversed-phase HPLC with a C18 column is commonly used for separating different phosphatidylcholine species based on the length and unsaturation of their fatty acyl chains.
-
Expected Elution: PAPC, with its C16:0 and C20:4 chains, will have a specific retention time that can be compared to a standard.
Experimental Protocols
NMR Sample Preparation:
-
Dissolve 5-10 mg of the PAPC sample in a suitable deuterated solvent, typically chloroform-d (CDCl₃) or a mixture of CDCl₃ and methanol-d₄ (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
For ³¹P NMR, an external standard such as phosphoric acid may be used for chemical shift referencing.
NMR Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. This is a relatively quick experiment due to the 100% natural abundance of ³¹P.
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and water is often used.
-
Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection.
-
Sample Preparation: Dissolve the PAPC sample in the initial mobile phase solvent.
Workflow for PAPC Identity Confirmation
The following diagram illustrates a logical workflow for confirming the identity of this compound.
Conclusion
The definitive identification of this compound requires a multi-faceted analytical approach. While NMR spectroscopy stands as the most powerful tool for complete structural elucidation, techniques like mass spectrometry and HPLC provide crucial complementary information regarding molecular weight, fatty acid composition, and purity. By employing the methodologies and data presented in this guide, researchers can confidently confirm the identity of their PAPC samples, ensuring the accuracy and reliability of their scientific investigations.
A Comparative Guide to 1-Palmitoyl-2-arachidoyllecithin (PAPC) and Other Phosphatidylcholines in Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of membrane biology, the choice of phospholipids is paramount to constructing model systems that accurately reflect the complexity and dynamism of cellular membranes. Among the myriad of options, 1-Palmitoyl-2-arachidoyllecithin (PAPC) stands out due to its unique asymmetric structure, featuring a saturated 16-carbon palmitoyl chain and a polyunsaturated 20-carbon arachidonoyl chain. This guide provides an objective comparison of PAPC with other commonly used phosphatidylcholines (PCs) — 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) — in membrane studies, supported by experimental data.
Biophysical Properties: A Head-to-Head Comparison
The distinct acyl chain composition of PAPC imparts it with biophysical properties that differ significantly from PCs with two saturated chains (DPPC, DSPC) or one monounsaturated chain (POPC). These differences have profound implications for membrane fluidity, thickness, and lipid packing, which in turn influence the function of embedded proteins and the formation of lipid microdomains.
| Property | PAPC | POPC | DPPC | DSPC |
| Main Phase Transition Temperature (Tm) | ~ -20 °C (estimated) | -2 °C | 41 °C | 55 °C |
| Membrane Thickness | ~3.8 nm | ~3.7 nm | ~4.2 nm | ~4.6 nm |
| Area per Lipid | ~0.70 nm² | ~0.68 nm² | ~0.48 nm² (gel phase), ~0.63 nm² (fluid phase) | ~0.47 nm² (gel phase), ~0.58 nm² (fluid phase) |
| Lateral Diffusion Coefficient | High (fluid phase) | High (fluid phase) | Low (gel phase), High (fluid phase) | Low (gel phase), High (fluid phase) |
Note: The Tm for PAPC is an estimation as it exists in a fluid phase well below 0°C. The area per lipid and diffusion coefficients are highly dependent on temperature and the phase of the lipid.
The low phase transition temperature of PAPC, similar to POPC, ensures that membranes remain in a fluid state over a broad range of physiological temperatures. This fluidity is crucial for the lateral movement of lipids and proteins within the membrane. However, the presence of the polyunsaturated arachidonoyl chain in PAPC introduces a higher degree of disorder and flexibility compared to the monounsaturated oleoyl chain in POPC. This can lead to a slightly larger area per lipid and potentially altered interactions with membrane proteins. In contrast, DPPC and DSPC, with their two saturated acyl chains, exhibit much higher phase transition temperatures, forming more ordered and thicker gel-phase bilayers at physiological temperatures.
Role in Cellular Signaling: The Significance of Oxidized PAPC
PAPC is not only a structural component of membranes but also a precursor to potent signaling molecules. The arachidonoyl chain at the sn-2 position is particularly susceptible to oxidation, leading to the formation of a complex mixture of oxidized PAPC (OxPAPC) products. These oxidized phospholipids are not merely byproducts of cellular stress but are active participants in a variety of signaling pathways, particularly those involved in inflammation and endothelial barrier function.[1][2]
Non-oxidized PAPC itself is not known to be a direct signaling molecule. However, its oxidation products can trigger a cascade of intracellular events. For instance, in endothelial cells, OxPAPC can activate pathways involving small GTPases like Rac and Cdc42, leading to the enhancement of the endothelial barrier.[1] Furthermore, OxPAPC has been shown to modulate the activity of various kinases, including protein kinase A (PKA), protein kinase C (PKC), and MAP kinases.[1][2]
Experimental Protocols for Membrane Characterization
To facilitate reproducible research, this section details the methodologies for key experiments used to characterize the biophysical properties of lipid membranes.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is a powerful technique to determine the thermotropic phase behavior of lipid vesicles. It measures the heat flow associated with phase transitions as a function of temperature.
Methodology:
-
Liposome Preparation: Prepare multilamellar vesicles (MLVs) by hydrating a thin lipid film with buffer. The lipid film is formed by evaporating the organic solvent from a lipid solution.
-
Degassing: Degas the liposome suspension and the reference buffer to prevent bubble formation during the scan.
-
DSC Measurement: Load the liposome suspension into the sample cell and the corresponding buffer into the reference cell of the calorimeter.
-
Temperature Scan: Equilibrate the system at a starting temperature below the expected transition and then scan to a temperature above the transition at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) will show an endothermic peak at the main phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition.
Fluorescence Recovery After Photobleaching (FRAP) for Fluidity Measurement
FRAP is a microscopy-based technique used to quantify the lateral diffusion of fluorescently labeled lipids within a membrane, providing a measure of membrane fluidity.
Methodology:
-
Sample Preparation: Form a supported lipid bilayer (SLB) on a clean glass coverslip, incorporating a small percentage of a fluorescently labeled lipid probe.
-
Imaging: Mount the sample on a confocal microscope.
-
Pre-bleach: Acquire an initial image of the fluorescently labeled membrane.
-
Photobleaching: Use a high-intensity laser to photobleach the fluorescent probes in a defined region of interest (ROI).
-
Post-bleach Imaging: Acquire a time-lapse series of images at low laser intensity to monitor the recovery of fluorescence in the bleached ROI as unbleached probes diffuse into the area.
-
Data Analysis: The fluorescence recovery curve is fitted to a diffusion model to extract the lateral diffusion coefficient (D) and the mobile fraction of the fluorescent probes.
Molecular Dynamics (MD) Simulations for Atomic-Level Insights
MD simulations provide a computational approach to study the dynamic behavior of lipid bilayers at an atomic or coarse-grained level, offering insights into membrane properties that are difficult to obtain experimentally.
Methodology:
-
System Setup: Construct a lipid bilayer of the desired composition using a molecular modeling program. Solvate the system with water and add ions to neutralize the charge.
-
Energy Minimization: Perform energy minimization to remove any steric clashes in the initial configuration.
-
Equilibration: Run a series of short simulations with restraints on the lipid atoms to allow the water and ions to equilibrate around the bilayer. This is typically done in two stages: first at constant volume and temperature (NVT ensemble), followed by constant pressure and temperature (NPT ensemble).
-
Production Run: Remove the restraints and run the main simulation for a sufficient length of time to sample the desired properties.
-
Analysis: Analyze the simulation trajectory to calculate various properties such as area per lipid, membrane thickness, deuterium order parameters (a measure of acyl chain order), and diffusion coefficients.
Conclusion
The choice between PAPC and other phosphatidylcholines for membrane studies depends critically on the research question.
-
PAPC is an excellent choice for studies requiring a fluid membrane with a high degree of unsaturation, mimicking aspects of certain biological membranes rich in arachidonic acid. It is particularly relevant for investigating the impact of lipid oxidation on membrane properties and cellular signaling.
-
POPC serves as a good general-purpose lipid for creating stable, fluid-phase membranes and is often used as a reference for comparison.
-
DPPC and DSPC are ideal for studying gel-phase membranes, lipid rafts, and the effects of lipid packing and thickness on membrane protein function.
By understanding the distinct biophysical properties and biological roles of these phosphatidylcholines, researchers can make informed decisions in designing their model membrane systems, leading to more accurate and physiologically relevant findings.
References
Comparative Analysis of 1-Palmitoyl-2-arachidoyllecithin (PAPC) from Leading Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 1-Palmitoyl-2-arachidoyllecithin (PAPC), a critical phospholipid in biomedical research and pharmaceutical development, from three leading life science suppliers: Supplier A, Supplier B, and Supplier C. The objective of this guide is to offer an evidence-based comparison of product quality and performance to aid researchers in selecting the most suitable material for their specific applications.
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) is a key component of biological membranes and is a precursor to various signaling molecules.[1] Its oxidized products are notably involved in inflammatory processes and the pathogenesis of vascular diseases such as atherosclerosis.[2][3][4][5] Given its biological significance, the purity and stability of PAPC are paramount for reproducible experimental outcomes.
Quantitative Data Summary
The following table summarizes the key quality attributes of PAPC as specified by each supplier. Data is compiled from publicly available certificates of analysis and product specification sheets.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by TLC) | >99% | >98% | >99% |
| Analytical Method | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | TLC and HPLC |
| Oxidation Level | <0.5% (UV/VIS at 234nm) | Not specified | <1.0% (UV/VIS at 234nm) |
| Physical Form | Lyophilized Powder | Chloroform Solution | Lyophilized Powder |
| Storage | -20°C | -20°C | -80°C |
| Stability | 12 months | 6 months (solution) | 24 months |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for independent verification and assessment of PAPC quality.
Purity Determination by Thin-Layer Chromatography (TLC)
This protocol is a standard method for assessing the purity of phospholipid preparations.
Materials:
-
Silica gel 60 F254 TLC plates
-
PAPC samples from each supplier
-
Chloroform
-
Methanol
-
Water
-
Developing chamber
-
Iodine vapor or other suitable stain
Procedure:
-
Prepare the mobile phase by mixing chloroform, methanol, and water in a ratio of 65:25:4 (v/v/v).
-
Pour the mobile phase into the developing chamber and allow it to equilibrate for at least 30 minutes.
-
Dissolve the PAPC from each supplier in chloroform to a concentration of 1 mg/mL.
-
Spot 5 µL of each sample onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to migrate to approximately 1 cm from the top of the plate.
-
Remove the plate from the chamber and allow it to air dry.
-
Visualize the spots by placing the plate in a chamber containing iodine vapor.
-
Calculate the Rf value for the main spot and any impurities. Purity is estimated by the relative intensity of the main spot compared to any secondary spots.
Assessment of Oxidation by UV/VIS Spectroscopy
This method quantifies the level of conjugated dienes, which are primary oxidation products of polyunsaturated fatty acids like arachidonic acid.
Materials:
-
UV/VIS Spectrophotometer
-
Quartz cuvettes
-
PAPC samples from each supplier
-
Ethanol (spectroscopic grade)
Procedure:
-
Prepare a 1 mg/mL solution of PAPC from each supplier in spectroscopic grade ethanol.
-
Measure the absorbance of the solution at 234 nm and 270 nm using ethanol as a blank.
-
The absorbance at 234 nm is indicative of the presence of conjugated dienes. A higher absorbance value suggests a greater degree of oxidation. The absorbance at 270 nm can indicate the presence of secondary oxidation products.
Purity and Identity Confirmation by LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides a highly sensitive and specific method for confirming the identity and purity of PAPC.[6][7][8]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase HPLC column
-
PAPC samples from each supplier
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Prepare a 10 µg/mL solution of PAPC from each supplier in methanol.
-
Inject 5 µL of the sample onto the LC-MS/MS system.
-
Elute the sample using a gradient of mobile phase B.
-
Monitor the elution of PAPC using the mass spectrometer in positive ion mode, looking for the characteristic [M+H]+ ion.
-
Perform fragmentation of the parent ion to confirm the presence of characteristic daughter ions corresponding to the phosphocholine headgroup and the palmitoyl and arachidonoyl acyl chains.
-
Quantify purity by integrating the peak area of PAPC relative to the total ion chromatogram.
Visualizations
Signaling Pathway of Oxidized PAPC in Atherosclerosis
Oxidized PAPC (OxPAPC) plays a crucial role in the inflammatory cascade leading to atherosclerosis by activating endothelial cells and macrophages through Toll-like receptors (TLRs).[2][5]
Caption: Signaling cascade of oxidized PAPC in promoting atherosclerosis.
Experimental Workflow for PAPC Purity Analysis
A systematic workflow is essential for the comprehensive analysis of PAPC from different suppliers.
Caption: Workflow for the comparative analysis of PAPC from different suppliers.
Decision Matrix for Supplier Selection
The choice of a PAPC supplier should be based on a logical evaluation of key parameters.
Caption: Logical flow for selecting a PAPC supplier based on experimental needs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. The role of oxidized phospholipids in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidized Phospholipids: Biomarker for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating the Biological Activity of Synthetic 1-Palmitoyl-2-arachidonoyllecithin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic 1-Palmitoyl-2-arachidonoyl-lecithin (PAPC), a prominent phospholipid in cellular membranes, against other relevant phospholipids. The focus is on the validation of its biological activity, particularly in its oxidized form (oxPAPC), which is a key mediator in inflammatory and vascular responses. This document summarizes key experimental data, details relevant methodologies, and provides visual representations of pertinent signaling pathways and workflows to aid in experimental design and data interpretation.
Introduction to 1-Palmitoyl-2-arachidonoyllecithin (PAPC)
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) is a naturally occurring phospholipid that is a significant component of mammalian cell membranes and lipoproteins.[1] Due to the presence of the polyunsaturated arachidonic acid at the sn-2 position, PAPC is susceptible to oxidation, leading to the formation of a complex mixture of oxidized phospholipids, collectively known as oxPAPC.[2] While synthetic PAPC is often utilized as a non-oxidized control in experimental settings, it is the biological activity of oxPAPC that is of primary interest in the study of various pathological processes, including chronic inflammation and vascular disease.[3][4] OxPAPC has been shown to exert both pro- and anti-inflammatory effects, making the validation of its activity crucial for research in areas such as atherosclerosis, sepsis, and lung injury.[1][2]
Comparative Analysis of Biological Activity
The biological effects of PAPC are predominantly attributed to its oxidized derivatives (oxPAPC). Non-oxidized PAPC generally serves as a negative control and exhibits minimal to no activity in many of the assays where oxPAPC is potent.[5] This comparison focuses on the activity of oxPAPC and contrasts it with other common phospholipids.
Table 1: Comparison of the Effects of Different Phospholipids on Endothelial Cells
| Phospholipid | Concentration | Cell Type | Endpoint Measured | Observed Effect | Citation |
| oxPAPC (low dose) | 10 µg/mL | Human Pulmonary Artery Endothelial Cells (HPAEC) | Transendothelial Electrical Resistance (TER) | Increased TER, enhanced barrier function | [1] |
| oxPAPC (high dose) | 100 µg/mL | Human Pulmonary Artery Endothelial Cells (HPAEC) | Transendothelial Electrical Resistance (TER) | Decreased TER, disrupted barrier function | [1] |
| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | Not specified | Macrophages (in vivo and ex vivo) | Gene Expression (NF-κB pathway) | Upregulation of inflammatory genes (TNF-α, IL-6, IL-10) | [6] |
| Lysophosphatidylcholine (LPC) | 10nM - 100µM | Human Aortic Smooth Muscle Cells | Mineralization, Osteogenic Gene Expression | Induced calcium phosphate deposition and osteogenic phenotype | [7] |
Table 2: Comparison of the Effects of Different Phospholipids on Macrophage Activation
| Phospholipid | Concentration | Cell Type | Endpoint Measured | Observed Effect | Citation |
| oxPAPC | Not specified | Macrophages | Cytokine Production | Can induce both pro- and anti-inflammatory responses depending on context | [2] |
| 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) | Not specified | Macrophages | Not specified | Often used as a saturated counterpart to PAPC for comparison | |
| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | Not specified | Macrophages | Inflammatory Gene Expression | Reprograms macrophages towards an inflammatory phenotype | [6] |
| Phosphatidylserine/Phosphatidylcholine mix | 10 mM | RAW 264.7 macrophages | Gene and Protein Expression (TGF-β1, VEGF, Arg-1, TNF-α) | Downregulated expression of both pro- and anti-inflammatory markers | [8] |
Key Signaling Pathways and Experimental Workflows
The biological activity of oxPAPC is mediated through a variety of complex signaling pathways. Understanding these pathways is essential for designing experiments to validate the activity of synthetic PAPC preparations.
Figure 1: Simplified signaling pathway of oxidized PAPC (oxPAPC) in endothelial cells.
Figure 2: General experimental workflow for validating the biological activity of synthetic PAPC.
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of synthetic PAPC's biological activity. Below are outlines for key experiments.
Protocol 1: Endothelial Cell Barrier Function Assay
This protocol assesses the effect of oxPAPC on the integrity of endothelial cell monolayers, a measure of vascular barrier function.
-
Cell Culture: Culture Human Pulmonary Artery Endothelial Cells (HPAECs) on gold microelectrodes in specialized wells for 24 hours to form a confluent monolayer.[1]
-
Preparation of oxPAPC: Prepare a stock solution of synthetic PAPC and induce oxidation by exposure to air. The extent of oxidation can be monitored by mass spectrometry.
-
Treatment: Stimulate the HPAEC monolayers with various concentrations of oxPAPC (e.g., 5, 10, 20, 30, 50, and 100 µg/ml) and a vehicle control.[2]
-
Measurement: Monitor the transendothelial electrical resistance (TER) over time (e.g., 18 hours) using an electrical cell-substrate impedance sensing (ECIS) system.[2]
-
Data Analysis: Plot the TER values over time for each concentration. A decrease in TER indicates a disruption of the endothelial barrier, while an increase suggests enhancement.
Protocol 2: Macrophage Cytokine Release Assay
This protocol measures the release of pro- and anti-inflammatory cytokines from macrophages in response to phospholipid treatment.
-
Macrophage Differentiation: Isolate primary macrophages (e.g., bone marrow-derived macrophages) or use a macrophage cell line (e.g., RAW 264.7).
-
Cell Plating: Seed the macrophages in 96-well plates and allow them to adhere.
-
Treatment: Treat the cells with oxPAPC, unoxidized PAPC (as a control), and alternative phospholipids (e.g., POPC) at various concentrations for a specified time (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA) for multiplex analysis.[9][10]
-
Data Analysis: Generate dose-response curves for each phospholipid and compare the levels of cytokine secretion.
Protocol 3: Intracellular Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration, a key second messenger in many signaling pathways activated by oxPAPC.
-
Cell Loading: Load the target cells (e.g., endothelial cells) with a calcium-sensitive fluorescent dye such as Fura-2 AM.[11]
-
Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation using a fluorescence plate reader or a flow cytometer.[12]
-
Stimulation: Add oxPAPC, unoxidized PAPC, or other lipids to the cells and immediately begin recording the fluorescence.
-
Data Acquisition: Continuously measure the fluorescence intensity over time to capture the transient changes in intracellular calcium.
-
Data Analysis: Calculate the ratio of fluorescence at the two emission wavelengths of the ratiometric dye to determine the relative change in intracellular calcium concentration.[11]
Protocol 4: Platelet Aggregation Assay
This protocol assesses the effect of phospholipids on platelet activation and aggregation.
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP by centrifugation.[13]
-
Baseline Aggregation: Measure the baseline light transmission of the PRP in an aggregometer.
-
Treatment: Add the test phospholipid (oxPAPC, PAPC, etc.) to the PRP and incubate for a short period.
-
Agonist-Induced Aggregation: Induce platelet aggregation by adding a known agonist (e.g., ADP, collagen).[14]
-
Measurement: Monitor the change in light transmission as the platelets aggregate.[13]
-
Data Analysis: Compare the extent and rate of aggregation in the presence of different phospholipids to the control.
Conclusion
The biological activity of synthetic 1-Palmitoyl-2-arachidonoyllecithin is primarily manifested through its oxidized form, oxPAPC. Validating the activity of synthetic PAPC preparations is essential for research into its diverse roles in inflammation and vascular biology. This guide provides a framework for comparing the effects of synthetic PAPC with other phospholipids through a series of established in vitro assays. By employing the detailed protocols and understanding the underlying signaling pathways, researchers can generate robust and reproducible data to advance our understanding of the complex roles of these bioactive lipids in health and disease.
References
- 1. Differential Regulation of Endothelial Cell Permeability by High and Low Doses of Oxidized 1-Palmitoyl-2-Arachidonyl-sn-Glycero-3-Phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Modulation of endothelial cell proliferation and capillary network formation by the ox-LDL component: 1-palmitoyl-2-archidonoyl-sn-glycero-3-phosphocholine (ox-PAPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential regulation of endothelial cell permeability by high and low doses of oxidized 1-palmitoyl-2-arachidonyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidized-1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine induces vascular endothelial superoxide production: Implication of NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Modulation of Macrophage Polarization by Phospholipids on the Surface of Titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bu.edu [bu.edu]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Palmitoyl-2-arachidoyllecithin (PAPC) and its Lyso-Form on Cellular Function
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of oxidized 1-Palmitoyl-2-arachidoyllecithin (OxPAPC) and its hydrolyzed counterpart, 1-palmitoyl-lysophosphatidylcholine (lyso-PAPC or LPC). While native PAPC is a stable component of cell membranes, its biological activities are primarily manifested through its oxidation products.[1] Lyso-PAPC is generated via the action of phospholipase A2 (PLA2), which removes the arachidonic acid from the sn-2 position.[2] This guide objectively compares their distinct roles in critical cellular processes, particularly endothelial barrier function and inflammation, supported by experimental data and detailed methodologies.
Comparative Biological Effects
The biological impacts of OxPAPC and lyso-PAPC are not only distinct but often opposing, particularly in the context of vascular biology and inflammation.
Endothelial Barrier Function
The integrity of the endothelial barrier is crucial for vascular homeostasis. OxPAPC and lyso-PAPC exert contrary effects on this critical function.
-
OxPAPC: The effect of OxPAPC on endothelial permeability is complex and depends on the specific molecular species present.[3] Full-length oxidized products of PAPC, such as PEIPC (1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphocholine), are potent endothelial barrier-protective and anti-inflammatory agents.[3][4] This protective effect is mediated by the activation of the small GTPases Rac1 and Cdc42, which promote the enhancement of the peripheral actin cytoskeleton and strengthen cell-cell junctions.[4][5] Furthermore, barrier-enhancing effects are achieved through the activation of p190RhoGAP, a negative regulator of the barrier-disruptive protein RhoA.[3] Conversely, truncated (fragmented) OxPAPC species or high concentrations of OxPAPC can disrupt the endothelial barrier.[3]
-
Lyso-PAPC (LPC): In contrast to the protective effects of full-length OxPAPC, lyso-PAPC is predominantly barrier-disruptive . It is a bioactive pro-inflammatory lipid that directly impairs endothelial barrier function, leading to increased vascular permeability.[6] Studies using human microvascular endothelial cells show that LPC (10-50 µM) induces a rapid decrease in transendothelial electrical resistance (TEER).[6] This effect is dependent on the activation of Protein Kinase C alpha (PKCα) and the small GTPase RhoA, highlighting a distinct pro-permeability signaling cascade.[6]
Inflammatory Response
The roles of OxPAPC and lyso-PAPC in inflammation are also largely antagonistic.
-
OxPAPC: Possesses significant anti-inflammatory properties. These effects are associated with its ability to act as an antagonist for Toll-like receptors (TLRs), thereby dampening the innate immune response.[7] OxPAPC can also induce the expression of anti-inflammatory proteins like heme oxygenase-1 and trigger the production of pro-resolving lipid mediators, such as lipoxin A4, which actively promote the resolution of inflammation.[3][7]
-
Lyso-PAPC (LPC): Is widely considered a pro-inflammatory mediator.[8][9] It can be generated by pathological activities and contributes to the activation of a pro-inflammatory endothelial phenotype.[6] Lyso-PAPC stimulates macrophage spreading and phagocytic activities, key events in the inflammatory cascade.[10] It can bind to G protein-coupled receptors (GPCRs) and TLRs to induce the migration of macrophages and lymphocytes and increase the production of pro-inflammatory cytokines.[2] However, it is worth noting that some studies report context-dependent anti-inflammatory actions, such as the inhibition of platelet aggregation.[11]
Cell Survival and Stress Tolerance
Both lipids have been shown to protect endothelial cells from stress, suggesting a shared, albeit potentially mechanistically different, cytoprotective function.
-
OxPAPC: Low concentrations of OxPAPC protect endothelial cells from stress induced by serum deprivation or various toxins.[12][13] This protective phenomenon has been observed across multiple primary endothelial cell types, including those from the lung, brain, and pulmonary artery.[13]
-
Lyso-PAPC (LPC): Lyso-PAPC and other lysophospholipids also demonstrate protective effects on endothelial cells under stress that are comparable to the action of OxPAPC.[13] It is hypothesized that this shared activity may relate to the detergent-like physicochemical properties acquired by phospholipids that have either an oxidized or a missing sn-2 residue.[13]
Data Presentation: Summary of Effects
The following tables summarize the key functional differences between OxPAPC and lyso-PAPC.
Table 1: Comparison of Effects on Endothelial Barrier Function
| Molecule | Primary Effect | Key Signaling Mediators | Effective Concentration | Citations |
| OxPAPC (full-length) | Barrier Protective / Enhancing | ▲ Rac1, Cdc42, PKA, PKC, Src▼ RhoA (via p190RhoGAP) | 5-75 µg/mL | [3][4][5] |
| OxPAPC (fragmented) | Barrier Disruptive | ▲ VEGFR2, RhoA | High concentrations | [3] |
| Lyso-PAPC (LPC) | Barrier Disruptive | ▲ PKCα, RhoA | 10-50 µM | [6] |
Table 2: Comparison of Inflammatory Responses
| Molecule | Primary Effect | Target Receptors / Cells | Key Mediators | Citations |
| OxPAPC | Anti-inflammatory, Pro-resolving | TLRs (antagonist), Endothelial Cells | Heme oxygenase-1, Lipoxin A4 | [3][7] |
| Lyso-PAPC (LPC) | Pro-inflammatory | GPCRs, TLRs, Macrophages, Endothelial Cells | Pro-inflammatory Cytokines | [2][6][10] |
Signaling Pathways and Experimental Workflows
Visualizing the signaling cascades and experimental designs is essential for understanding the distinct mechanisms of action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The mechanisms of lysophosphatidylcholine in the development of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways involved in OxPAPC-induced pulmonary endothelial barrier protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways involved in OxPAPC-induced pulmonary endothelial barrier protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylcholine increases endothelial permeability: role of PKCalpha and RhoA cross talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Lysoglycerophospholipids in chronic inflammatory disorders: the PLA(2)/LPC and ATX/LPA axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of inflammation products on immune systems. Lysophosphatidylcholine stimulates macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Low Concentrations of Oxidized Phospholipids Increase Stress Tolerance of Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 1-Palmitoyl-2-arachidoyllecithin (PAPC)
For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate quantification of specific phospholipids is paramount. 1-Palmitoyl-2-arachidoyllecithin (PAPC) is a significant phospholipid whose oxidized derivatives are implicated in various physiological and pathological processes. This guide provides a comparative overview of two advanced mass spectrometry-based methods for the quantification of PAPC and its derivatives: Liquid Chromatography-Electrospray Ionization/Mass Spectrometry (LC-ESI/MS) and low-flow Capillary Electrophoresis-Mass Spectrometry (CE-MS).
This document offers an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their analytical needs.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the LC-ESI/MS and low-flow CE-MS methods. It is important to note that the presented LC-ESI/MS data was established using a related phospholipid standard, 1,2-Di-O-hexadecyl-sn-glycero-3-phosphocholine, while the low-flow CE-MS data was determined for the native PAPC standard.[1]
| Parameter | LC-ESI/MS | Low-Flow CE-MS |
| Linear Range | 5.0–100.0 µg/mL | 2.5–100.0 µg/mL[1] |
| Coefficient of Determination (R²) | 0.989 | 0.9994[1] |
| Limit of Detection (LOD) | 1.50 µg/mL | 0.44 µg/mL[1] |
| Limit of Quantitation (LOQ) | 4.54 µg/mL | 1.34 µg/mL[1] |
Experimental Methodologies
Detailed experimental protocols for both quantification methods are provided below. These protocols are based on established methodologies and offer a starting point for laboratory implementation.
Liquid Chromatography-Electrospray Ionization/Mass Spectrometry (LC-ESI/MS)
This method is a robust and widely used technique for the analysis of lipids.
Sample Preparation: Biological samples containing PAPC are typically extracted using a solvent system such as chloroform/methanol. The lipid extract is then dried and reconstituted in the mobile phase for injection into the LC-MS system.
Liquid Chromatography (LC) Conditions:
-
Column: C8 column
-
Mobile Phase: Acetonitrile-isopropanol (70:30, v/v) containing 0.1% formic acid
-
Flow Rate: Appropriate for the specific column dimensions (typically in the range of 0.2-0.5 mL/min)
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Electrospray Ionization/Mass Spectrometry (ESI/MS) Conditions:
-
Ionization Mode: Positive or negative ion mode, depending on the desired adducts and fragmentation.
-
Sheath Gas Pressure: 10 psi
-
Capillary Temperature: 270 °C
-
Injection Time: 1000 ms
-
Data Acquisition: Full scan mode or selected ion monitoring (SIM) for targeted quantification.
Low-Flow Capillary Electrophoresis-Mass Spectrometry (low-flow CE-MS)
This technique offers an alternative to LC-MS, often providing high separation efficiency and requiring smaller sample volumes.
Sample Preparation: Similar to LC-MS, samples are extracted to isolate the lipid fraction. The dried lipid extract is then reconstituted in the separation buffer.
Capillary Electrophoresis (CE) Conditions: [1]
-
Separation Capillary: Fused-silica capillary with an internal diameter of 75 µm.[1]
-
Separation Buffer: 60% (v/v) acetonitrile, 40% (v/v) methanol, 0.1% (v/v) water, 0.5% (v/v) formic acid, 20 mM ammonium acetate.[1]
-
Sheath Liquid: 60% (v/v) acetonitrile, 40% (v/v) methanol, 0.1% (v/v) water, 20 mM ammonium acetate.[1]
-
Separation Voltage: 20 kV[1]
-
Capillary Temperature: 23°C[1]
-
Sample Injection: 6 seconds[1]
Mass Spectrometry (MS) Conditions: [1]
-
Heated Capillary Temperature: 250°C[1]
-
Capillary Voltage: 10 V[1]
-
Injection Time: 1 s[1]
-
Sheath Gas: Not used in this specific method.[1]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the LC-ESI/MS and low-flow CE-MS quantification methods.
References
How does 1-Palmitoyl-2-arachidoyllecithin compare to 1,2-dipalmitoylphosphatidylcholine (DPPC)?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent phospholipids: 1-Palmitoyl-2-arachidonoyllecithin (PAPC) and 1,2-dipalmitoylphosphatidylcholine (DPPC). Understanding the distinct physicochemical and biological properties of these lipids is crucial for their effective application in drug delivery systems, model membrane studies, and biomedical research.
Executive Summary
The primary distinction between 1-Palmitoyl-2-arachidonoyllecithin (PAPC), a mixed-chain phospholipid with a saturated palmitic acid and an unsaturated arachidonic acid, and 1,2-dipalmitoylphosphatidylcholine (DPPC), a saturated phospholipid, lies in the composition of their fatty acid tails. This structural difference profoundly influences their physical properties, such as phase transition temperature and membrane fluidity, which in turn dictates their biological behavior and suitability for various applications. While DPPC is a well-characterized component of lung surfactant and is extensively used in creating rigid, ordered model membranes, PAPC is a key subject of research, particularly in its oxidized form (OxPAPC), for its role in inflammatory signaling pathways.
Physicochemical Properties: A Tabular Comparison
The following tables summarize the key physicochemical properties of PAPC and DPPC, drawing from experimental data and molecular dynamics simulations.
Table 1: General and Thermodynamic Properties
| Property | 1-Palmitoyl-2-arachidonoyllecithin (PAPC) | 1,2-Dipalmitoylphosphatidylcholine (DPPC) |
| Molecular Formula | C₄₄H₈₀NO₈P[1][2] | C₄₀H₈₀NO₈P |
| Molecular Weight | 782.1 g/mol [1] | 734.04 g/mol |
| Acyl Chain Composition | sn-1: Palmitic acid (16:0), sn-2: Arachidonic acid (20:4) | sn-1: Palmitic acid (16:0), sn-2: Palmitic acid (16:0) |
| Phase Transition Temp. (Tm) | ~ -20 to -30 °C (Estimated based on similar polyunsaturated PCs) | ~ 41 °C[3] |
| Transition Enthalpy (ΔH) | Lower than DPPC | Higher than PAPC |
Table 2: Monolayer Properties
| Property | 1-Palmitoyl-2-arachidonoyllecithin (PAPC) | 1,2-Dipalmitoylphosphatidylcholine (DPPC) |
| Molecular Area (at collapse) | Larger than DPPC | ~40-50 Ų |
| Compressibility Modulus (Kₐ) | Lower (more fluid) | Higher (more rigid)[4] |
| Phase Behavior at 20-25°C | Liquid-expanded (LE) | Liquid-expanded (LE) to Liquid-condensed (LC) transition[4] |
Biological Activity and Applications
1,2-Dipalmitoylphosphatidylcholine (DPPC): The Structural Workhorse
DPPC is a major constituent of pulmonary surfactant, where it plays a critical role in reducing surface tension in the alveoli.[5] Its saturated acyl chains allow for tight packing, forming a rigid and ordered membrane below its phase transition temperature. This property makes DPPC an excellent choice for:
-
Model Membranes: Creating stable, well-defined liposomes and supported lipid bilayers for studying membrane biophysics.
-
Drug Delivery: Formulating liposomes with low permeability for sustained drug release. However, its rigidity can be a limitation for applications requiring membrane flexibility.
1-Palmitoyl-2-arachidonoyllecithin (PAPC): A Signaling Mediator
PAPC is a precursor to a variety of oxidized phospholipids (OxPAPC) that are potent signaling molecules. Non-oxidized PAPC itself does not typically initiate the same signaling cascades.[6] The biological significance of PAPC is therefore largely discussed in the context of its oxidation products.
-
Inflammation and Disease: OxPAPC is implicated in a range of inflammatory diseases, including atherosclerosis. It can induce both pro- and anti-inflammatory responses depending on the specific oxidation products and cellular context.
-
Cell Signaling Research: PAPC and its oxidized derivatives are crucial tools for investigating lipid-mediated signaling pathways in various cell types, particularly endothelial cells.
Signaling Pathways
The signaling activity of PAPC is predominantly associated with its oxidized forms (OxPAPC). Non-oxidized PAPC is generally considered to be biologically inert in these pathways.
OxPAPC Signaling in Endothelial Cells
Oxidized PAPC can trigger a complex network of signaling pathways in endothelial cells, leading to both pro-inflammatory and barrier-protective effects.
Caption: Simplified signaling pathways of oxidized PAPC in endothelial cells.
Experimental Methodologies
A comparative analysis of PAPC and DPPC often involves the following key experimental techniques:
Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperature (Tm) and enthalpy (ΔH) of lipid vesicles.
Protocol Outline:
-
Liposome Preparation:
-
Dissolve the desired phospholipid (PAPC or DPPC) in a suitable organic solvent (e.g., chloroform/methanol).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the film with a buffer solution at a temperature above the Tm of the lipid to form multilamellar vesicles (MLVs).
-
Extrude the MLV suspension through polycarbonate membranes of a defined pore size to produce large unilamellar vesicles (LUVs).
-
-
DSC Measurement:
-
Load the liposome suspension into an aluminum DSC pan and seal it.
-
Use an empty sealed pan as a reference.
-
Scan the samples over a desired temperature range (e.g., 10°C to 60°C for DPPC, and a lower range for PAPC) at a controlled heating rate (e.g., 1°C/min).
-
The peak of the endothermic transition in the thermogram corresponds to the Tm.
-
Caption: General workflow for Differential Scanning Calorimetry of phospholipids.
Langmuir-Blodgett Trough
This technique is employed to study the behavior of phospholipid monolayers at an air-water interface, providing information on molecular area and compressibility.
Protocol Outline:
-
Trough Preparation:
-
Fill the Langmuir-Blodgett trough with a pure aqueous subphase (e.g., ultrapure water or buffer).
-
Clean the surface by aspiration.
-
-
Monolayer Formation:
-
Prepare a solution of the phospholipid in a volatile, water-immiscible solvent (e.g., chloroform).
-
Carefully spread the lipid solution onto the air-water interface. Allow the solvent to evaporate completely.
-
-
Isotherm Measurement:
-
Compress the monolayer at a constant rate using movable barriers.
-
Simultaneously, measure the surface pressure (π) as a function of the area per molecule (A).
-
The resulting π-A isotherm reveals the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid) and the collapse point.
-
-
Data Analysis:
-
Calculate the compressibility modulus (Kₐ) from the slope of the isotherm to quantify the elasticity of the monolayer.
-
Caption: Workflow for Langmuir-Blodgett trough analysis of phospholipid monolayers.
Conclusion
The choice between PAPC and DPPC is fundamentally driven by the desired application. DPPC, with its saturated acyl chains, provides a stable and well-ordered platform for constructing model membranes and rigid liposomal drug carriers. In contrast, the unsaturated nature of PAPC's arachidonoyl chain imparts greater fluidity to membranes and, more importantly, renders it a precursor to a diverse array of biologically active oxidized phospholipids. Researchers interested in membrane biophysics and controlled release will find DPPC to be a reliable and well-characterized tool. Those investigating inflammatory processes and lipid-mediated cell signaling will find PAPC and its oxidized derivatives to be indispensable for elucidating complex biological pathways.
References
- 1. Scholarly Article or Book Chapter | Molecular Dynamics Simulation of a Dipalmitoylphosphatidylcholine Bilayer with NaCl | ID: 08612v53v | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. mdpi.com [mdpi.com]
- 3. Surface Rheological Properties and Microstructures of DPPC/POPC Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the Molecular Mechanism of Surface Interactions of Phosphatidylcholines—Langmuir Monolayer Study Complemented with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidized Phospholipid Inhibition of Toll-like Receptor (TLR) Signaling Is Restricted to TLR2 and TLR4: ROLES FOR CD14, LPS-BINDING PROTEIN, AND MD2 AS TARGETS FOR SPECIFICITY OF INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 1-Palmitoyl-2-arachidoyllecithin (PAPC)-Containing Lipid Domains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biophysical characteristics of lipid domains containing 1-Palmitoyl-2-arachidoyllecithin (PAPC) versus well-characterized sphingomyelin-rich lipid raft domains. Due to the limited direct experimental data on stable, PAPC-enriched domains, this comparison draws upon the known properties of its constituent acyl chains—one saturated (palmitic acid) and one polyunsaturated (arachidonic acid)—to infer its behavior relative to the more extensively studied sphingomyelin-based domains.
Introduction to Lipid Domains
Cellular membranes are not homogenous structures but are laterally organized into microdomains with distinct lipid and protein compositions. These domains, often referred to as lipid rafts, are typically enriched in sphingolipids and cholesterol and are thought to serve as platforms for cellular signaling and protein trafficking.[1][2] The physical properties of these domains, such as thickness, lipid packing, and fluidity, are critical to their biological function.
This compound (PAPC) is a glycerophospholipid containing a saturated sn-1 palmitoyl chain and a polyunsaturated sn-2 arachidonoyl chain.[3] While PAPC is a known precursor to pro-inflammatory and anti-inflammatory signaling molecules upon oxidation, its role as a primary structural component of stable lipid domains is less understood.[3][4] This guide aims to provide a comparative framework for characterizing putative PAPC-containing domains.
Comparative Biophysical Properties of Lipid Domains
The following table summarizes key biophysical parameters, comparing established properties of sphingomyelin-rich domains with inferred properties of hypothetical PAPC-rich domains.
| Property | Sphingomyelin-Rich Domains (Liquid-ordered, Lo) | Putative PAPC-Rich Domains | Experimental Technique |
| Phase Behavior | Form liquid-ordered (Lo) phase in the presence of cholesterol.[1][5] | Likely to form a more disordered phase or smaller, less stable domains due to the polyunsaturated arachidonic acid chain. | Fluorescence Microscopy, DSC |
| Domain Thickness | Thicker than the surrounding liquid-disordered (Ld) phase. | Expected to be thinner than sphingomyelin-rich domains due to the kinks in the arachidonic acid chain. | Atomic Force Microscopy (AFM) |
| Lipid Packing | High packing density. | Lower packing density compared to sphingomyelin domains. | Fluorescence Anisotropy, Laurdan GP |
| Domain Size | Can range from nanometers to micrometers depending on composition and temperature.[6] | Expected to be smaller and more transient. | FRET, Super-resolution Microscopy |
| Compressibility Modulus | High (less compressible). | Expected to be lower (more compressible).[7] | Micropipette Aspiration, AFM |
| Cholesterol Interaction | Strong, favorable interaction leading to domain stabilization.[8] | Weaker interaction with the arachidonic acid chain may lead to less stable domains. | DSC, NMR |
Experimental Protocols for Characterization
Detailed methodologies are crucial for the reproducible characterization of lipid domains. Below are protocols for key experiments.
Differential Scanning Calorimetry (DSC) of Liposomes
DSC is used to measure the thermotropic phase behavior of lipid mixtures, providing information on phase transition temperatures (Tm) and enthalpies (ΔH).[9][10][11]
Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture of the desired composition (e.g., PAPC/cholesterol or Sphingomyelin/POPC/cholesterol) in an organic solvent (e.g., chloroform/methanol).
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Place the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an appropriate buffer (e.g., PBS) by vortexing above the lipid phase transition temperature to form multilamellar vesicles (MLVs).
-
-
DSC Measurement:
-
Load the MLV suspension into a DSC sample pan and an equal volume of buffer into a reference pan.
-
Scan the samples over a desired temperature range (e.g., 10°C to 60°C) at a controlled scan rate (e.g., 1°C/min).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the Tm and ΔH of any phase transitions.
-
Atomic Force Microscopy (AFM) of Supported Lipid Bilayers
AFM provides high-resolution topographical images of lipid bilayers, allowing for the direct measurement of domain height (thickness).[12][13][14]
Protocol:
-
Supported Lipid Bilayer (SLB) Formation:
-
Prepare small unilamellar vesicles (SUVs) from the desired lipid mixture by sonication or extrusion.
-
Deposit the SUV suspension onto a freshly cleaved mica substrate.
-
Incubate at a temperature above the lipid Tm to allow for vesicle fusion and the formation of a continuous SLB.
-
Gently rinse the SLB with buffer to remove any unfused vesicles.
-
-
AFM Imaging:
-
Image the SLB in buffer using an AFM operating in tapping mode with a sharp silicon nitride tip.
-
Acquire topographical images over various scan sizes to identify phase-separated domains.
-
Perform cross-sectional analysis on the images to measure the height difference between the domains and the surrounding bilayer.
-
Förster Resonance Energy Transfer (FRET) Microscopy
FRET is a spectroscopic technique used to measure the proximity of two fluorescent probes, providing information on lipid mixing and domain size.[15][16][17]
Protocol:
-
Liposome/GUV Preparation:
-
Prepare a lipid mixture containing a FRET donor-acceptor pair of fluorescently labeled lipids (e.g., a probe that partitions into ordered domains and one that partitions into disordered domains).
-
Prepare giant unilamellar vesicles (GUVs) using electroformation or gentle hydration methods.
-
-
Fluorescence Microscopy:
-
Image the GUVs using a confocal or wide-field fluorescence microscope equipped with appropriate filter sets for the donor and acceptor fluorophores.
-
Acquire images in the donor, acceptor, and FRET channels (excite donor, measure acceptor emission).
-
-
FRET Analysis:
-
Correct the images for background and spectral bleed-through.
-
Calculate the FRET efficiency for different regions of the GUVs. Low FRET efficiency suggests phase separation and the formation of distinct lipid domains.[18]
-
Visualizing Experimental Workflows and Concepts
The following diagrams illustrate key experimental workflows and conceptual relationships in the study of lipid domains.
Conclusion
The characterization of lipid domains is essential for understanding their role in cellular function and for the development of drugs that target membrane-associated processes. While sphingomyelin-rich domains are well-studied models for lipid rafts, the properties of domains containing polyunsaturated phospholipids like PAPC are less defined. Based on the biophysical properties of its acyl chains, it is hypothesized that PAPC-containing domains would be thinner, more disordered, and less stable than their sphingomyelin counterparts. The experimental protocols and comparative data presented in this guide provide a framework for testing this hypothesis and for the detailed characterization of these and other novel lipid domain systems. Further research utilizing the described techniques is necessary to fully elucidate the role of PAPC in the lateral organization of cellular membranes.
References
- 1. Phase Diagram of Ternary Cholesterol/Palmitoylsphingomyelin/Palmitoyloleoyl-Phosphatidylcholine Mixtures: Spin-Label EPR Study of Lipid-Raft Formation [agris.fao.org]
- 2. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 3. Supported Lipid Bilayers for Atomic Force Microscopy Studies | Springer Nature Experiments [experiments.springernature.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Sphingomyelin/phosphatidylcholine/cholesterol phase diagram: boundaries and composition of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of cholesterol-sphingomyelin domains and their dynamics in bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. Compositional domain structure in phosphatidylcholine--cholesterol and sphingomyelin--cholesterol bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 11. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of protein–lipid selectivity using FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gorbenko-h.univer.kharkov.ua [gorbenko-h.univer.kharkov.ua]
- 17. benchchem.com [benchchem.com]
- 18. Characterization of Lipid Order and Domain Formation in Model Membranes Using Fluorescence Microscopy and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Purity of 1-Palmitoyl-2-arachidoyllecithin (PAPC)
For researchers, scientists, and drug development professionals utilizing 1-Palmitoyl-2-arachidoyllecithin (PAPC) in their work, ensuring the purity of the sample is paramount for the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques to verify the purity of a PAPC sample, alongside detailed experimental protocols and a comparison with alternative phospholipids.
Introduction to PAPC and Its Purity
This compound, a specific phosphatidylcholine, is a crucial component in various research applications, including the formulation of liposomes for drug delivery. The purity of PAPC can significantly impact the physicochemical properties and biological performance of these systems. Common impurities in synthetic phospholipids like PAPC include lysophospholipids (e.g., 1-lysophosphatidylcholine), free fatty acids, and by-products from the synthesis process. These impurities can alter membrane fluidity, stability, and encapsulation efficiency of liposomes.
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to assess the purity of a PAPC sample. The choice of method often depends on the available instrumentation, the desired level of detail, and the specific impurities being targeted. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin-Layer Chromatography (TLC).
| Method | Principle | Advantages | Limitations | Typical Purity Specification for PAPC |
| HPLC with ELSD/CAD | Separation based on polarity, with detection by light scattering or charged aerosol detection. | Robust, quantitative, good for non-UV absorbing compounds. | Requires specialized detector, may have lower sensitivity for some impurities compared to MS. | >99% (e.g., Avanti Polar Lipids)[1] |
| LC-MS/MS | Separation by chromatography coupled with mass analysis for identification and quantification. | High sensitivity and specificity, allows for structural elucidation of impurities. | More complex instrumentation and data analysis. | ≥95% (e.g., Cayman Chemical)[2] |
| TLC | Separation on a solid stationary phase with a liquid mobile phase. | Simple, rapid, and cost-effective for qualitative screening. | Lower resolution and sensitivity, not ideal for quantification. | Primarily for qualitative assessment. |
Experimental Protocols
Below are detailed protocols for the key analytical techniques used to confirm the purity of a PAPC sample.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
This method is suitable for the quantitative analysis of PAPC and the detection of common impurities like lysophosphatidylcholine (LPC) and free fatty acids (FFA).
Instrumentation:
-
HPLC system with a gradient pump
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
-
Silica analytical column (e.g., Allsphere Silica, 5 µm)
Reagents:
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Ammonia solution
Mobile Phase Preparation:
-
Mobile Phase A: Chloroform
-
Mobile Phase B: Chloroform:Methanol (70:30, v/v)
-
Mobile Phase C: Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v)
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | % Mobile Phase C |
| 0 | 95 | 5 | 0 |
| 10 | 50 | 50 | 0 |
| 15 | 0 | 50 | 50 |
| 25 | 0 | 50 | 50 |
| 26 | 95 | 5 | 0 |
| 30 | 95 | 5 | 0 |
Procedure:
-
Prepare a standard solution of PAPC and solutions of potential impurities (e.g., 1-palmitoyl-lysophosphatidylcholine) of known concentrations.
-
Dissolve the PAPC sample in an appropriate solvent (e.g., chloroform).
-
Inject the sample and standards into the HPLC system.
-
Monitor the separation using the ELSD/CAD detector.
-
Identify and quantify PAPC and any impurities by comparing retention times and peak areas to the standards. The method should be able to resolve PC, LPC, and FFA within a 25-minute run time.[1][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the identification and quantification of PAPC and its impurities.
Instrumentation:
-
LC system with a binary pump
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Reagents:
-
Acetonitrile, LC-MS grade
-
Isopropanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid or Ammonium acetate
Chromatographic Conditions (Reversed-Phase):
-
Column: C8 or C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid or 10 mM ammonium acetate
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50 °C
-
Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, gradually increasing to a high percentage to elute the lipids. The exact gradient profile needs to be optimized for the specific column and instrument.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive and/or negative ESI
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of known analytes or full scan for impurity profiling.
-
Precursor and Product Ions: These need to be determined for PAPC and its expected impurities by direct infusion or from previous literature. For example, phosphatidylcholines often show a characteristic neutral loss of 183 in positive ion mode.
Procedure:
-
Prepare sample and standard solutions as for the HPLC method.
-
Develop an LC gradient that provides good separation of PAPC from potential impurities.
-
Optimize MS parameters for the detection of PAPC and target impurities.
-
Inject the samples and acquire data.
-
Process the data to identify and quantify the components based on their retention times and mass-to-charge ratios.
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method for the qualitative assessment of PAPC purity.
Materials:
-
Silica gel TLC plates
-
Developing tank
-
Spotting capillaries
-
Visualization reagent (e.g., iodine vapor, primuline spray, or phosphomolybdic acid)
Solvent Systems: A variety of solvent systems can be used for the separation of phospholipids. A common system is:
-
Chloroform:Methanol:Water (65:25:4, v/v/v)
Procedure:
-
Dissolve the PAPC sample in a small amount of chloroform.
-
Spot the sample onto the TLC plate alongside a PAPC standard.
-
Place the plate in a developing tank saturated with the chosen solvent system.
-
Allow the solvent to migrate up the plate.
-
Remove the plate, dry it, and visualize the spots using a suitable reagent.
-
Compare the spot of the sample with the standard. The presence of additional spots indicates impurities.
Comparison with Alternative Phospholipids
In many applications, particularly in the formulation of liposomes, other phospholipids can be used as alternatives to PAPC. The choice of phospholipid depends on the desired membrane properties, such as fluidity and phase transition temperature (Tm).
| Phospholipid | Structure | Phase Transition Temp. (Tm) | Key Characteristics & Applications | Typical Purity |
| PAPC (1-Palmitoyl-2-arachidoyl-PC) | C16:0, C20:4 acyl chains | ~ -1°C | Contains a polyunsaturated fatty acid, making it more fluid and susceptible to oxidation. Used in studies of oxidized phospholipids. | >99% |
| POPC (1-Palmitoyl-2-oleoyl-PC) | C16:0, C18:1 acyl chains | -2°C | One of the most common phospholipids in biological membranes. Forms stable, fluid bilayers at physiological temperatures. Widely used in model membranes and liposome formulations. | >99% |
| DPPC (1,2-Dipalmitoyl-PC) | Two C16:0 acyl chains | 41°C | Saturated phospholipid that forms rigid, less permeable membranes at physiological temperatures. Often used to create more stable liposomes. | >99%[4] |
The choice between PAPC, POPC, and DPPC will significantly influence the properties of the resulting liposomal formulation. For instance, liposomes made from DPPC will be in a gel state at body temperature, leading to lower drug leakage compared to liposomes made from POPC or PAPC, which will be in a more fluid liquid-crystalline state.[5][6][7]
Visualizing Experimental Workflows
To aid in understanding the processes involved in purity confirmation, the following diagrams illustrate the typical workflows for HPLC/LC-MS and TLC analysis.
Caption: Workflow for PAPC purity analysis by HPLC or LC-MS.
Caption: Workflow for qualitative purity assessment of PAPC by TLC.
By employing these analytical methods and comparative data, researchers can confidently ascertain the purity of their this compound samples, ensuring the integrity and validity of their scientific investigations.
References
- 1. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple chromatographic method for simultaneous analyses of phosphatidylcholine, lysophosphatidylcholine, and free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. Interaction of POPC, DPPC, and POPE with the μ opioid receptor: A coarse-grained molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Palmitoyl-2-arachidonoyllecithin (PAPC): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, consult the Safety Data Sheet (SDS) for 1-Palmitoyl-2-arachidonoyllecithin for specific hazard information and handling instructions. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a laboratory coat, when handling this and any other chemical waste.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of 1-Palmitoyl-2-arachidonoyllecithin waste. This guidance is based on general best practices for laboratory chemical waste management.
-
Waste Identification and Classification :
-
Waste Segregation :
-
Container Selection and Labeling :
-
Use a designated, leak-proof, and chemically compatible waste container.[2] The container should be in good condition with a secure lid.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "1-Palmitoyl-2-arachidonoyllecithin," the concentration (if in solution), and the date of accumulation.[1][2] Avoid using abbreviations or chemical formulas.[2]
-
-
Waste Storage :
-
Disposal of Contaminated Materials :
-
Any labware, such as glassware or pipette tips, that has come into contact with PAPC should be considered contaminated and disposed of as hazardous waste.[2]
-
Empty containers that held PAPC should be triple-rinsed with a suitable solvent.[2][4] The rinsate must be collected and treated as hazardous waste.[2] After rinsing, the defaced container may be disposed of as regular trash, in accordance with institutional policies.[3]
-
-
Final Disposal :
Quantitative Data Summary
No specific quantitative data regarding disposal limits or concentrations for 1-Palmitoyl-2-arachidonoyllecithin were found in the search results. Disposal regulations are typically based on the hazardous characteristics of the waste rather than specific quantitative thresholds for this type of compound. It is essential to adhere to the waste acceptance limits of your designated disposal facility.
Experimental Protocols
The provided information focuses on disposal procedures and does not cite specific experimental protocols that would necessitate inclusion here.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Palmitoyl-2-arachidonoyllecithin.
Caption: Workflow for the proper disposal of 1-Palmitoyl-2-arachidonoyllecithin.
References
Essential Safety and Handling Guide for 1-Palmitoyl-2-arachidonoyllecithin (PAPC)
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of 1-Palmitoyl-2-arachidonoyllecithin (PAPC), ensuring laboratory safety and procedural excellence.
This document provides critical safety and logistical information for the proper management of 1-Palmitoyl-2-arachidonoyllecithin (PAPC). Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the integrity of the product.
Personal Protective Equipment (PPE)
When handling PAPC, especially in its powdered form or when preparing solutions, appropriate personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1]
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator or a well-ventilated area with a fume hood. | To prevent inhalation of fine dust particles. |
| Eye Protection | Chemical safety goggles with side shields. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the substance. |
| Body Protection | Laboratory coat. | Protects personal clothing from contamination. |
Operational Plan: From Receipt to Experimentation
Due to its unsaturated arachidonic acid component, PAPC is prone to oxidation and requires careful handling to maintain its stability.[2] It is also hygroscopic and can become gummy when exposed to moisture.[3][4]
Receiving and Inspection:
-
Upon receipt, inspect the container for any damage that might compromise the integrity of the product.
-
The product is typically shipped under argon or another inert gas to prevent oxidation.[2]
Storage:
-
Short-term and Long-term: Store the vial at -20°C or below in a dry environment.[2][3][4]
-
Atmosphere: It is recommended to store PAPC under an inert gas like argon or nitrogen to minimize oxidation.[2][3][4]
-
Solutions: If dissolved in an organic solvent such as chloroform, store the solution in a glass vial with a Teflon-lined cap at -20°C or below.[2][3][4] Do not store organic solutions in plastic containers as this can lead to leaching of impurities.[3][4]
Preparation of Solutions:
-
Before opening, allow the vial to warm to room temperature to prevent condensation of moisture onto the product.[3]
-
Work in a well-ventilated area or under a fume hood.
-
If received as a powder, it is advisable to dissolve the entire quantity in a suitable organic solvent (e.g., chloroform) to a desired concentration (e.g., 1 to 10 mg/ml).[2]
-
Use glass or stainless steel implements for transferring the lipid solution.[4] Avoid using plastic pipette tips with organic solvents.[4]
-
For aqueous preparations, PAPC has poor water solubility. Do not exceed concentrations of 0.5 mg/ml. Sonication may be necessary to aid resuspension.[2]
Disposal Plan
Proper disposal of PAPC and its containers is crucial to avoid environmental contamination.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as chemical waste in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction plant or controlled incineration.[1] |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed, labeled container for chemical waste disposal. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as chemical waste. Puncture the container to prevent reuse and dispose of in a sanitary landfill or as advised by your institution's safety office.[1] |
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for the safe handling of 1-Palmitoyl-2-arachidonoyllecithin in a laboratory setting, from initial receipt to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
